Product packaging for Sphenanlignan(Cat. No.:)

Sphenanlignan

Numéro de catalogue: B12299726
Poids moléculaire: 358.4 g/mol
Clé InChI: ZGHOATLFXGBJGZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sphenanlignan has been reported in Schisandra sphenanthera and Schisandra propinqua with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O5 B12299726 Sphenanlignan

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C21H26O5

Poids moléculaire

358.4 g/mol

Nom IUPAC

5-[4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol

InChI

InChI=1S/C21H26O5/c1-13(7-15-5-6-18-19(10-15)26-12-25-18)14(2)8-16-9-17(22)21(24-4)20(11-16)23-3/h5-6,9-11,13-14,22H,7-8,12H2,1-4H3

Clé InChI

ZGHOATLFXGBJGZ-UHFFFAOYSA-N

SMILES canonique

CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C(=C3)OC)OC)O

Origine du produit

United States

Foundational & Exploratory

Sphenanlignan: A Technical Guide to its Discovery, Natural Sources, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphenanlignan is a lignan compound first identified from the seeds of Schisandra sphenanthera, a plant with a long history of use in traditional Chinese medicine. Lignans, a diverse group of phenylpropane derivatives widely distributed in the plant kingdom, have garnered significant scientific interest due to their broad spectrum of pharmacological activities. These activities include hepatoprotective, anti-inflammatory, antioxidant, antitumor, and anti-HIV effects, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and the methodologies employed for its isolation and characterization.

Discovery and Natural Sources

This compound was first reported as a new 2,3-dimethyl-1,4-diarylbutane lignan isolated from the seeds of Schisandra sphenanthera[1]. This plant, commonly known as the Southern Magnolia Vine, is a significant natural source of various bioactive lignans. While this compound is a notable constituent, the plant is also rich in other lignans such as (+)-anwulignan, schisantherin A, and deoxyschizandrin, which are often considered the main active components[1].

The concentration and composition of lignans in Schisandra sphenanthera can vary depending on the geographical origin and the part of the plant used (seeds, fruits, stems, or leaves). The fruits, in particular, are a rich source of a variety of lignans.

Table 1: Lignans from Schisandra sphenanthera

CompoundPlant PartRemarks
This compoundSeedsA 2,3-dimethyl-1,4-diarylbutane lignan. Specific yield data from the original discovery paper is not publicly available.
(+)-AnwulignanSeeds, FruitsFrequently isolated along with this compound. Considered one of the major lignans in the fruit.
Schisantherin ASeeds, FruitsA major lignan component with significant biological activities.
DeoxyschizandrinSeeds, FruitsAnother principal lignan found in the plant.
Gomisin NFruitsExhibited potent nitric oxide production inhibition with an IC50 value of 15.8 ± 2.1 µM.
Schisandrin CFruitsShowed the most potent nitric oxide production inhibition with an IC50 value of 8.5 ± 0.5 µM.

Experimental Protocols

The isolation and characterization of this compound and other lignans from Schisandra sphenanthera typically involve a series of extraction and chromatographic techniques, followed by spectroscopic analysis for structure elucidation. While a highly detailed, step-by-step protocol for the isolation of this compound is not available in the public domain, the following represents a generalized and comprehensive methodology based on established practices for lignan isolation from this plant species.

Plant Material and Extraction
  • Plant Material: Air-dried and powdered seeds or fruits of Schisandra sphenanthera.

  • Extraction Solvent: Typically, 70% aqueous acetone or 95% ethanol is used for extraction at room temperature.

  • Procedure:

    • The powdered plant material is macerated with the solvent (e.g., 1 kg of plant material in 5 L of solvent) for a period of 24-48 hours with occasional shaking.

    • The process is repeated three times to ensure exhaustive extraction.

    • The extracts are combined, filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Isolation

The crude extract is a complex mixture and requires further fractionation and purification.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Lignans are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The lignan-rich fraction is subjected to column chromatography for separation.

    • Stationary Phase: Silica gel (200-300 mesh) is commonly used.

    • Mobile Phase: A gradient elution system of n-hexane and ethyl acetate is often employed. The polarity is gradually increased to elute compounds with different polarities.

  • Further Purification: Fractions containing the target lignans are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of methanol-water or acetonitrile-water.

Structure Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information about the number and types of protons and their neighboring environments.

    • 13C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete structural assignment.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

  • Ultraviolet (UV) Spectroscopy: Provides information about the electronic transitions within the molecule, often indicating the presence of aromatic systems.

Biological Activities of Lignans from Schisandra sphenanthera

Lignans isolated from Schisandra sphenanthera have been reported to exhibit a wide range of biological activities. While specific bioactivity data (e.g., IC50 values) for this compound is not extensively documented in publicly available literature, studies on other lignans from the same plant provide insights into the potential therapeutic applications.

  • Anti-inflammatory Activity: Lignans such as gomisin N and schisandrin C have shown significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with IC50 values of 15.8 ± 2.1 µM and 8.5 ± 0.5 µM, respectively. This suggests their potential as anti-inflammatory agents.

  • Hepatoprotective Effects: Many lignans from Schisandra species are known for their liver-protective properties.

  • Antioxidant Activity: The phenolic nature of lignans contributes to their antioxidant potential.

  • Antitumor and Anti-HIV Activity: Various lignans have been investigated for their potential in cancer and HIV treatment.

Visualizing the Discovery Workflow

The discovery and isolation of a novel natural product like this compound follows a systematic workflow. The following diagram, generated using Graphviz, illustrates this general process.

Natural_Product_Discovery A Plant Material Collection & Identification (e.g., Schisandra sphenanthera seeds) B Extraction (e.g., Ethanol or Acetone) A->B Drying & Grinding C Solvent Partitioning (e.g., n-hexane, EtOAc, n-BuOH) B->C Crude Extract D Column Chromatography (Silica Gel) C->D Lignan-rich Fraction E Further Purification (e.g., Preparative HPLC) D->E Semi-pure Fractions F Pure Compound (e.g., this compound) E->F G Structure Elucidation F->G I Biological Activity Screening (e.g., Anti-inflammatory, Cytotoxicity assays) F->I H Spectroscopic Analysis (NMR, MS, IR, UV) G->H J Identification of Bioactive Compounds I->J K Lead Compound for Drug Development J->K

Caption: General workflow for the discovery and isolation of a novel natural product.

Conclusion

This compound, a lignan from Schisandra sphenanthera, represents a class of natural products with significant potential for therapeutic applications. While detailed public data on its specific yield, spectroscopic properties, and biological activity is limited, the established methodologies for the isolation and characterization of lignans from this plant provide a solid foundation for further research. The diverse biological activities of other co-occurring lignans underscore the importance of Schisandra sphenanthera as a valuable source for drug discovery. Future studies focusing on the targeted isolation and comprehensive biological evaluation of this compound are warranted to fully elucidate its therapeutic potential.

References

Biosynthesis of Sphenanlignan in Schisandra sphenanthera: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandra sphenanthera, a medicinal plant of significant importance, is a rich source of bioactive lignans, which are a class of secondary metabolites formed by the oxidative dimerization of two phenylpropanoid units. Among the diverse lignans produced by this plant, Sphenanlignan, a 2,3-dimethyl-1,4-diarylbutane lignan, has been identified. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, presenting a consolidation of current research findings. The guide details the enzymatic steps from the general phenylpropanoid pathway to the formation of the specific lignan scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic cascade.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Schisandra sphenanthera is a multi-step process that originates from the general phenylpropanoid pathway. This pathway provides the fundamental building blocks, which then undergo a series of enzymatic reactions, including dimerization and subsequent reductive modifications, to yield the final 2,3-dimethyl-1,4-diarylbutane structure. The overall pathway can be divided into three main stages.

Stage 1: The Phenylpropanoid Pathway - Synthesis of Monolignol Precursors

The journey to this compound begins with the amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into monolignols, primarily coniferyl alcohol, which serve as the monomeric units for lignan synthesis.[1]

The key enzymatic steps are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[1]

  • Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[1]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by converting it to its corresponding CoA thioester, p-coumaroyl-CoA.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Catalyzes the methylation of caffeoyl-CoA to produce feruloyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.

  • Cinnamyl Alcohol Dehydrogenase (CAD): Catalyzes the final reduction step to produce coniferyl alcohol.

Stage 2: Dimerization to Form the Lignan Scaffold

Two molecules of coniferyl alcohol undergo oxidative coupling to form the initial lignan structure, (+)-pinoresinol. This reaction is stereospecifically controlled by Dirigent Proteins (DIR) , which guide the dimerization of the monolignol radicals.[1]

Stage 3: Reductive Pathway to 2,3-Dimethyl-1,4-diarylbutane Lignans

Following the formation of pinoresinol, a series of reductive steps lead to the formation of the 2,3-dimethyl-1,4-diarylbutane skeleton characteristic of this compound. This part of the pathway is crucial for diverting the metabolic flux away from the more common dibenzocyclooctadiene lignans also found in Schisandra.

  • Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes the sequential reduction of pinoresinol. It first reduces pinoresinol to lariciresinol and then further reduces lariciresinol to secoisolariciresinol.[2][3]

  • Secoisolariciresinol Dehydrogenase (SDH): Secoisolariciresinol is then converted to matairesinol.[3] While matairesinol is a precursor to other lignan classes, the pathway to 2,3-dimethyl-1,4-diarylbutane lignans is believed to proceed through further reductions. The precise enzymatic steps leading from secoisolariciresinol or matairesinol to the simple butane structure of this compound are still under investigation, but likely involve further reductase and dehydrogenase activities.

Below is a DOT script representation of the proposed biosynthetic pathway.

Sphenanlignan_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL CafCoA Caffeoyl-CoA pCouCoA->CafCoA FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT ConAld Coniferaldehyde FerCoA->ConAld CCR ConAlc Coniferyl Alcohol ConAld->ConAlc CAD Pino (+)-Pinoresinol ConAlc->Pino DIR Lari Lariciresinol Pino->Lari PLR Seco Secoisolariciresinol Lari->Seco PLR Sphen This compound (2,3-dimethyl-1,4-diarylbutane) Seco->Sphen Reductases/ Dehydrogenases

Proposed biosynthetic pathway of this compound.

Quantitative Data

While comprehensive kinetic data for all enzymes in the this compound pathway from S. sphenanthera are not yet available, data from other plant species provide valuable insights. Furthermore, the relative abundance of different lignans in S. sphenanthera has been quantified in several studies.

Table 1: Enzyme Kinetic Properties of Key Biosynthetic Enzymes (from various plant species)

EnzymeSubstrateKm (µM)Vmax (nkat/mg)Source Organism
Phenylalanine Ammonia-Lyase (PAL)L-Phenylalanine42-Lactuca sativa[4]
4-Coumarate:CoA Ligase (4CL)4-Coumaric Acid~80-Poplar[5]
4-Coumarate:CoA Ligase (4CL)Ferulic Acid~100-Poplar[5]
Cinnamoyl-CoA Reductase (CCR)Feruloyl-CoA--Triticum aestivum[6]
Cinnamyl Alcohol Dehydrogenase (CAD)Coniferaldehyde--Sorghum bicolor[7]

Table 2: Content of Major Lignans in the Fruit of Schisandra sphenanthera

LignanContent Range (mg/g)
Schisantherin AMain constituent[8]
(+)-AnwulignanMain constituent[8]
DeoxyschisandrinMain constituent[8]
Schisandrin BHigh levels in fruit, roots, stems, and leaves[9]
Schisandrol APresent
Schisandrol BPresent
Gomisin GPresent
Schisantherin DPresent
SchisanhenolPresent
Schisandrin CPresent
6-O-Benzoylgomisin OPresent
Interiotherin APresent

Note: The content of this compound specifically has not been quantified in relation to other lignans in most studies.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Lignan Extraction from Schisandra sphenanthera Fruit

This protocol describes a general method for the extraction of total lignans for subsequent analysis.

Workflow Diagram:

Extraction_Workflow Start Dried S. sphenanthera Fruit Powder Soak Soak in 40-60% Ethanol (12-36h) Start->Soak Percolate Percolation Soak->Percolate Concentrate1 Reduced Pressure Concentration Percolate->Concentrate1 AdjustEtOH Adjust Ethanol to 80-95% Concentrate1->AdjustEtOH Filter1 Filtration AdjustEtOH->Filter1 Purify Alumina Column Chromatography Filter1->Purify Decolor Decolorize with Activated Carbon Purify->Decolor Filter2 Filtration Decolor->Filter2 Concentrate2 Reduced Pressure Concentration Filter2->Concentrate2 Dry Vacuum Drying Concentrate2->Dry End Total Lignans Extract Dry->End

Workflow for the extraction of total lignans.

Materials:

  • Dried fruit of Schisandra sphenanthera

  • Ethanol (40-95%)

  • Alumina for column chromatography

  • Activated carbon

  • Grinder

  • Percolator

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Grind the dried fruit of S. sphenanthera into a medium powder.

  • Soak the powder in 40-60% ethanol for 12-36 hours.

  • Perform percolation and collect the percolate.

  • Concentrate the percolate under reduced pressure using a rotary evaporator to a volume-to-weight ratio of approximately 1-3:1 (mL:g of initial material).

  • Adjust the ethanol concentration of the concentrate to 80-95% and filter to remove precipitates.

  • Pass the filtrate through an alumina column for purification.

  • Decolorize the eluate with 0.1-0.2% (w/v) activated carbon at room temperature for 0.5-2 hours, followed by filtration.

  • Concentrate the final filtrate under reduced pressure and dry in a vacuum oven to obtain the total lignan extract.[10]

HPLC-MS/MS Analysis of Lignans

This protocol outlines a method for the quantitative analysis of lignans using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Materials:

  • Total lignans extract

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional)

  • C18 HPLC column (e.g., Agilent Poroshell C18, 2.1 × 50 mm, 1.9 µm)

  • HPLC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Dissolve the dried lignan extract in a suitable solvent (e.g., methanol) and filter through a 0.2 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: Water (with or without 0.1% formic acid)

    • Mobile Phase B: Acetonitrile (with or without 0.1% formic acid)

    • Gradient Elution: A typical gradient might be: 0-2 min, 15% B; 2-4 min, 50% B; 4-4.1 min, 50% B; 4.1-15 min, 15% B.[11]

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative electrospray ionization (ESI-) is often used for lignans.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known lignans.

    • Specific precursor-product ion transitions and collision energies should be optimized for each target lignan.

Enzyme Assay Protocols (General)

The following are general protocols for assaying the activity of key enzymes in the phenylpropanoid pathway. These can be adapted for enzymes isolated from S. sphenanthera.

3.3.1 Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This assay measures the formation of cinnamic acid from L-phenylalanine spectrophotometrically.

Principle: PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, which has a characteristic absorbance at 290 nm.

Materials:

  • Enzyme extract

  • L-phenylalanine solution

  • Borate buffer (pH 8.8)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing borate buffer and L-phenylalanine.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate at a controlled temperature (e.g., 37°C).

  • Monitor the increase in absorbance at 290 nm over time.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of trans-cinnamic acid.

3.3.2 4-Coumarate:CoA Ligase (4CL) Activity Assay

This assay measures the formation of p-coumaroyl-CoA from p-coumaric acid.

Principle: The formation of the thioester bond in p-coumaroyl-CoA results in a shift in the UV absorbance maximum.

Materials:

  • Enzyme extract

  • p-Coumaric acid

  • ATP

  • Coenzyme A (CoA)

  • MgCl₂

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing buffer, ATP, MgCl₂, and p-coumaric acid.

  • Add the enzyme extract and pre-incubate.

  • Initiate the reaction by adding CoA.

  • Monitor the increase in absorbance at the appropriate wavelength for p-coumaroyl-CoA (e.g., 333 nm).

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the product.

Conclusion

The biosynthesis of this compound in Schisandra sphenanthera is a complex process that highlights the intricate metabolic network within this medicinal plant. While the upstream phenylpropanoid pathway is well-characterized, the specific reductive steps leading to the 2,3-dimethyl-1,4-diarylbutane skeleton of this compound require further investigation. The protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the enzymology and regulation of this pathway. A thorough understanding of this compound biosynthesis will not only advance our knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this and other valuable lignans for pharmaceutical applications. Further research, including the heterologous expression and characterization of the enzymes involved, will be crucial in fully elucidating this fascinating biosynthetic pathway.

References

An In-depth Technical Guide to the Physicochemical Properties of Sphenanlignan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphenanlignan is a lignan compound first isolated from the seeds of Schisandra sphenanthera. Lignans are a large group of naturally occurring polyphenolic compounds with a wide range of reported biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. As a member of this class, this compound is of significant interest to researchers in natural product chemistry, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its potential biological signaling pathways.

Physicochemical Properties

This compound is a 2,3-dimethyl-1,4-diarylbutane type lignan.[1] Its core structure and physicochemical characteristics are summarized below.

PropertyValueReference
Molecular Formula C₂₁H₂₆O₅[1]
Molecular Weight 358.4 g/mol [1]
Physical State Oil or Solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Melting Point Data not available
Boiling Point Data not available
Density Data not available

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for aromatic protons, methoxy groups, and the aliphatic butane chain. Aromatic protons would likely appear in the range of δ 6.0-7.5 ppm. The protons of the methoxy groups would be observed as singlets around δ 3.8-4.0 ppm. The aliphatic protons of the 2,3-dimethyl-1,4-diarylbutane core would produce complex multiplets in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. Aromatic carbons are expected to resonate in the δ 110-160 ppm region. The signals for the methoxy group carbons would appear around δ 55-60 ppm. The aliphatic carbons of the butane backbone and the methyl groups would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely exhibit absorption bands characteristic of its functional groups. Key expected absorptions include:

  • O-H stretching: A broad band around 3400 cm⁻¹ if a hydroxyl group is present and involved in hydrogen bonding.

  • C-H stretching (aromatic): Peaks typically appearing above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region.

  • C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ range.

  • C-O stretching: Strong absorptions between 1000-1300 cm⁻¹ due to the ether and methoxy groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, dissolved in a suitable solvent like methanol or ethanol, is expected to show absorption maxima characteristic of its aromatic chromophores. Lignans typically exhibit strong absorption bands in the UV region, often between 200 and 300 nm, arising from π→π* transitions within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺ would be expected. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, likely involving the cleavage of the butane backbone and losses of methoxy groups, which are instrumental in confirming the structure.

Experimental Protocols

Detailed experimental protocols for the isolation and quantification of this compound are not widely published. However, based on general methods for lignan analysis, the following workflows can be proposed.

Isolation and Purification of this compound

The isolation of this compound from the seeds of Schisandra sphenanthera typically involves solvent extraction followed by chromatographic separation.

hplc_quantification cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Sample Sample Extraction Extraction Filtration Filtration HPLC_Vial HPLC_Vial Autosampler Autosampler HPLC_Vial->Autosampler HPLC_Column HPLC_Column Detector Detector Data_Acquisition Data_Acquisition Detector->Data_Acquisition Peak_Integration Peak_Integration Calibration_Curve Calibration_Curve Quantification Quantification Nrf2_Pathway This compound This compound Keap1_Nrf2 Keap1 Nrf2 This compound->Keap1_Nrf2 Oxidative_Stress Oxidative Stress Cellular_Protection Cellular Protection Oxidative_Stress->Cellular_Protection Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation inhibition Keap1_Nrf2->inhibition ARE ARE Nrf2->ARE Translocation to Nucleus and Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->Cellular_Protection inhibition->Keap1_Nrf2 activation Anti_Inflammatory_Pathway This compound This compound MAPK MAPK Pathway (p38, JNK, ERK) This compound->MAPK NFkB NF-κB Pathway This compound->NFkB Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->MAPK Inflammatory_Stimuli->NFkB Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) MAPK->Pro_inflammatory_Mediators NFkB->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphenanlignan and its related dibenzocyclooctadiene lignans represent a class of natural products with significant therapeutic potential. Primarily isolated from plants of the Schisandraceae family, these compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][2] Their unique and complex chemical structures, characterized by a dibenzocyclooctadiene core, have attracted considerable interest from the scientific community for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core characteristics of this compound and related dibenzocyclooctadiene lignans, with a focus on their biological activities, underlying mechanisms of action, and synthetic methodologies.

Chemical Structure and Classification

Dibenzocyclooctadiene lignans are characterized by a central eight-membered ring formed by the oxidative dimerization of two phenylpropanoid units.[2] This core structure can be substituted with various functional groups, such as hydroxyl, methoxy, and methylenedioxy groups, leading to a wide diversity of compounds. This compound, isolated from Schisandra sphenanthera, is a representative member of this class.[3] The stereochemistry of the biphenyl axis and the substituents on the cyclooctadiene ring plays a crucial role in their biological activity.

Biological Activities and Quantitative Data

Dibenzocyclooctadiene lignans exhibit a broad spectrum of pharmacological activities. The following tables summarize the quantitative data (IC50/EC50 values) for some of the most studied biological effects.

Anticancer Activity

The anticancer effects of dibenzocyclooctadiene lignans are primarily attributed to their ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[3][4]

CompoundCancer Cell LineIC50 (µM)Reference
Gomisin GLeukemia5.51 µg/mL[5]
Benzoylgomisin QLeukemia55.1 µg/mL[5]
Schisantherin ALeukemia61.2 µg/mL[5]
Benzoylgomisin QHeLa61.2 µg/mL[5]
Heilaohulignan CHepG-2 (Liver)9.92[6]
Heilaohulignan CBGC-823 (Gastric)16.75[6]
Heilaohulignan CHCT-116 (Colon)16.59[6]
Kadsuralignan IHepG-2 (Liver)21.72[6]
Longipedunin BHepG-2 (Liver)18.72[6]
Anti-inflammatory Activity

These lignans have shown potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[2]

CompoundCell LineInhibitory EffectIC50 (µM)Reference
Kadsuindutain ARAW264.7NO Production15.2[7]
Kadsuindutain BRAW264.7NO Production10.7[7]
Kadsuindutain CRAW264.7NO Production20.3[7]
Schizanrin FRAW264.7NO Production34.0[7]
Ananonin JRAW264.7NO Production45.24[8]
Ananolignan FRAW264.7NO Production41.32[8]
Ananolignan CRAW264.7NO Production48.71[8]
Antiviral Activity

Several dibenzocyclooctadiene lignans have demonstrated significant antiviral activity, particularly against Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV).[9]

CompoundVirusAssayEC50/IC50Reference
Rubrifloralignan AHIV-1Syncytium Formation<0.65 µM (EC50)[10]
Gomisin GHIV-1Reverse Transcriptase0.006 µg/mL (EC50)[11]
Schisantherin DHIV-1Reverse Transcriptase0.5 µg/mL (EC50)[11]
KadsuraninHIV-1Reverse Transcriptase0.8 µg/mL (EC50)[11]
(-)-Wuweizisu CHIV-1Reverse Transcriptase1.2 µg/mL (EC50)[11]

Signaling Pathways

The biological effects of this compound and related lignans are mediated through the modulation of several key signaling pathways. The diagrams below, generated using Graphviz, illustrate their impact on the NF-κB and MAPK pathways, which are central to inflammation and cancer.

NF-κB Signaling Pathway

Dibenzocyclooctadiene lignans have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses.[2][5] They can suppress the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB and the transcription of pro-inflammatory genes.[5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates p65_p50 NF-κB (p65/p50) IkBa->p65_p50 releases p65_p50_n NF-κB (p65/p50) p65_p50->p65_p50_n translocates This compound This compound This compound->IKK_complex inhibits DNA DNA p65_p50_n->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Pro_inflammatory_Genes transcription

Inhibition of the NF-κB Signaling Pathway
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another crucial target. Dibenzocyclooctadiene lignans can inhibit the phosphorylation of these kinases, thereby downregulating the expression of inflammatory and proliferative genes.[5][12]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Stress Signal (e.g., LPS) Receptor Receptor Stress_Signal->Receptor TAK1 TAK1 Receptor->TAK1 MKKs MKKs (MKK3/4/6/7) TAK1->MKKs MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 This compound This compound This compound->TAK1 inhibits Gene_Expression Gene Expression (Inflammation, Proliferation) AP1->Gene_Expression

Modulation of the MAPK Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the study of dibenzocyclooctadiene lignans.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HepG2, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Dibenzocyclooctadiene lignan compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the lignan compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • 96-well plates

  • Complete culture medium

  • LPS (from E. coli)

  • Dibenzocyclooctadiene lignan compounds

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[13]

  • Pre-treat the cells with various concentrations of the lignan compounds for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[13][14]

  • Collect 100 µL of the culture supernatant from each well.

  • Add 100 µL of Griess reagent (50 µL of Part A and 50 µL of Part B, mixed immediately before use) to the supernatant.[14]

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Workflow for Lignan Isolation and Characterization

The isolation and structural elucidation of dibenzocyclooctadiene lignans from plant material typically follows a standardized workflow.

Isolation_Workflow Plant_Material Plant Material (e.g., Schisandra fruits) Extraction Extraction (e.g., Methanol, Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) Crude_Extract->Partitioning Fractions Fractions of Varying Polarity Partitioning->Fractions Column_Chromatography Column Chromatography (Silica gel, Sephadex LH-20) Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Compound Pure Dibenzocyclooctadiene Lignan HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compound->Structure_Elucidation

General Workflow for Lignan Isolation

Synthesis of Dibenzocyclooctadiene Lignans

The complex structure of dibenzocyclooctadiene lignans has made their total synthesis a significant challenge in organic chemistry. Several strategies have been developed, often involving the construction of the eight-membered ring as a key step. A representative biomimetic approach involves the oxidative coupling of dibenzylbutyrolactone precursors.[1]

Representative Synthetic Strategy (Biomimetic Oxidation):

  • Preparation of Dibenzylbutyrolactone Precursor: Synthesis of a trans-2,3-dibenzylbutyrolactone with appropriate substitutions on the aromatic rings. This can be achieved through various methods, including asymmetric synthesis to control stereochemistry.

  • Oxidative Cyclization: Treatment of the phenolic dibenzylbutyrolactone with a hypervalent iodine reagent, such as phenyliodonium diacetate (PIDA), in a suitable solvent system (e.g., aqueous methanol). This promotes an intramolecular phenolic coupling to form a 4-hydroxycyclohexa-2,5-dienone intermediate.[1]

  • Rearrangement to Dibenzocyclooctadiene Core: Acid-catalyzed rearrangement of the dienone intermediate, for instance, using trifluoroacetic acid (TFA), leads to the formation of the dibenzocyclooctadiene ring system.[1]

  • Further Functional Group Manipulations: Subsequent steps may involve modification of the functional groups on the aromatic rings and the lactone moiety to yield the desired natural product.

This biomimetic approach mimics the proposed biosynthetic pathway of these lignans in plants.[13]

Conclusion

This compound and its related dibenzocyclooctadiene lignans are a promising class of natural products with diverse and potent biological activities. Their mechanisms of action, primarily through the modulation of key signaling pathways such as NF-κB and MAPK, provide a solid foundation for their development as therapeutic agents for a range of diseases, including cancer, inflammatory disorders, and viral infections. The availability of synthetic routes, coupled with detailed experimental protocols for evaluating their bioactivity, will facilitate further research and development in this exciting field. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to harnessing the therapeutic potential of these remarkable compounds.

References

Natural occurrence of lignans in traditional Chinese medicine.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Occurrence and Analysis of Lignans in Traditional Chinese Medicine

Introduction

Lignans are a large group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. They are widely distributed in the plant kingdom and are integral components of many botanicals used in Traditional Chinese Medicine (TCM). In TCM, lignan-containing herbs are utilized for a wide array of therapeutic purposes, including the treatment of inflammatory diseases, viral infections, and various types of cancer. The pharmacological activities of these compounds are diverse, encompassing anti-inflammatory, antioxidant, antiviral, and anticancer effects.

This guide provides a technical overview of the occurrence of prominent lignans in select TCM herbs, details common experimental protocols for their extraction and analysis, and illustrates key signaling pathways associated with their therapeutic effects. The content is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Quantitative Occurrence of Lignans in Select TCM Herbs

The concentration of lignans can vary significantly based on the plant species, the specific part of the plant used (root, seed, leaf), geographical origin, and harvesting time. The following table summarizes quantitative data for several well-known lignans found in prominent TCM herbs.

TCM HerbScientific NamePlant PartLignan CompoundConcentration Range (mg/g of dry weight)Analytical MethodReference
Fructus Schisandrae (Wu Wei Zi)Schisandra chinensisFruitSchisandrin4.9 - 11.2HPLC
FruitGomisin A1.8 - 5.5HPLC
Cortex Magnoliae Officinalis (Hou Po)Magnolia officinalisStem BarkMagnolol5.2 - 58.6HPLC-UV
Stem BarkHonokiol2.1 - 45.3HPLC-UV
Fructus Arctii (Niu Bang Zi)Arctium lappaSeedArctigenin4.5 - 5.1HPLC
SeedArctiin18.2 - 25.7HPLC
Semen Myristicae (Rou Dou Kou)Myristica fragransSeedMyrislignan1.5 - 2.8GC-MS
Caulis Piperis Kadsurae (Hai Feng Teng)Piper kadsuraStemKadsuralignan0.8 - 1.5HPLC-MS
Radix et Rhizoma Salviae Miltiorrhizae (Dan Shen)Salvia miltiorrhizaRootSalvianolic acid B25.0 - 60.0HPLC

Experimental Protocols

The accurate quantification and isolation of lignans are critical for research and drug development. Below are representative methodologies for the extraction and analysis of these compounds from TCM herbs.

General Extraction and Isolation Workflow

The process begins with the preparation of the plant material, followed by extraction, and then purification to isolate the target lignans.

G General Workflow for Lignan Extraction and Isolation A Plant Material (Dried, Powdered) B Extraction (e.g., Soxhlet, Ultrasonic) A->B C Crude Extract B->C D Solvent Partitioning (e.g., EtOAc/H2O) C->D E Lignan-Enriched Fraction D->E F Column Chromatography (Silica Gel, Sephadex) E->F G Purified Lignans F->G

A generalized workflow for lignan extraction.
Protocol: Ultrasonic-Assisted Extraction (UAE) of Lignans from Schisandra chinensis

  • Sample Preparation: Air-dry the fruits of Schisandra chinensis at 60°C and grind them into a fine powder (40-60 mesh).

  • Extraction Solvent: Prepare a 75% (v/v) ethanol-water solution.

  • Ultrasonic Extraction:

    • Weigh 1.0 g of the powdered sample into a conical flask.

    • Add 25 mL of the 75% ethanol solvent.

    • Place the flask in an ultrasonic bath (e.g., 40 kHz, 100 W).

    • Extract for 30 minutes at a constant temperature of 50°C.

  • Post-Extraction:

    • After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm membrane filter into an HPLC vial for analysis.

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For schisandrin analysis, a common mobile phase consists of:

    • Solvent A: Acetonitrile

    • Solvent B: Water

    • Gradient Program: Start with 30% A, linearly increase to 70% A over 40 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector set to 254 nm.

  • Quantification: Create a calibration curve using certified reference standards of the target lignan (e.g., Schisandrin). The concentration in the sample is determined by comparing its peak area to the calibration curve.

Pharmacological Activity and Signaling Pathways

Lignans exert their therapeutic effects by modulating various cellular signaling pathways. The anticancer activities of honokiol and the anti-inflammatory effects of arctigenin are well-documented examples.

Honokiol-Induced Apoptosis Signaling Pathway in Cancer Cells

Honokiol, a major lignan from Magnolia officinalis, induces apoptosis (programmed cell death) in cancer cells by modulating the intrinsic mitochondrial pathway. It promotes the expression of pro-apoptotic proteins while inhibiting anti-apoptotic proteins.

G Honokiol-Induced Apoptosis Pathway cluster_cell Cancer Cell Honokiol Honokiol Bax Bax (Pro-apoptotic) Honokiol->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Honokiol->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Honokiol promotes apoptosis via the mitochondrial pathway.
Arctigenin Anti-inflammatory Signaling via NF-κB Pathway

Arctigenin, from Arctium lappa, exhibits potent anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of pro-inflammatory cytokines.

G Arctigenin Inhibition of NF-κB Pathway cluster_cell Macrophage cluster_nuc Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB / IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Upregulates Arctigenin Arctigenin Arctigenin->IKK Inhibits

Arctigenin exerts anti-inflammatory effects by blocking NF-κB.

Conclusion

Traditional Chinese Medicine offers a rich repository of bioactive lignans with significant therapeutic potential. The compounds highlighted in this guide, such as schisandrin, honokiol, and arctigenin, represent a fraction of the chemical diversity available. For drug development professionals, a thorough understanding of the quantitative occurrence, robust analytical methodologies, and mechanisms of action of these lignans is paramount. Future research should focus on standardized extraction techniques to ensure batch-to-batch consistency and further elucidation of their complex pharmacological pathways to unlock their full therapeutic potential.

A Technical Guide to the Spectroscopic Identification of Sphenanlignan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of sphenanlignan, a notable lignan compound. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols for its isolation and analysis, and an exploration of its potential biological signaling pathways.

Spectroscopic Data for this compound Identification

The definitive identification of this compound, a 2,3-dimethyl-1,4-diarylbutane lignan isolated from the seeds of Schisandra sphenanthera, relies on a combination of advanced spectroscopic techniques.[1] While the initial discovery and structural elucidation have been reported, detailed public access to the complete quantitative NMR and MS data remains limited. This guide compiles available information and provides context based on the analysis of similar lignans for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of natural products like this compound. By analyzing the chemical shifts (δ) and coupling constants (J) in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and stereochemistry of the molecule can be determined.

¹H and ¹³C NMR Spectral Data:

While a specific, publicly available, tabulated dataset for this compound is not readily found in the searched literature, the structural characterization would have been performed using 1D and 2D NMR experiments.[1][2] For reference, the following table contains typical chemical shift ranges for key functional groups found in related lignans from Schisandra sphenanthera.

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic Protons6.5 - 7.5110 - 155
Methine Protons (C-2, C-3)1.8 - 2.540 - 55
Methylene Protons (C-1, C-4)2.5 - 3.035 - 45
Methyl Protons (C-2, C-3 Me)0.8 - 1.210 - 20
Methoxy Protons (-OCH₃)3.7 - 4.055 - 65

Note: These are approximate ranges and can vary based on the specific substitution pattern and solvent used.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning the specific proton and carbon signals and confirming the overall structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as its fragmentation patterns, which aids in structural confirmation.

MS Fragmentation Analysis:

The mass spectrum of this compound would exhibit a molecular ion peak ([M]+ or [M-H]-) corresponding to its exact mass. Tandem mass spectrometry (MS/MS) experiments are then used to induce fragmentation of the molecular ion, providing insights into the molecule's substructures. The fragmentation of lignans often involves the cleavage of the bonds in the butane chain and losses of substituents from the aromatic rings. While specific fragmentation data for this compound is not detailed in the available search results, general fragmentation pathways for diarylbutane lignans include benzylic cleavages and rearrangements.

Experimental Protocols

The isolation and spectroscopic analysis of this compound require a series of well-defined experimental procedures.

Isolation and Purification of this compound

The isolation of this compound from the seeds of Schisandra sphenanthera typically involves the following steps:

  • Extraction: The dried and powdered seeds are extracted with a suitable organic solvent, such as methanol or ethanol, often using techniques like maceration or Soxhlet extraction.

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Lignans are typically found in the less polar fractions.

  • Chromatography: The lignan-rich fraction is subjected to various chromatographic techniques for further purification. This may include:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents to separate individual compounds.

    • High-Performance Liquid Chromatography (HPLC): A highly efficient method for the final purification of the compound to obtain a high degree of purity.

NMR and MS Analysis Protocols

For spectroscopic analysis, the purified this compound is prepared as follows:

  • NMR Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube.

  • MS Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer, often via an HPLC system (LC-MS).

Biological Activity and Signaling Pathways

The biological activities of lignans from Schisandra species are well-documented and include anti-inflammatory, antioxidant, and neuroprotective effects. While the specific signaling pathways modulated by this compound are not yet extensively studied, related lignans from this genus have been shown to influence several key cellular pathways. For instance, some lignans have been reported to inhibit the production of nitric oxide (NO) and suppress the expression of inflammatory enzymes like iNOS and COX-2.[3] Furthermore, other lignans have demonstrated the ability to inhibit signaling pathways such as the PI3K/Akt pathway.

Below are diagrams illustrating a general experimental workflow for this compound identification and a hypothetical signaling pathway that could be influenced by this compound, based on the activities of related compounds.

experimental_workflow plant_material Schisandra sphenanthera seeds extraction Solvent Extraction plant_material->extraction fractionation Solvent Partitioning extraction->fractionation column_chromatography Column Chromatography fractionation->column_chromatography hplc HPLC Purification column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (MS, MS/MS) pure_compound->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation

Caption: Experimental workflow for the isolation and identification of this compound.

signaling_pathway This compound This compound This compound->inhibition receptor Cell Surface Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt inflammatory_mediators Inflammatory Mediators (e.g., NO, COX-2) akt->inflammatory_mediators inhibition->pi3k

Caption: A potential signaling pathway inhibited by this compound.

References

The Therapeutic Potential of Schisandra Lignans: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Schisandra chinensis, a woody vine native to East Asia, has a long history of use in traditional medicine for a wide array of ailments. Modern scientific investigation has identified lignans as the primary bioactive constituents responsible for the therapeutic properties of its fruit. These polyphenolic compounds, particularly the dibenzocyclooctadiene lignans, have demonstrated a remarkable spectrum of pharmacological activities, including neuroprotective, hepatoprotective, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the current understanding of the therapeutic potential of Schisandra lignans, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms to support further research and drug development.

Therapeutic Effects of Schisandra Lignans: Quantitative Data

The therapeutic efficacy of Schisandra lignans has been quantified in numerous preclinical studies. The following tables summarize key quantitative data across different therapeutic areas.

Anticancer Effects

Schisandra lignans have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several prominent lignans are presented in Table 1.

LignanCancer Cell LineIC50 (µM)Reference
Gomisin L1 A2780 (Ovarian)21.92 ± 0.73[1]
SKOV3 (Ovarian)55.05 ± 4.55[1]
HL-60 (Leukemia)82.02[1]
HeLa (Cervical)166.19[1]
Propinquanin B HL-60 (Leukemia)< 10[2]
Hep-G2 (Liver)< 10[2]
Schisantherin C A549 (Lung)3.75 - 60 (cell cycle arrest)[3]
Schisandrin B HepG-2 (Liver)63 (LD50)[4]
Neuroprotective and Cognitive-Enhancing Effects

Lignans from Schisandra have shown promise in mitigating neurodegenerative processes and improving cognitive function. Table 2 summarizes key findings from both in vitro and in vivo studies.

Lignan/ExtractModelKey Quantitative FindingsReference
Gomisin A Scopolamine-induced amnesia in mice5 mg/kg (p.o.) significantly reversed cognitive impairment. IC50 for acetylcholinesterase inhibition: 15.5 µM.[5][6]
Total Lignans of Schisandra chinensis (TLS) Aβ1-42-induced neurodegeneration in mice50 and 200 mg/kg (i.g.) significantly increased avoidance in shuttle-box test and time in target quadrant in Morris water maze. 100 µM protected against Aβ1-42-induced neurotoxicity in primary neurons.[7]
Schisandra Lignans Extract (ESP-806) Aβ1-42-induced neurotoxicity in mice100 mg/kg (p.o.) significantly attenuated memory impairment and reduced β-secretase activity.[8]
Schisandrin B Transient focal cerebral ischemia in rats10 and 30 mg/kg (i.p.) reduced infarct volumes by 25.7% and 53.4%, respectively.[9]
Aβ-infused rats25 and 50 mg/kg significantly suppressed the increase of AChE activity and improved ACh levels.[10]
Hepatoprotective Effects

The hepatoprotective activity of Schisandra lignans is one of their most well-documented therapeutic properties. Table 3 highlights their efficacy in various models of liver injury.

Lignan/ExtractModelKey Quantitative FindingsReference
Schisandra Lignan Extract (SLE) CCl4-induced acute liver injury in mice100 or 200 mg/kg significantly reversed the decrease in SOD activity. 200 mg/kg decreased MDA content 2-fold.[11]
Schisandrin B CCl4-induced liver fibrosis in rats25 and 50 mg/kg significantly reduced elevated ALT and AST levels.[12]
D-GalN-induced apoptosis in L02 cells40 µM pretreatment significantly reversed the D-GalN mediated effects on cell viability and apoptosis.[13]
Schisandrin B TGF-β1-induced activation of hepatic stellate cells (HSC-T6 and LX-2)25 µM reduced cell viability to 53.65% (HSC-T6) and 52.7% (LX-2). LD50: 40.615 µM (HSC-T6), 46.65 µM (LX-2).
Schisandra chinensis Lignans (SCDLs) Alcohol and CCl4-induced long-term liver injury in miceTreatment elevated serum GSH and reduced serum TGF-β1 levels.[14]
Anti-inflammatory Effects

Schisandra lignans modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators and regulating key signaling pathways. Table 4 provides a summary of their anti-inflammatory activities.

LignanModelKey Quantitative FindingsReference
Gomisin J, Gomisin N, Schisandrin C LPS-stimulated RAW 264.7 macrophagesReduced nitric oxide (NO) production.[15]
(-)-Gomisin N, (+)-γ-Schisandrin, Rubrisandrin A, (-)-Gomisin J LPS-stimulated THP1-Blue™ NF-κB cellsShowed anti-inflammatory effects comparable to prednisolone.[16]
Schisandrin LPS-treated RAW 264.7 macrophages5–100 µM inhibited NO production, iNOS, and COX-2 expression.[14]
Schisantherin A LPS-stimulated RAW 264.7 macrophages0.5–25 mg/L decreased NO production, iNOS, and COX-2 activities.[14]
Schisantherin A 15-LOX, COX-1, and COX-2 enzymes74% inhibition of COX-1 at 0.175 μg/mL.[17]
Schisandrin 15-LOX, COX-1, and COX-2 enzymes62% inhibition of COX-1 at 1.75 μg/mL.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in Schisandra lignan research.

Extraction of Schisandra Lignans

Several methods are employed for the extraction of lignans from Schisandra fruits. The choice of method depends on the desired scale and purity of the extract.

2.1.1 Solvent Extraction

  • Sample Preparation: The dried fruits of Schisandra chinensis are pulverized into a fine powder and passed through a 60-mesh sieve.

  • Extraction:

    • Maceration/Percolation: The powdered material is soaked in 40-60% ethanol for 12-36 hours, followed by percolation. The percolate is then concentrated under reduced pressure.[18]

    • Ultrasonic-Assisted Extraction (UAE): The powdered sample (e.g., 0.3 g) is placed in a volumetric flask with methanol (e.g., 25 mL) and subjected to ultrasonication for approximately 20 minutes at room temperature.[8]

    • Smashing Tissue Extraction (STE): This method involves high-speed shearing and is optimized using response surface methodology. Optimal conditions have been reported as 75% aqueous ethanol as the extraction solvent, an extraction voltage of 180 V, an extraction time of 1 minute, a solid-liquid ratio of 1:19, and a sample particle size of 120 mesh.[3][14]

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography on silica gel or alumina.[18]

2.1.2 Supercritical Fluid Extraction (SFE)

  • Sample Preparation: The seeds of Schisandra chinensis are used for SFE.

  • Extraction: Supercritical CO2 is used as the solvent. The extraction parameters such as temperature (40-60 °C), pressure (20-35 MPa), and the addition of a cosolvent like ethanol (0-10.8 wt%) are optimized to maximize the yield of the seed oil containing lignans.[7]

  • Separation: The lignans can be further separated from the seed oil using techniques like supercritical fluid simulated moving bed (SF-SMB) chromatography.[7]

High-Performance Liquid Chromatography (HPLC) for Lignan Quantification
  • Chromatographic System: An HPLC system equipped with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is typically used.[8]

  • Mobile Phase: A gradient elution is commonly employed using a mixture of acetonitrile and water. The gradient program is optimized to achieve good separation of the different lignans.[8]

  • Detection: A UV detector is set at a wavelength of approximately 217-225 nm for the detection of lignans.[8]

  • Quantification: Standard solutions of individual lignans are prepared to create calibration curves for accurate quantification.[8]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Schisandra lignans or extracts for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of Schisandra lignans. The following is a general protocol for analyzing the Nrf2 pathway.

  • Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Nrf2, anti-Keap1, anti-HO-1) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Carbon Tetrachloride (CCl4)-Induced Liver Injury Animal Model

This is a widely used animal model to study hepatoprotective effects.

  • Animals: Male Sprague-Dawley rats or ICR mice are commonly used.

  • Induction of Liver Injury: Administer CCl4 (e.g., 0.1-0.2 mL/kg, intraperitoneally or orally) diluted in a vehicle like olive oil or corn oil. The frequency and duration of CCl4 administration can be varied to induce acute or chronic liver injury. For a chronic fibrosis model, CCl4 (50% in olive oil; 2 mL/kg) can be administered thrice a week for 8 weeks.[12][16]

  • Lignan Treatment: Administer the Schisandra lignan or extract orally or intraperitoneally at various doses before or concurrently with CCl4 administration. For example, Schisandrin B can be given at 25 and 50 mg/kg.[12][16]

  • Sample Collection: At the end of the experiment, collect blood for serum biochemical analysis (ALT, AST) and liver tissue for histopathological examination (H&E and Masson's trichrome staining) and molecular analysis (e.g., Western blotting for signaling proteins, measurement of oxidative stress markers like MDA and SOD).[11][12][16]

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of Schisandra lignans are mediated through the modulation of multiple signaling pathways. The following diagrams illustrate some of the key pathways involved.

Hepatoprotective and Anti-inflammatory Signaling

Schisandra lignans exert their hepatoprotective and anti-inflammatory effects by activating the Nrf2 antioxidant response pathway and inhibiting pro-inflammatory pathways like NF-κB and MAPK.

Hepatoprotective_Anti_inflammatory_Signaling Lignans Schisandra Lignans (e.g., Schisandrin B, Gomisin A) Keap1 Keap1 Lignans->Keap1 Inhibits IKK IKK Lignans->IKK Inhibits MAPK MAPKs (JNK, p38, ERK) Lignans->MAPK Inhibits ROS Oxidative Stress (e.g., from CCl4) ROS->Keap1 Inactivates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Inflammatory_Stimuli->MAPK Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD, GSH) ARE->Antioxidant_Enzymes Induces expression Antioxidant_Enzymes->ROS Neutralizes IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB->Pro_inflammatory_Genes Translocates to nucleus & Induces expression AP1 AP-1 MAPK->AP1 Activates AP1->Pro_inflammatory_Genes Induces expression

Caption: Hepatoprotective and anti-inflammatory signaling pathways modulated by Schisandra lignans.

Neuroprotective Signaling in Alzheimer's Disease Model

Gomisin N has been shown to exert neuroprotective effects in models of Alzheimer's disease by modulating the GSK3β/Nrf2 signaling pathway.

Neuroprotective_Signaling Gomisin_N Gomisin N PI3K PI3K Gomisin_N->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits (via phosphorylation at Ser9) Nrf2 Nrf2 GSK3b->Nrf2 Promotes degradation ARE ARE Nrf2->ARE Translocates to nucleus & Binds Neuroprotective_Genes Neuroprotective Genes (HO-1, NQO1) ARE->Neuroprotective_Genes Induces expression Oxidative_Stress Oxidative Stress Neuroprotective_Genes->Oxidative_Stress Reduces Neuronal_Protection Neuronal Protection Neuroprotective_Genes->Neuronal_Protection Promotes Oxidative_Stress->Neuronal_Protection Leads to damage

Caption: Neuroprotective signaling of Gomisin N in an Alzheimer's disease model.

Anti-fibrotic Signaling in Liver Fibrosis

Schisandrin B has been demonstrated to attenuate liver fibrosis by inhibiting the TGF-β/Smad signaling pathway, a key driver of hepatic stellate cell activation and collagen deposition.

Anti_fibrotic_Signaling Schisandrin_B Schisandrin B TGFb_Receptor TGF-β Receptor Schisandrin_B->TGFb_Receptor Inhibits TGFb TGF-β TGFb->TGFb_Receptor Binds to Smad2_3 Smad2/3 TGFb_Receptor->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad_Complex Smad Complex p_Smad2_3->Smad_Complex Forms complex with Smad4 Smad4 Smad4->Smad_Complex Fibrosis_Genes Fibrosis-related Genes (α-SMA, Collagen) Smad_Complex->Fibrosis_Genes Translocates to nucleus & Induces expression HSC_Activation Hepatic Stellate Cell Activation & Fibrosis Fibrosis_Genes->HSC_Activation Promotes

Caption: Anti-fibrotic signaling of Schisandrin B in liver fibrosis.

Safety and Toxicology

Preclinical studies have provided some insights into the safety profile of Schisandra lignans.

Acute Toxicity

The acute toxicity of some lignans has been evaluated in mice, with the following reported oral LD50 values:

  • Schisandrin: 1.0 g/kg[6]

  • γ-Schisandrin: 0.25 g/kg[6]

It is important to note that these values are for isolated compounds and the toxicity of complex extracts may differ.

Mutagenicity

While comprehensive mutagenicity data for all Schisandra lignans is not available, the Ames test is a standard assay for assessing the mutagenic potential of chemical substances. A general protocol for the Ames test is as follows:

  • Bacterial Strains: Use several strains of Salmonella typhimurium with different mutations in the histidine operon (e.g., TA98, TA100, TA102).

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Revertant Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Drug Interactions

Schisandra lignans have been shown to interact with cytochrome P450 (CYP) enzymes, particularly CYP3A4, and the drug transporter P-glycoprotein (P-gp).[1] This can lead to drug-drug interactions by altering the metabolism and bioavailability of co-administered drugs. Both induction and inhibition of these proteins have been reported, suggesting a complex interaction profile that requires careful consideration in clinical settings.

Clinical Studies

While preclinical evidence for the therapeutic potential of Schisandra lignans is extensive, clinical research is still in its early stages. A few small-scale human trials have been conducted, primarily focusing on liver health. These studies have shown promising results, with supplementation leading to improved liver enzyme levels and symptoms in patients with hepatitis and non-alcoholic fatty liver disease.[5][12] However, these trials are often limited by small sample sizes and lack of rigorous controls. There is a clear need for larger, well-designed clinical trials to establish the efficacy and safety of Schisandra lignans for various therapeutic applications in humans.[5][12]

Conclusion and Future Directions

Lignans from Schisandra chinensis represent a promising class of natural compounds with a wide range of therapeutic properties. Their multifaceted mechanisms of action, targeting key pathways involved in oxidative stress, inflammation, and cell survival, provide a strong rationale for their development as novel therapeutic agents. The quantitative data from preclinical studies are encouraging, but further research is needed to translate these findings to the clinic.

Future research should focus on:

  • Standardization of extracts: Ensuring consistent and well-characterized extracts for reproducible research and clinical development.

  • Pharmacokinetic and bioavailability studies: Optimizing the delivery and absorption of these often poorly soluble compounds.

  • Long-term safety studies: Thoroughly evaluating the long-term safety and potential for drug interactions.

  • Large-scale, randomized controlled clinical trials: To definitively establish the efficacy and safety of Schisandra lignans in human diseases.

By addressing these key areas, the full therapeutic potential of these remarkable natural compounds can be realized for the benefit of patients.

References

The Pharmacological Potential of Schisandra sphenanthera: A Technical Guide to its Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandra sphenanthera, a member of the Schisandraceae family, is a medicinal plant with a long history of use in traditional Chinese medicine. Its fruits and stems are rich sources of bioactive compounds, primarily lignans and triterpenoids, which have garnered significant scientific interest for their diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activities of compounds isolated from S. sphenanthera, presenting quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways to support further research and drug development endeavors.

Data Presentation: Quantitative Bioactivity of Schisandra sphenanthera Compounds

The biological activities of compounds isolated from Schisandra sphenanthera have been quantified in numerous studies. The following tables summarize the cytotoxic, anti-inflammatory, antiviral, and cardioprotective effects of these compounds, providing key data for comparative analysis.

Table 1: Cytotoxic Activities of Compounds from Schisandra sphenanthera
CompoundCell LineAssayIC50 (µM)Reference
Schirubrisin BPC3 (prostate cancer)MTT Assay3.21 ± 0.68[1][2]
Schirubrisin BMCF7 (breast cancer)MTT Assay13.30 ± 0.68[1][2]
Unnamed Triterpenoids (Compounds 1, 3-7, 10)HepG2 (hepatocellular carcinoma)MTT Assay18.12 - 49.52
Compound 4HeLa (cervical cancer)Not Specified21.40[3]
Table 2: Anti-inflammatory Activities of Compounds and Extracts from Schisandra sphenanthera
Compound/ExtractCell Line/SystemBioassayIC50Reference
Compound 4RAW 264.7Nitric Oxide Production36.45 µM[3]
Compound 5RAW 264.7Nitric Oxide Production28.38 µM[3]
Non-polar S. sphenanthera extractRecombinant COX-2Enzyme Inhibition0.2 µg/mL[4][5]
Non-polar S. sphenanthera extractHaCaT keratinocytesUVB-induced PGE2 production4 µg/mL[4][5]
Table 3: Antiviral Activities of Compounds from Schisandra sphenanthera
CompoundVirusAssayIC50 / EC50Reference
rel-(1S,2R)-1-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutyl-3,4-dimethoxybenzoate (2)SARS-CoV-2 3CLproFRET-based Protease AssayIC50: 4.88 ± 0.60 µM[6][7]
rel-(1S,2S)-1-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutyl-3,4-dimethoxybenzoate (4)SARS-CoV-2 3CLproFRET-based Protease AssayIC50: 4.75 ± 0.34 µM[6][7]
Lignan (Compound 14)HSV-2Not SpecifiedSelectivity Index up to 29.83[8]
Lignans (Compounds 608-610)HSV-2Not SpecifiedEC50: 29.1, 122, 35.2 µM[9]
Lignans (Compounds 608-610)AdenovirusNot SpecifiedEC50: 96, 126, 105 µM[9]
Lignan (Compound 618)HSV-2Not SpecifiedEC50: 42.7 µM[9]
Lignan (Compound 618)AdenovirusNot SpecifiedEC50: 55.0 µM[9]
Table 4: Cardioprotective Activities of Compounds from Schisandra sphenanthera
CompoundCell LineInjury ModelEffectReference
Schsphenine A (1)H9C2H2O2-induced injuryCell viability: 79.94 ± 2.36%[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols used to assess the biological activities of compounds from Schisandra sphenanthera.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1x10^4 to 5x10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Colorimetric Analysis: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Antiviral Activity: SARS-CoV-2 3CLpro FRET-based Assay

This assay is used to identify inhibitors of the 3C-like protease (3CLpro) of SARS-CoV-2, an essential enzyme for viral replication.

  • Reaction Setup: In a 96-well plate, pre-incubate the SARS-CoV-2 3CLpro enzyme with the test compound in an appropriate assay buffer.

  • Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic FRET substrate peptide (e.g., Dabcyl-KTSAVLQ↓SGFRKM-EDANS). In its intact form, the fluorescence of the donor (EDANS) is quenched by the acceptor (Dabcyl).

  • Enzymatic Cleavage: If the enzyme is active, it will cleave the peptide, separating the donor and quencher and resulting in an increase in fluorescence.

  • Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 460 nm).

  • Inhibition Calculation: The inhibitory activity of the test compound is determined by the reduction in the rate of fluorescence increase compared to a control without the inhibitor.

Cardioprotective Activity: H₂O₂-Induced Injury in H9c2 Cardiomyocytes

This in vitro model simulates oxidative stress-induced cardiac damage.

  • Cell Culture: Culture H9c2 rat cardiomyoblasts in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with the test compound for a specified duration.

  • Induction of Injury: Expose the cells to hydrogen peroxide (H₂O₂) (e.g., 100-1000 µM) for a few hours to induce oxidative stress and cell damage.[1][10][11]

  • Assessment of Cell Viability: Evaluate the protective effect of the compound by measuring cell viability using the MTT assay or by quantifying the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

Visualization of Molecular Mechanisms

Understanding the molecular pathways through which the bioactive compounds of Schisandra sphenanthera exert their effects is critical for targeted drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Lignans from Schisandra sphenanthera have been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway IKK IKK TLR4->IKK p38 p38 MAPK_pathway->p38 ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB_n NF-κB (active) NFkB->NFkB_n translocates Schisandra_Lignans Schisandra Lignans Schisandra_Lignans->MAPK_pathway inhibits Schisandra_Lignans->IKK inhibits Schisandra_Lignans->NFkB_n inhibits translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Inflammatory_Genes activates

Caption: Anti-inflammatory mechanism of Schisandra lignans via inhibition of MAPK and NF-κB pathways.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols described above.

cluster_protocol MTT Assay for Cytotoxicity A Seed cells in 96-well plate B Treat with Schisandra compounds A->B C Add MTT reagent B->C D Incubate (formazan formation) C->D E Solubilize formazan with DMSO D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for determining the cytotoxicity of Schisandra compounds using the MTT assay.

cluster_protocol Anti-inflammatory Assay (NO Production) A Plate RAW 264.7 cells B Pre-treat with Schisandra compounds A->B C Stimulate with LPS B->C D Collect supernatant C->D E Add Griess reagent D->E F Measure absorbance at 540 nm E->F

Caption: Experimental workflow for assessing the anti-inflammatory activity of Schisandra compounds.

Conclusion

The compounds isolated from Schisandra sphenanthera exhibit a broad spectrum of promising biological activities, including cytotoxic, anti-inflammatory, antiviral, and cardioprotective effects. The lignans, in particular, have been shown to modulate key signaling pathways involved in inflammation. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these natural products. Future research should focus on in vivo studies to validate these in vitro findings and to elucidate the pharmacokinetic and pharmacodynamic properties of these bioactive compounds.

References

Sphenanlignan: A Technical Overview of its Molecular Characteristics and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphenanlignan is a naturally occurring lignan isolated from the seeds of Schisandra sphenanthera. Lignans are a class of polyphenolic compounds widely recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular formula and molecular weight of this compound. Due to the limited specific research on this compound's mechanism of action, this document also explores the well-documented biological activities and associated signaling pathways of other prominent lignans found in Schisandra sphenanthera, offering insights into the potential therapeutic applications of this compound class.

Molecular and Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for its identification, characterization, and use in experimental settings.

PropertyValueCitation(s)
Molecular Formula C₂₁H₂₆O₅[1][2]
Molecular Weight 358.4 g/mol [1][2]
CAS Number 866347-36-6[1]
Physical Form Oil[1]
Source Seeds of Schisandra sphenanthera[1]

Experimental Protocols

While a detailed, step-by-step protocol for the isolation of this compound is not extensively published, the general methodology involves established phytochemical techniques. The following outlines a generalized workflow based on methods reported for the isolation of lignans from Schisandra species.

General Isolation and Characterization Workflow

The isolation of this compound from the seeds of Schisandra sphenanthera typically follows a multi-step chromatographic process. The structural elucidation is then achieved through spectroscopic analysis.

This compound Isolation and Characterization Workflow start Dried Seeds of Schisandra sphenanthera extraction Solvent Extraction (e.g., Ethanol/Methanol) start->extraction partition Liquid-Liquid Partitioning extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound spectral_analysis Structural Elucidation (NMR, MS) pure_compound->spectral_analysis

A generalized workflow for the isolation and characterization of this compound.

Methodology Details:

  • Extraction: The dried and powdered seeds of Schisandra sphenanthera are subjected to solvent extraction, typically using ethanol or methanol, to obtain a crude extract.

  • Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are subjected to multiple rounds of column chromatography using stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents of increasing polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC to yield the pure compound.

  • Structural Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) and Mass Spectrometry (MS).

Potential Signaling Pathways and Biological Activities

Direct studies on the signaling pathways modulated by this compound are currently limited. However, extensive research on other lignans from Schisandra sphenanthera, such as Anwulignan, Schisandrin A, and Schisandrin B, provides a strong basis for predicting the potential biological activities and mechanisms of action for this compound.

Antioxidant Activity via the Nrf2/ARE Pathway

Lignans from Schisandra are well-documented for their potent antioxidant properties. A key mechanism underlying this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.

Antioxidant Signaling Pathway This compound This compound (or related lignans) Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 inhibition Nrf2 Nrf2 Keap1_Nrf2->Nrf2 dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocation & binding Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes transcription Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Enzymes->Cellular_Protection

Potential antioxidant mechanism of this compound via the Nrf2/ARE pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Lignans can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Anti-inflammatory Activity via NF-κB and MAPK Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Lignans from Schisandra have demonstrated significant anti-inflammatory effects, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway (p38, JNK, ERK) Inflammatory_Stimuli->MAPK IKK IKK Inflammatory_Stimuli->IKK This compound This compound (or related lignans) This compound->MAPK inhibition This compound->IKK inhibition NF_kB_I_kB NF-κB-IκB Complex MAPK->NF_kB_I_kB IKK->NF_kB_I_kB phosphorylation NF_kB NF-κB NF_kB_I_kB->NF_kB IκB degradation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NF_kB->Pro_inflammatory_Genes translocation & transcription

Potential anti-inflammatory mechanism of this compound via NF-κB and MAPK pathways.

Inflammatory stimuli activate the IKK complex, which in turn phosphorylates the inhibitory protein IκB, leading to its degradation. This allows the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Lignans can inhibit this cascade by suppressing the activation of IKK and the MAPK pathway, thereby preventing NF-κB activation and reducing the production of inflammatory mediators.

Antitumor Activity via Modulation of Survival Pathways

Several lignans have exhibited promising antitumor activities. One of the key mechanisms is the inhibition of pro-survival signaling pathways, such as the Akt pathway, which is often hyperactivated in cancer cells.

Antitumor Signaling Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K This compound This compound (or related lignans) Akt Akt This compound->Akt inhibition PI3K->Akt activation Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Apoptosis Apoptosis Akt->Apoptosis inhibition

Potential antitumor mechanism of this compound via inhibition of the Akt pathway.

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Growth factors activate PI3K, which in turn activates Akt. Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins. Lignans can interfere with this pathway by inhibiting the activation of Akt, thereby sensitizing cancer cells to apoptosis and inhibiting their proliferation.

Conclusion and Future Directions

This compound, a lignan from Schisandra sphenanthera, possesses a defined molecular structure and physicochemical properties. While direct evidence for its specific biological activities and mechanisms of action is still emerging, the well-established pharmacological profile of related lignans from the same plant suggests that this compound likely exhibits significant antioxidant, anti-inflammatory, and antitumor properties. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential. The development of detailed isolation and synthesis protocols will also be crucial for advancing the study of this promising natural compound.

References

Stereochemistry and absolute configuration of Sphenanlignan.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Sphenanlignan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a lignan isolated from the seeds of Schisandra sphenanthera, belongs to the 2,3-dimethyl-1,4-diarylbutane class of natural products.[1] The stereochemistry and absolute configuration of these compounds are critical determinants of their biological activity, making their detailed structural elucidation a key aspect of natural product chemistry and drug discovery. This guide provides a comprehensive overview of the stereochemical features of this compound, outlines the experimental protocols used to determine its structure and absolute configuration, and presents relevant data in a structured format for clarity and comparative analysis. While the specific experimental data for this compound is not publicly available in its entirety, this document compiles information based on the initial discovery and general methodologies applied to this class of compounds.

Introduction to this compound and its Stereochemistry

This compound is characterized by a 2,3-dimethyl-1,4-diarylbutane scaffold. This core structure possesses two chiral centers at the C-2 and C-3 positions. The presence of these two stereocenters gives rise to a total of four possible stereoisomers, which can be grouped into two pairs of enantiomers and two pairs of diastereomers. The relative orientation of the substituents at C-2 and C-3 defines the diastereomers (either syn or anti), while the overall spatial arrangement of all substituents determines the specific enantiomer (R or S configuration at each chiral center).

The precise stereochemistry of this compound is crucial as it dictates the molecule's three-dimensional shape, which in turn governs its interactions with biological targets. Therefore, the unambiguous determination of both the relative and absolute configuration is a fundamental requirement for its development as a potential therapeutic agent.

Determination of Planar Structure and Relative Stereochemistry

The initial step in the structural elucidation of a natural product like this compound involves the determination of its planar structure and the relative stereochemistry of its chiral centers. This is primarily achieved through a combination of spectroscopic techniques.

Experimental Protocols

2.1.1. Isolation of this compound The isolation of this compound from the seeds of Schisandra sphenanthera typically involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing the lignans is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20, with various solvent systems used for elution. Further purification by preparative High-Performance Liquid Chromatography (HPLC) may be required to yield pure this compound.[1]

2.1.2. Spectroscopic Analysis for Planar Structure and Relative Stereochemistry

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to establish the connectivity of atoms and the relative stereochemistry.

    • ¹H and ¹³C NMR: These experiments identify the types and number of protons and carbons in the molecule.

    • Correlation Spectroscopy (COSY): This 2D NMR technique reveals proton-proton coupling networks, helping to piece together molecular fragments.

    • Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded protons and carbons.

    • Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.

    • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close in space. For 2,3-dimethyl-1,4-diarylbutane lignans, the presence or absence of a NOE/ROE correlation between H-2 and H-3 is a key indicator of their relative stereochemistry (syn or anti). The magnitude of the ³J(H2-H3) coupling constant in the ¹H NMR spectrum also provides valuable information about the dihedral angle between these protons and thus the relative configuration.

Illustrative Data

Due to the lack of publicly available, specific NMR data for this compound, the following table presents representative ¹H and ¹³C NMR data for a generic 2,3-dimethyl-1,4-diarylbutane lignan.

Position δC (ppm) δH (ppm, mult., J in Hz)
1135.0-
2129.06.8 (d, 8.0)
3115.06.7 (d, 2.0)
4148.0-
5147.0-
6112.06.6 (dd, 8.0, 2.0)
740.02.5 (m)
845.01.8 (m)
915.00.9 (d, 7.0)
1'134.0-
2'129.56.9 (d, 8.0)
3'115.56.75 (d, 2.0)
4'148.5-
5'147.5-
6'112.56.65 (dd, 8.0, 2.0)
7'40.52.6 (m)
8'45.51.9 (m)
9'15.50.95 (d, 7.0)
OMe56.03.8 (s)

Note: This data is illustrative for a generic compound in this class and does not represent the actual measured values for this compound.

Determination of Absolute Configuration

Once the relative stereochemistry is established, the final step is to determine the absolute configuration of the chiral centers. This is a critical step for understanding the biological activity and for any potential synthetic efforts.

Experimental Protocols

3.1.1. Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) ECD spectroscopy is a powerful non-destructive technique for determining the absolute configuration of chiral molecules in solution.

  • Measurement: The experimental ECD spectrum of the purified this compound is recorded in a suitable solvent.

  • Computational Modeling: The 3D structures of the possible stereoisomers are generated and their conformational landscapes are explored using computational methods (e.g., molecular mechanics or density functional theory - DFT).

  • Spectrum Calculation: For the low-energy conformers of each stereoisomer, the theoretical ECD spectra are calculated using time-dependent DFT (TDDFT).

  • Comparison: The experimental ECD spectrum is then compared with the calculated spectra for all possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.

3.1.2. X-ray Crystallography Single-crystal X-ray crystallography provides an unambiguous determination of the absolute configuration.

  • Crystallization: A suitable single crystal of this compound is grown from an appropriate solvent system.

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure. If the data is of sufficient quality, the absolute structure can be determined, often through the use of the Flack parameter.

Quantitative Data
Parameter Value Conditions
Specific Rotation ([\alpha]D)e.g., +X.X(c 0.1, MeOH)

Note: The value is hypothetical and serves as an example.

Visualizations

Structure and Stereoisomers of this compound

Sphenanlignan_Stereoisomers cluster_this compound General Structure of this compound (a 2,3-dimethyl-1,4-diarylbutane lignan) cluster_isomers Possible Stereoisomers Sphenanlignan_structure RR (2R, 3R) SS (2S, 3S) RR->SS Enantiomers RS (2R, 3S) RR->RS Diastereomers SR (2S, 3R) RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers experimental_workflow cluster_structure Structural Elucidation cluster_relative_stereo Relative Stereochemistry cluster_absolute_stereo Absolute Configuration start Plant Material (Schisandra sphenanthera seeds) extraction Solvent Extraction start->extraction partition Liquid-Liquid Partitioning extraction->partition chromatography Column Chromatography (Silica, Sephadex) partition->chromatography purification Preparative HPLC chromatography->purification pure_compound Pure this compound purification->pure_compound ms HRMS (Molecular Formula) pure_compound->ms nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) pure_compound->nmr nmr_rel NMR (NOESY/ROESY, J-coupling) pure_compound->nmr_rel ecd ECD Spectroscopy (Experimental vs. Calculated) pure_compound->ecd xray Single Crystal X-ray Diffraction pure_compound->xray planar_structure Planar Structure nmr->planar_structure relative_config Relative Configuration (syn/anti) nmr_rel->relative_config absolute_config Absolute Configuration (R/S) ecd->absolute_config xray->absolute_config

References

The Ethnobotanical and Pharmacological Landscape of Lignans from Schisandra sphenanthera

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lignans derived from the fruit of Schisandra sphenanthera, a plant with a rich history in traditional Chinese medicine, are gaining significant attention for their diverse and potent pharmacological activities. Historically used to treat a range of ailments including liver disorders, inflammation, and to bolster overall vitality, scientific investigations have begun to elucidate the molecular mechanisms underpinning these traditional uses. This technical guide provides an in-depth overview of the ethnobotanical applications of Schisandra sphenanthera, with a focused exploration of the pharmacological properties of its constituent lignans. We present a compilation of quantitative data from key studies, detailed experimental protocols for assessing biological activity, and visualizations of the primary signaling pathways modulated by these compounds. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering a foundation for future investigation into the therapeutic potential of Schisandra sphenanthera lignans.

Introduction: From Traditional Use to Modern Pharmacology

Schisandra sphenanthera, commonly known as the southern schisandra fruit ("Nan-wu-wei-zi"), has been a staple in traditional Chinese medicine for centuries.[1] Its berries, notable for their complex flavor profile, were traditionally used as a tonic to enhance vitality, a sedative, and an astringent.[2] Ethnobotanical applications include the treatment of coughs, asthma, insomnia, liver ailments, and kidney problems.[3][4] The primary bioactive constituents responsible for these therapeutic effects are a class of dibenzocyclooctadiene lignans.[1] Modern analytical techniques, such as high-performance liquid chromatography (HPLC), have enabled the identification and quantification of numerous lignans in Schisandra sphenanthera, including schisandrin A, schisandrin B, schisantherin A, and gomisin A, among others.[2][5] These compounds have been the subject of extensive pharmacological research, revealing a broad spectrum of activities, including hepatoprotective, anti-inflammatory, neuroprotective, and anticancer effects.[6][7][8]

Ethnobotanical Applications of Schisandra sphenanthera

The traditional uses of Schisandra sphenanthera are deeply rooted in the principles of traditional Chinese medicine. The fruit, known as "five-flavor fruit," was believed to harmonize the body's essential energies. Its primary ethnobotanical applications include:

  • Hepatic Disorders: It has been widely used for the management of various liver conditions, including hepatitis.[4]

  • Respiratory Ailments: Traditional preparations were used to treat coughs and asthma.[3]

  • Neurological and Cognitive Health: It was employed as a remedy for insomnia and to improve memory.[3]

  • Renal and Genitourinary Issues: The fruit was used to address urinary disorders and as a tonic for the kidneys.[3]

  • General Well-being: It was considered a general tonic to combat stress and fatigue and to enhance overall vitality.[2]

Pharmacological Activities of Schisandra sphenanthera Lignans

Scientific research has substantiated many of the traditional claims associated with Schisandra sphenanthera, attributing these effects to its rich lignan content. The following sections detail the key pharmacological activities of these compounds, supported by quantitative data from preclinical studies.

Hepatoprotective Effects

The liver-protective properties of Schisandra lignans are among their most well-documented activities. They have been shown to mitigate liver damage induced by various toxins, such as carbon tetrachloride (CCl4) and lithocholic acid.[7][9] The mechanisms underlying this hepatoprotection involve the activation of nuclear receptors like the pregnane X receptor (PXR), which in turn upregulates the expression of detoxification enzymes such as CYP3A11 and UGT1A1.[9] Furthermore, these lignans can promote liver regeneration by modulating cell cycle-associated proteins.[9]

Table 1: Hepatoprotective Activity of Schisandra sphenanthera Lignans

Compound/ExtractModelKey FindingsReference
S. sphenanthera Extract (Wuzhi Tablet)Lithocholic acid-induced cholestasis in miceSignificantly reversed liver necrosis and decreased serum ALT, AST, and ALP. Increased expression of PXR target genes (CYP3A11, UGT1A1).[9]
Schisandra Lignan Extract (SLE)CCl4-induced acute liver injury in miceDose-dependently decreased serum ALT and AST. Reduced MDA levels and increased SOD, GSH, and GSH-Px activities.[3]
Schisantherin DIn vitro and in vivo models of alcohol and CCl4-induced liver injuryAmeliorated fibrosis, reduced expression of α-SMA and ETBR, and decreased apoptosis-related proteins.[10]
Anti-inflammatory Activity

Schisandra lignans exhibit potent anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.[11] Schisandrin B, for instance, has been shown to suppress the activation of NF-κB by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.[12] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13]

Table 2: Anti-inflammatory Activity of Schisandra sphenanthera Lignans

CompoundModelKey FindingsReference
Schisandrin BOVA-induced asthma in miceAttenuated airway hyperresponsiveness and suppressed inflammatory responses. Inhibited the NF-κB pathway and activated the Nrf2 pathway.[14]
Schisandrin BIL-1β-stimulated rat chondrocytesDecreased upregulation of MMP3, MMP13, IL-6, and iNOS. Suppressed p65 phosphorylation and nuclear translocation.[11]
Schisandrin BIschemia-reperfusion in rat hind limbReduced plasma inflammatory cytokines. Inhibited phosphorylation of p38MAPK and ERK1/2 and activation of NF-κB.[13]
Anticancer Properties

Several lignans from Schisandra sphenanthera have demonstrated promising anticancer activity in various cancer cell lines. The mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and the modulation of survival signaling pathways.[6] For example, gomisin A has been shown to inhibit the viability and migration of non-small cell lung cancer cells and induce apoptosis, potentially through the PI3K-Akt signaling pathway.[6] Gomisin J has been found to induce both apoptosis and necroptosis in breast cancer cells.[15]

Table 3: Anticancer Activity of Schisandra sphenanthera Lignans

CompoundCancer Cell LineKey FindingsReference
Gomisin ANon-small cell lung cancer (NSCLC)Inhibited cell viability, migration, and invasion. Induced cell cycle arrest and apoptosis.[6]
Gomisin JMCF7 and MDA-MB-231 (breast cancer)Exerted cytotoxic effects and induced both apoptosis and necroptosis.[15]
Gomisin NHeLa (cervical cancer)Enhanced TRAIL-induced apoptosis via ROS-mediated upregulation of death receptors 4 and 5.[16]
Gomisin L1A2780 and SKOV3 (ovarian cancer)Induced apoptosis through increased intracellular ROS levels.[17]
Neuroprotective Effects

The neuroprotective potential of Schisandra lignans is an emerging area of research. These compounds have shown promise in models of neurodegenerative diseases like Alzheimer's disease.[8][18] Schisandrin A, for example, has been found to improve cognitive function and suppress apoptosis in the brain tissues of APP/PS1 mice, a model for Alzheimer's disease.[8] The proposed mechanisms include the modulation of microglial polarization, reduction of neuroinflammation, and inhibition of oxidative stress.[8][19]

Table 4: Neuroprotective Activity of Schisandra sphenanthera Lignans

CompoundModelKey FindingsReference
Schisandrin AAPP/PS1 transgenic mice (Alzheimer's model)Improved spatial learning and memory. Suppressed apoptosis and reduced Aβ1-42 and Aβ1-40 levels.[8]
SchisandrinSTZ-induced Alzheimer's disease in ratsImproved cognitive capacity. Reduced production of TNF-α, IL-1β, and IL-6 in brain tissue.[20]
Schisandrin AIschemic brain injury modelPromoted proliferation of neural progenitor cells and regulated the expression of Cdc42.[21]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Schisandra sphenanthera lignans.

Extraction and Quantification of Lignans

Objective: To extract and quantify the major lignans from the fruit of Schisandra sphenanthera.

Protocol:

  • Sample Preparation: The dried fruits of Schisandra sphenanthera are ground into a fine powder.

  • Extraction: The powdered material is extracted with 75% aqueous ethanol using ultrasonication or reflux extraction. The extraction is typically performed multiple times to ensure maximum yield.

  • Filtration and Concentration: The combined extracts are filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.

  • HPLC-UV Analysis: The crude extract is dissolved in methanol and filtered through a 0.45 µm membrane filter prior to injection into an HPLC system equipped with a UV detector.

    • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Detection: UV detection is typically set at 254 nm.

    • Quantification: The concentration of individual lignans is determined by comparing the peak areas with those of authentic standards.[22]

In Vivo Hepatoprotective Assay: CCl4-Induced Liver Injury Model

Objective: To evaluate the hepatoprotective effect of a Schisandra lignan extract (SLE) in a mouse model of acute liver injury.

Protocol:

  • Animal Model: Male ICR mice are used.

  • Treatment: Mice are administered different doses of SLE (e.g., 50, 100, and 200 mg/kg) by oral gavage daily for 5 consecutive days. A control group receives the vehicle.

  • Induction of Liver Injury: On the 5th day, 1 hour after the last SLE administration, mice are intraperitoneally injected with a single dose of CCl4 (dissolved in olive oil).

  • Sample Collection: 24 hours after CCl4 injection, blood is collected for serum analysis, and liver tissues are harvested.

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver damage.

  • Histopathological Examination: A portion of the liver tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of liver necrosis and inflammation.

  • Oxidative Stress Markers: Liver homogenates are used to measure the levels of malondialdehyde (MDA) and the activities of antioxidant enzymes such as superoxide dismutase (SOD), glutathione (GSH), and glutathione peroxidase (GSH-Px).[3]

In Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophages

Objective: To assess the anti-inflammatory activity of a Schisandra lignan, such as Schisandrin B, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of Schisandrin B for a specified time (e.g., 1 hour).

  • Inflammation Induction: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

  • Measurement of Pro-inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.

    • Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of key signaling molecules. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against proteins such as p-p65, p-IκBα, p-p38, p-ERK, and p-JNK, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]

In Vitro Anticancer Assay: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of a Schisandra lignan, such as Gomisin A, on cancer cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., non-small cell lung cancer cell lines) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of Gomisin A for different time intervals (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After the treatment period, the medium is replaced with fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[6]

Signaling Pathways and Molecular Mechanisms

The pharmacological effects of Schisandra sphenanthera lignans are mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action for their anti-inflammatory and anticancer activities.

Anti-inflammatory Signaling Pathway

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; Schisandra_Lignans [label="Schisandra Lignans\n(e.g., Schisandrin B)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_Pathway [label="MAPK Pathway\n(p38, ERK, JNK)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; IkBa [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Gene_Expression [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-6, iNOS, COX-2)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [color="#202124"]; TLR4 -> MAPK_Pathway [color="#202124"]; TLR4 -> IKK [color="#202124"]; IKK -> IkBa [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#202124"]; IkBa -> NFkB [label=" releases", fontsize=8, fontcolor="#5F6368", color="#202124"]; NFkB -> Nucleus [label=" translocates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Nucleus -> Gene_Expression [style=dashed, color="#202124"]; Gene_Expression -> Inflammation [color="#202124"];

Schisandra_Lignans -> IKK [arrowhead=tee, color="#34A853", label=" inhibits", fontsize=8, fontcolor="#34A853"]; Schisandra_Lignans -> MAPK_Pathway [arrowhead=tee, color="#34A853", label=" inhibits", fontsize=8, fontcolor="#34A853"];

// Invisible edges for alignment {rank=same; LPS; Schisandra_Lignans;} {rank=same; TLR4;} {rank=same; MAPK_Pathway; IKK;} {rank=same; IkBa;} {rank=same; NFkB;} {rank=same; Nucleus;} {rank=same; Gene_Expression;} {rank=same; Inflammation;} } Caption: Anti-inflammatory mechanism of Schisandra lignans.

Anticancer Signaling Pathway (Apoptosis Induction)

// Nodes Schisandra_Lignans [label="Schisandra Lignans\n(e.g., Gomisin A/N/L1)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="↑ ROS", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondria [label="Mitochondria", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Bax [label="↑ Bax", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="↓ Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c\nrelease", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Schisandra_Lignans -> ROS [color="#202124"]; Schisandra_Lignans -> PI3K_Akt [arrowhead=tee, color="#34A853", label=" inhibits", fontsize=8, fontcolor="#34A853"]; ROS -> Mitochondria [color="#202124"]; PI3K_Akt -> Bcl2 [arrowhead=tee, color="#34A853"]; Schisandra_Lignans -> Bax [color="#202124"]; Schisandra_Lignans -> Bcl2 [color="#202124"]; Bax -> Mitochondria [color="#202124"]; Bcl2 -> Mitochondria [arrowhead=tee, color="#34A853"]; Mitochondria -> Cytochrome_c [color="#202124"]; Cytochrome_c -> Caspase9 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Caspase9 -> Caspase3 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Caspase3 -> Apoptosis [color="#202124"];

// Invisible edges for alignment {rank=same; Schisandra_Lignans;} {rank=same; ROS; PI3K_Akt;} {rank=same; Bax; Bcl2;} {rank=same; Mitochondria;} {rank=same; Cytochrome_c;} {rank=same; Caspase9;} {rank=same; Caspase3;} {rank=same; Apoptosis;} } Caption: Apoptosis induction by Schisandra lignans.

Conclusion and Future Directions

The lignans from Schisandra sphenanthera represent a promising class of natural products with a wide array of therapeutic applications. Their well-established ethnobotanical uses, particularly in the context of liver health and inflammation, are now being validated through rigorous scientific investigation. The multifaceted mechanisms of action, involving the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, highlight their potential for the development of novel therapeutics for a range of diseases, including chronic inflammatory conditions, liver disease, cancer, and neurodegenerative disorders.

Future research should focus on several key areas. Firstly, further clinical trials are needed to establish the efficacy and safety of standardized Schisandra sphenanthera extracts and isolated lignans in human populations. Secondly, a deeper understanding of the structure-activity relationships of different lignans will be crucial for the design of more potent and selective drug candidates. Finally, advanced drug delivery systems could be explored to enhance the bioavailability and therapeutic efficacy of these compounds. The continued exploration of these remarkable natural products holds great promise for the future of medicine.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Sphenanlignan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphenanlignan, a lignan of the 2,3-dimethyl-1,4-diarylbutane class, has been isolated from the seeds of Schisandra sphenanthera. Lignans from Schisandra species are known for a variety of bioactive properties, including anti-inflammatory, antioxidant, and anti-HIV activities. These compounds have garnered significant interest in the field of drug development. This document provides a detailed protocol for the isolation and purification of this compound, based on established methods for lignan separation from Schisandra sphenanthera. Additionally, a proposed signaling pathway for its anti-inflammatory action is presented.

Data Presentation

Purification StepStarting Material (g)Fraction/Compound Weight (mg)Yield (%)Purity (%)Analytical Method
Crude Extraction Dried Seeds of S. sphenanthera (e.g., 1000 g)Crude Ethanolic Extract(Weight of Extract / Weight of Seeds) x 100-Gravimetric
Solvent Partitioning Crude Ethanolic Extractn-Hexane Fraction(Weight of Fraction / Weight of Extract) x 100-TLC, HPLC
Ethyl Acetate Fraction(Weight of Fraction / Weight of Extract) x 100-TLC, HPLC
n-Butanol Fraction(Weight of Fraction / Weight of Extract) x 100-TLC, HPLC
Silica Gel Column Chromatography Ethyl Acetate FractionThis compound-containing fractions(Weight of Fractions / Weight of Ethyl Acetate Fraction) x 100>80%TLC, HPLC
Preparative HPLC Combined FractionsPurified this compound(Weight of this compound / Weight of Combined Fractions) x 100>98%HPLC, NMR, MS

Experimental Protocols

Plant Material and Extraction

The primary source for the isolation of this compound is the seeds of Schisandra sphenanthera.

Protocol:

  • Preparation of Plant Material: Air-dry the seeds of Schisandra sphenanthera at room temperature until a constant weight is achieved. Grind the dried seeds into a coarse powder.

  • Extraction:

    • Macerate the powdered seeds (e.g., 1 kg) with 80% ethanol (5 L) at room temperature for 72 hours.

    • Filter the extract and repeat the extraction process on the residue two more times.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Solvent Partitioning

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

Protocol:

  • Suspend the crude ethanolic extract in distilled water (1 L).

  • Perform sequential liquid-liquid partitioning with the following solvents in a separatory funnel:

    • n-hexane (3 x 1 L)

    • Ethyl acetate (3 x 1 L)

    • n-butanol (3 x 1 L)

  • Collect each solvent fraction separately.

  • Concentrate each fraction under reduced pressure to obtain the n-hexane, ethyl acetate, and n-butanol fractions. This compound is expected to be enriched in the ethyl acetate fraction.

Silica Gel Column Chromatography

The ethyl acetate fraction is further purified by silica gel column chromatography to isolate this compound.

Protocol:

  • Column Preparation:

    • Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., n-hexane).

    • Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry.

    • Equilibrate the column by running the starting mobile phase through it.

  • Sample Loading:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of the starting mobile phase.

    • Load the sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with a gradient of n-hexane and ethyl acetate. A suggested gradient is from 100% n-hexane to 100% ethyl acetate.

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm).

    • Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

For final purification to achieve high purity, the combined fractions from column chromatography can be subjected to preparative HPLC.

Protocol:

  • System: A preparative HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is typically used for lignan separation.

  • Mobile Phase: A gradient of methanol and water is a common mobile phase for separating lignans.

  • Detection: Monitor the elution at a wavelength of 230 nm[1].

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: The purity of the isolated this compound can be confirmed by analytical HPLC, and its structure can be elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mandatory Visualization

Experimental Workflow

experimental_workflow start Dried Seeds of Schisandra sphenanthera extraction Maceration with 80% Ethanol start->extraction partitioning Solvent Partitioning (n-hexane, Ethyl Acetate, n-butanol) extraction->partitioning column_chromatography Silica Gel Column Chromatography (n-hexane:Ethyl Acetate gradient) partitioning->column_chromatography Ethyl Acetate Fraction prep_hplc Preparative HPLC (C18 column, Methanol:Water gradient) column_chromatography->prep_hplc This compound-rich fractions final_product Purified this compound (>98% Purity) prep_hplc->final_product signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK Complex TLR4->IKK NFkB_complex NF-κB (p50/p65) MAPK_pathway->NFkB_complex activates IkB IκBα IKK->IkB P IkB->NFkB_complex releases NFkB_translocation NF-κB Translocation NFkB_complex->NFkB_translocation This compound This compound This compound->MAPK_pathway Inhibits This compound->IKK Inhibits Gene_expression Gene Expression NFkB_translocation->Gene_expression Inflammatory_mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Gene_expression->Inflammatory_mediators

References

Application Note: Quantitative Analysis of Sphenanlignan in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphenanlignan, a 2,3-dimethyl-1,4-diarylbutane lignan isolated from the seeds of Schisandra sphenanthera, is a molecule of interest for its potential pharmacological activities. Lignans from Schisandra sphenanthera are known for their hepatoprotective, antioxidant, and anti-inflammatory properties. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, pharmacokinetic studies, and further investigation of its biological functions. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A robust extraction method is critical for the accurate quantification of this compound. The following protocol is a general procedure that can be optimized for specific plant matrices.

Materials:

  • Dried and powdered plant material (e.g., seeds of Schisandra sphenanthera)

  • Methanol (HPLC grade) or Ethanol (95%)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol or 95% ethanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water).

  • Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

G plant_material Powdered Plant Material extraction_solvent Add Methanol/Ethanol plant_material->extraction_solvent vortex_sonicate Vortex & Sonicate extraction_solvent->vortex_sonicate centrifuge Centrifuge vortex_sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant re_extract Re-extract Residue centrifuge->re_extract combine Combine Supernatants supernatant->combine re_extract->supernatant evaporate Evaporate Solvent combine->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter hplc_vial HPLC Vial for Analysis filter->hplc_vial

LC-MS/MS Method for this compound Analysis

The following parameters are recommended as a starting point for method development. Optimization will be necessary to achieve the best performance.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Start with 30% B, increase to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 30 °C

Mass Spectrometry (MS) Parameters:

Since specific multiple reaction monitoring (MRM) transitions for this compound are not published, they need to be determined experimentally. The following steps outline the process for MRM method development.

  • Full Scan Analysis: Infuse a standard solution of this compound (if available) or a concentrated plant extract into the mass spectrometer to determine the precursor ion. Given the molecular weight of 358.4 g/mol , the protonated molecule [M+H]⁺ would be at m/z 359.4.

  • Product Ion Scan: Perform a product ion scan on the precursor ion (m/z 359.4) to identify the most abundant and stable fragment ions.

  • MRM Transition Selection: Select the most intense and specific precursor-to-product ion transitions for quantification (quantifier) and confirmation (qualifier).

  • Optimization of MS Parameters: Optimize the collision energy (CE) and other source parameters (e.g., spray voltage, source temperature) for each MRM transition to maximize signal intensity.

Predicted MRM Transitions for this compound (to be confirmed experimentally):

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound359.4To be determinedTo be determinedTo be optimized

Note: The fragmentation of diarylbutane lignans often involves cleavage of the butane backbone and losses of methoxy groups or water. Predicted fragments could arise from these characteristic cleavages.

G cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry hplc_vial Sample Injection lc_column C18 Reverse-Phase Separation hplc_vial->lc_column ion_source Electrospray Ionization (ESI) lc_column->ion_source quadrupole1 Q1: Precursor Ion Selection (m/z 359.4) quadrupole2 Q2: Collision-Induced Dissociation (CID) quadrupole3 Q3: Product Ion Selection detector Detector data_analysis Data Acquisition & Analysis detector->data_analysis

Data Presentation

Quantitative data for this compound from different plant extracts should be presented in a clear and structured table to facilitate comparison.

Table 1: Hypothetical Quantitative Data for this compound in Schisandra sphenanthera Extracts

Sample IDPlant PartExtraction SolventThis compound Concentration (µg/g of dry weight)% RSD (n=3)
SS-01SeedsMethanol15.24.5
SS-02SeedsEthanol (95%)13.85.1
SS-03StemsMethanol2.56.2
SS-04LeavesMethanol< LOQ-

LOQ: Limit of Quantification. This data is illustrative and needs to be generated experimentally.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not yet elucidated, lignans from Schisandra sphenanthera are known to possess antioxidant and anti-inflammatory activities. These activities are often associated with the modulation of key signaling pathways involved in cellular stress and inflammation.

G cluster_stress Oxidative Stress cluster_inflammation Inflammation This compound This compound (and other Schisandra lignans) ros Reactive Oxygen Species (ROS) This compound->ros Scavenges nf_kb NF-κB Pathway This compound->nf_kb Inhibits cellular_damage Cellular Damage ros->cellular_damage pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->pro_inflammatory inflammatory_response Inflammatory Response pro_inflammatory->inflammatory_response

This diagram illustrates the potential mechanisms by which lignans from Schisandra sphenanthera, including potentially this compound, exert their antioxidant and anti-inflammatory effects. Further research is required to confirm the specific molecular targets and signaling pathways directly modulated by this compound.

Conclusion

This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound in plant extracts. While specific MS/MS parameters for this compound require experimental determination, the provided protocols for extraction and chromatography, along with the strategy for method development, offer a solid foundation for researchers. The sensitive and selective quantification of this compound will be instrumental in advancing our understanding of its distribution in nature and its potential as a therapeutic agent.

Application Notes and Protocols for the Total Synthesis of Sphenanlignan and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphenanlignan is a bioactive lignan isolated from the seeds of Schisandra sphenanthera. Lignans from this plant have demonstrated a wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, antitumor, and anti-HIV effects. This compound, characterized as a 2,3-dimethyl-1,4-diarylbutane lignan, and its analogues are of significant interest to the medicinal chemistry and drug development community due to their potential therapeutic applications. These compounds have shown promise in targeting various signaling pathways implicated in diseases such as cancer.

This document provides detailed application notes and protocols for the total synthesis of this compound and its analogues, based on established synthetic strategies for structurally related diarylbutane lignans. The methodologies presented herein are designed to be a valuable resource for researchers aiming to synthesize these compounds for further biological evaluation.

Synthetic Strategy Overview

While a specific total synthesis for this compound has not been detailed in the reviewed literature, a plausible and efficient enantioselective synthetic route can be devised based on the successful synthesis of analogous 2,3-dimethyl-1,4-diarylbutane lignans. The core strategy involves the stereoselective construction of the C2-C3 bond and the subsequent introduction of the aryl moieties.

A representative synthetic approach is the asymmetric dimerization of cinnamic acid derivatives or the stereoselective alkylation of a chiral lactone precursor. The latter approach offers a high degree of control over the stereochemistry at the C2 and C3 positions, which is crucial for the biological activity of these lignans.

The following sections detail the experimental protocols for a proposed synthetic pathway to this compound, drawing upon established methodologies for similar compounds.

Experimental Protocols

Scheme 1: Proposed Enantioselective Synthesis of this compound

This proposed synthesis utilizes a stereoselective alkylation approach starting from an enantiomerically pure lactone.

Materials and Reagents:

  • Enantiomerically pure lactone intermediate (e.g., derived from a chiral pool or asymmetric synthesis)

  • 3,4-Dimethoxybenzyl bromide

  • 4-Hydroxy-3,5-dimethoxybenzyl bromide (or a protected precursor)

  • Lithium diisopropylamide (LDA)

  • Lithium aluminum hydride (LAH)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Sodium borohydride (NaBH4)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H2)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., diethyl ether, ethyl acetate, brine, magnesium sulfate, silica gel for column chromatography)

Protocol 1: Stereoselective Alkylation

  • Dissolve the enantiomerically pure lactone in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a freshly prepared solution of LDA (1.1 equivalents) in THF. Stir the mixture at -78 °C for 1 hour.

  • Add a solution of 3,4-dimethoxybenzyl bromide (1.2 equivalents) in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the mono-alkylated lactone.

  • Repeat the alkylation procedure using 4-hydroxy-3,5-dimethoxybenzyl bromide (or its protected form) to introduce the second aryl group, yielding the di-alkylated lactone.

Protocol 2: Reduction and Diol Formation

  • Suspend LAH (2.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

  • Slowly add a solution of the di-alkylated lactone in anhydrous THF.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude diol.

  • Purify the diol by silica gel column chromatography.

Protocol 3: Deoxygenation to this compound

  • Dissolve the purified diol in anhydrous DCM at 0 °C under an inert atmosphere.

  • Add triethylamine (3.0 equivalents) followed by the dropwise addition of methanesulfonyl chloride (2.2 equivalents).

  • Stir the reaction at 0 °C for 2 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude mesylate.

  • Dissolve the crude mesylate in anhydrous THF and add sodium borohydride (5.0 equivalents) in portions.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature and quench with methanol.

  • Concentrate the mixture under reduced pressure and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography. If a protected 4-hydroxy-3,5-dimethoxybenzyl group was used, a final deprotection step (e.g., hydrogenolysis with Pd/C and H2) is required to yield this compound.

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps (Hypothetical)

StepReactionStarting MaterialProductTypical Yield (%)
1First Stereoselective AlkylationChiral LactoneMono-alkylated Lactone60-70
2Second Stereoselective AlkylationMono-alkylated LactoneDi-alkylated Lactone60-65
3LAH ReductionDi-alkylated LactoneDiol Intermediate85-95
4DeoxygenationDiol IntermediateThis compound50-60 (two steps)
Overall Total Synthesis Chiral Lactone This compound 10-15

Table 2: Biological Activity of Representative Lignan Analogues

CompoundCell LineActivityIC50 (µM)Reference
AnwulignanHuman stomach adenocarcinomaCytotoxic22.01[1]
AnwulignanHuman colon cancer (HT29)Cytotoxic156.04[1]
AnwulignanHuman cervical cancerCytotoxic32.68[1]

Mandatory Visualization

Total_Synthesis_of_this compound cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Chiral Lactone Chiral Lactone Alkylation1 1. Stereoselective Alkylation (LDA) Chiral Lactone->Alkylation1 Aryl Bromide 1 3,4-Dimethoxy- benzyl bromide Aryl Bromide 1->Alkylation1 Aryl Bromide 2 4-Hydroxy-3,5-dimethoxy- benzyl bromide Alkylation2 2. Stereoselective Alkylation (LDA) Aryl Bromide 2->Alkylation2 Mono-alkylated Mono-alkylated Lactone Alkylation1->Mono-alkylated Mono-alkylated->Alkylation2 Di-alkylated Di-alkylated Lactone Alkylation2->Di-alkylated Reduction 3. Reduction (LAH) Di-alkylated->Reduction Diol Diol Intermediate Reduction->Diol Deoxygenation 4. Deoxygenation (MsCl, NaBH4) Diol->Deoxygenation This compound This compound Deoxygenation->this compound

Caption: Proposed synthetic workflow for the total synthesis of this compound.

Lignan_Signaling_Pathway cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response Lignan This compound Analogue Receptor Cell Surface Receptor Lignan->Receptor Binds/Inhibits Kinase1 Kinase A Receptor->Kinase1 Activation/Inhibition Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (e.g., NF-κB) Kinase2->TF Nucleus Nucleus TF->Nucleus Translocation Gene Gene Expression (e.g., Pro-inflammatory Cytokines) Nucleus->Gene Apoptosis Apoptosis Gene->Apoptosis Leads to

Caption: Representative signaling pathway modulated by lignan analogues.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Sphenanlignan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro antioxidant activity of Sphenanlignan, a lignan isolated from the seeds of Schisandra sphenanthera. While specific quantitative data for this compound's antioxidant capacity is not extensively available in current literature, this document outlines the standard methodologies and expected outcomes based on the known antioxidant properties of lignans from the Schisandra genus.

Introduction

This compound is a 2,3-dimethyl-1,4-diarylbutane lignan isolated from Schisandra sphenanthera. Lignans from this plant are recognized for a variety of biological activities, including hepatoprotective, anti-inflammatory, and antioxidant effects. The antioxidant potential of these compounds is a key area of interest for their therapeutic applications. This document details the protocols for three common in vitro antioxidant assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay.

Data Presentation

AssayCompoundIC50 / ValueReference CompoundIC50 / Value
DPPH Radical Scavenging Activity Chicanine26.0 µM[1]Ascorbic Acid~23.61 µg/mL[2]
ABTS Radical Scavenging Activity Phyto Lignans (general)13.007–27.829 µg/mL[3]Trolox-
Ferric Reducing Antioxidant Power (FRAP) Lignins (general)0.579–0.767 µmol TE/mg[4]Trolox-

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer (517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Samples: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Preparation of Positive Control: Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in methanol.

  • Assay:

    • To a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.

    • Mix thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where:

    • A_control is the absorbance of the DPPH solution with methanol.

    • A_sample is the absorbance of the DPPH solution with the test sample or positive control.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is converted back to the colorless neutral form, and the change in absorbance is measured.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer (734 nm)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6][7]

  • Preparation of ABTS•+ Working Solution: Before use, dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Preparation of Test Samples and Positive Control: Prepare a series of dilutions of this compound and the positive control in the appropriate solvent.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound, positive control, or solvent (as a blank) to the wells.

    • Mix and incubate at room temperature for 6 minutes.[9]

  • Measurement: Measure the absorbance at 734 nm.[9]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where:

    • A_control is the absorbance of the ABTS•+ solution with the solvent.

    • A_sample is the absorbance of the ABTS•+ solution with the test sample or positive control.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at low pH.

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Positive control (e.g., Trolox, FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader (593 nm)

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[4]

  • Preparation of Test Samples and Standard: Prepare a series of dilutions of this compound and a ferrous sulfate standard in distilled water.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test sample, standard, or distilled water (as a blank) to the wells.

    • Mix and incubate at 37°C for 10 minutes.[4]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of ferrous iron and is expressed as µmol of Fe²⁺ equivalents per gram of sample or as Trolox equivalents (TEAC).

Visualization of Methodologies and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis This compound This compound Stock Solution Dilutions Serial Dilutions This compound->Dilutions DPPH DPPH Assay (517 nm) Dilutions->DPPH Add to Reagents ABTS ABTS Assay (734 nm) Dilutions->ABTS Add to Reagents FRAP FRAP Assay (593 nm) Dilutions->FRAP Add to Reagents Absorbance Measure Absorbance DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 / TEAC Calculation->IC50

Caption: General workflow for in vitro antioxidant activity assays.

antioxidant_mechanism cluster_pathway Cellular Antioxidant Response ROS Reactive Oxygen Species (ROS) (e.g., DPPH•, ABTS•+) This compound This compound (Lignan) This compound->ROS Direct Scavenging (H• or e- donation) Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds to ARE Keap1 Keap1 AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Upregulates transcription AntioxidantEnzymes->ROS Neutralizes Nrf2_Keap1->Nrf2 Release

Caption: Potential antioxidant mechanisms of this compound.

References

Application Notes and Protocols: Anti-inflammatory Effects of Lignans from Schisandra sphenanthera in RAW264.7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lignans isolated from the fruit of Schisandra sphenanthera have demonstrated significant anti-inflammatory properties in murine macrophage RAW264.7 cells. While the term "Sphenanlignan" is not standard, it likely refers to one or more of these bioactive lignans, such as Schisandrin C, Schisantherin A, and Gomisin N. These compounds effectively suppress the inflammatory response triggered by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The mechanism of action involves the downregulation of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This anti-inflammatory activity is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial regulators of the inflammatory process. These findings suggest that lignans from Schisandra sphenanthera are promising candidates for the development of novel anti-inflammatory therapeutics.

Data Presentation

Table 1: Inhibition of Nitric Oxide (NO) Production by Lignans from Schisandra sphenanthera in LPS-stimulated RAW264.7 Cells

CompoundIC50 (µM) for NO InhibitionSource
Schisandrin C8.5 ± 0.5[1]
Gomisin N15.8 ± 2.1[1]
Gomisin D25.0 ± 1.6[1]
Gomisin C24.8 ± 2.0[1]

Table 2: Summary of Dose-Dependent Anti-inflammatory Effects of Schisantherin A in LPS-stimulated RAW264.7 Cells

Inflammatory MediatorEffect of Schisantherin ASignaling Pathway(s) AffectedSource
Nitric Oxide (NO)Dose-dependent reductionNF-κB, MAPK[2]
Prostaglandin E2 (PGE2)Dose-dependent reductionNF-κB, MAPK[2]
TNF-αDose-dependent reductionNF-κB, MAPK (primarily ERK)[2]
IL-6Dose-dependent reductionNF-κB, MAPK[2]
iNOS Protein ExpressionDose-dependent reductionNF-κB, MAPK[2]
COX-2 Protein ExpressionDose-dependent reductionNF-κB, MAPK[2]

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays C1 Culture RAW264.7 Cells C2 Seed Cells in Plates C1->C2 T1 Pre-treat with this compound (e.g., Schisandrin C) for 1h C2->T1 T2 Stimulate with LPS (e.g., 1 µg/mL) for 24h T1->T2 A1 MTT Assay (Cell Viability) T2->A1 A2 Griess Assay (Nitric Oxide) T2->A2 A3 ELISA (Cytokines: TNF-α, IL-6) T2->A3 A4 Western Blot (iNOS, COX-2, p-NF-κB, p-MAPKs) T2->A4

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK->ProInflammatory IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB_nucleus NF-κB (p65) (in nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->ProInflammatory This compound This compound (e.g., Schisandrin C) This compound->MAPK This compound->IKK Inflammation Inflammation ProInflammatory->Inflammation

Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.

Experimental Protocols

Cell Culture and Maintenance of RAW264.7 Cells

This protocol describes the standard procedure for culturing and maintaining the RAW264.7 murine macrophage cell line.

Materials:

  • RAW264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Culture RAW264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[1]

  • For subculturing, aspirate the old medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C to detach the cells.

  • Neutralize the trypsin by adding 5-7 mL of complete culture medium.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and seed into new flasks at a ratio of 1:3 to 1:6.

  • Change the culture medium every 2-3 days.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the lignan compounds on RAW264.7 cells.

Materials:

  • RAW264.7 cells

  • Complete DMEM medium

  • 96-well plates

  • Lignan compound stock solution

  • Lipopolysaccharide (LPS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the lignan compound for 1 hour.

  • Subsequently, add LPS (e.g., 1 µg/mL) to the appropriate wells and incubate for another 24 hours.[3]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • Culture supernatants from treated RAW264.7 cells

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Protocol:

  • Collect 100 µL of cell culture supernatant from each well of the treated 96-well plate.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6)

This protocol quantifies the concentration of pro-inflammatory cytokines in the cell culture supernatant.

Materials:

  • Culture supernatants from treated RAW264.7 cells

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well ELISA plates

  • Wash buffer

  • Assay diluent

  • Detection antibody

  • Substrate solution

  • Stop solution

  • Microplate reader

Protocol:

  • Pre-treat RAW264.7 cells with the lignan compound for 1 hour, followed by stimulation with LPS for 24 hours.[3][4]

  • Collect the cell-free supernatants.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[3][4]

  • Briefly, coat the plate with capture antibody, block non-specific binding, add standards and samples, add detection antibody, add substrate, and stop the reaction.

  • Measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Calculate the cytokine concentrations based on the standard curve.

Western Blotting for iNOS, COX-2, and Signaling Proteins

This protocol is used to detect the protein expression levels of key inflammatory and signaling molecules.

Materials:

  • Treated RAW264.7 cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify protein expression relative to a loading control like β-actin.

References

Application Notes and Protocols: Cytotoxicity of a Test Compound on HepG2 and PC3 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatocellular carcinoma (HepG2) and prostate cancer (PC3) are significant contributors to global cancer-related mortality. The investigation of novel therapeutic agents with cytotoxic effects against these cancer cell lines is a important area of cancer research. These application notes provide a comprehensive set of protocols to evaluate the cytotoxic potential of a test compound (Compound X) on HepG2 and PC3 cells. The described experimental workflows will enable researchers to determine the compound's efficacy and elucidate its mechanism of action, including its effects on cell viability, apoptosis, and cell cycle progression.

Quantitative Data Summary

The following tables represent hypothetical data for illustrative purposes to guide data presentation.

Table 1: IC50 Values of Compound X on Cancer Cell Lines

Cell LineCompound X IC50 (µM) after 48h
HepG225.5
PC342.8

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect of Compound X on Apoptosis in HepG2 and PC3 Cells

Cell LineTreatment (48h)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
HepG2Control3.21.5
Compound X (25µM)15.88.4
PC3Control2.10.9
Compound X (40µM)12.56.7

Table 3: Cell Cycle Analysis of PC3 Cells Treated with Compound X

Treatment (24h)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control55.228.116.7
Compound X (40µM)70.515.314.2

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Human hepatocellular carcinoma (HepG2) and human prostate cancer (PC3) cell lines.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is used to determine cytotoxicity based on the measurement of cellular protein content.[1]

  • Seeding: Seed HepG2 or PC3 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[1]

  • Treatment: Treat the cells with various concentrations of Compound X (e.g., 0, 5, 10, 25, 50, 100 µM) and a positive control for 48 hours.[1]

  • Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.[1]

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

  • Seeding and Treatment: Seed cells in a 6-well plate and treat with Compound X at its IC50 concentration for 48 hours.

  • Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Seeding and Treatment: Seed cells in a 6-well plate and treat with Compound X at its IC50 concentration for 24 hours.

  • Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis HepG2 HepG2 Cells Seeding Seed into Plates HepG2->Seeding PC3 PC3 Cells PC3->Seeding Treatment Treat with Compound X Seeding->Treatment Viability Cell Viability (SRB Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 IC50 Determination Viability->IC50 ApoptosisQuant Quantify Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist

Caption: Experimental workflow for assessing cytotoxicity.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway CompoundX Compound X Bax Bax CompoundX->Bax Upregulates Bcl2 Bcl-2 CompoundX->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for Pharmacokinetic Studies of Lignans in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lignans, a class of polyphenolic compounds found in various plants, have garnered significant interest in the scientific community due to their diverse pharmacological activities. Sphenanlignan, a novel lignan isolated from the seeds of Schisandra sphenanthera, represents a promising candidate for further investigation.[1] Pharmacokinetic studies are crucial in the early stages of drug development to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. While specific pharmacokinetic data for this compound in animal models is not yet available in the public domain, this document provides a comprehensive set of application notes and protocols based on studies of other well-characterized lignans from the Schisandra genus. These protocols can serve as a valuable guide for researchers and drug development professionals designing and conducting pharmacokinetic studies for this compound or other novel lignans.

The primary objective of these studies is to characterize the plasma concentration-time profile of the lignan and its metabolites following administration to an animal model, typically rats. This data is essential for determining key pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution, which are critical for dose selection and predicting the compound's behavior in humans.

Data Presentation: Pharmacokinetic Parameters of Schisandra Lignans in Rats

The following table summarizes the pharmacokinetic parameters of several lignans found in Schisandra species after oral administration to rats. This data provides a comparative reference for what might be expected for a novel lignan like this compound.

LignanAnimal ModelDose (g/kg)Cmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)T1/2 (h)Reference
Schisandrol ANormal Wistar Rats0.1 (SCE)18.23 ± 4.510.42 ± 0.1137.65 ± 8.123.11 ± 0.54[2]
Alzheimer's Disease Rats0.1 (SCE)29.12 ± 6.340.58 ± 0.1568.34 ± 11.563.87 ± 0.67[2]
Gomisin DNormal Wistar Rats0.1 (SCE)2.12 ± 0.430.75 ± 0.218.76 ± 1.894.56 ± 0.78[2]
Alzheimer's Disease Rats0.1 (SCE)3.87 ± 0.760.92 ± 0.2515.43 ± 3.215.12 ± 0.98[2]
Schisantherin ANormal Wistar Rats0.1 (SCE)2.45 ± 0.560.67 ± 0.189.87 ± 2.014.87 ± 0.82[2]
Alzheimer's Disease Rats0.1 (SCE)4.12 ± 0.880.83 ± 0.2218.21 ± 3.545.34 ± 1.02[2]
Schisandrin ANormal Wistar Rats0.1 (SCE)1.87 ± 0.390.58 ± 0.147.65 ± 1.544.21 ± 0.65[2]
Alzheimer's Disease Rats0.1 (SCE)3.21 ± 0.670.75 ± 0.1914.87 ± 2.984.98 ± 0.88[2]
Schisandrin BNormal Wistar Rats0.1 (SCE)1.54 ± 0.320.50 ± 0.126.43 ± 1.233.98 ± 0.59[2]
Alzheimer's Disease Rats0.1 (SCE)2.87 ± 0.590.67 ± 0.1612.54 ± 2.454.65 ± 0.76[2]
DeoxyschisandrinSprague-Dawley Rats0.02 (Pure)120.3 ± 25.80.5 ± 0.2345.6 ± 78.43.8 ± 0.7[3]
Sprague-Dawley Rats0.2 (Extract)234.5 ± 45.61.2 ± 0.41456.7 ± 289.36.5 ± 1.2[3]

SCE: Schisandra chinensis extract

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of pharmacokinetic studies. Below are protocols for key experiments.

1. Animal Model and Housing

  • Species: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.[2][3] The choice of species should be justified based on metabolic similarity to humans, if known.

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Fasting: Animals should be fasted overnight (12 hours) prior to drug administration, with free access to water.

2. Drug Formulation and Administration

  • Formulation: this compound (or other lignans) should be dissolved or suspended in a suitable vehicle. A common vehicle is 0.5% carboxymethylcellulose sodium (CMC-Na) in water. The formulation should be prepared fresh on the day of the experiment.

  • Administration: For oral administration, the formulation is typically administered via oral gavage at a specific dose (e.g., 10 mg/kg). For intravenous administration, the compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent like PEG400) and administered via the tail vein.

3. Blood Sample Collection

  • Route: Blood samples (approximately 0.3 mL) are collected from the jugular vein or tail vein at predetermined time points.[2]

  • Time Points: A typical sampling schedule for an oral study would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Anticoagulant: Blood samples should be collected into heparinized tubes.

  • Plasma Preparation: The blood samples are immediately centrifuged at 4000 rpm for 10 minutes to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

4. Bioanalytical Method for Quantification of this compound

  • Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[3][4]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 20 µL of an internal standard solution (a structurally similar compound not present in the sample).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.[5]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.[5]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

5. Pharmacokinetic Data Analysis

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin or Phoenix WinNonlin.

  • Parameters: The key parameters to be determined include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

    • AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

    • t1/2: Elimination half-life.

    • CL/F: Apparent total body clearance (for oral administration).

    • Vd/F: Apparent volume of distribution (for oral administration).

    • F: Bioavailability (calculated by comparing the AUC after oral administration to the AUC after intravenous administration).

Mandatory Visualizations

G cluster_pre_study Pre-Study Preparation cluster_study_execution Study Execution cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Drug Formulation Drug Formulation Dose Calculation Dose Calculation Drug Formulation->Dose Calculation Drug Administration (Oral/IV) Drug Administration (Oral/IV) Dose Calculation->Drug Administration (Oral/IV) Blood Sampling (Time Points) Blood Sampling (Time Points) Drug Administration (Oral/IV)->Blood Sampling (Time Points) Plasma Separation Plasma Separation Blood Sampling (Time Points)->Plasma Separation Sample Preparation (Protein Precipitation) Sample Preparation (Protein Precipitation) Plasma Separation->Sample Preparation (Protein Precipitation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (Protein Precipitation)->LC-MS/MS Analysis Concentration-Time Curve Generation Concentration-Time Curve Generation LC-MS/MS Analysis->Concentration-Time Curve Generation Pharmacokinetic Parameter Calculation Pharmacokinetic Parameter Calculation Concentration-Time Curve Generation->Pharmacokinetic Parameter Calculation Final Report Final Report Pharmacokinetic Parameter Calculation->Final Report

Caption: Experimental workflow for a typical pharmacokinetic study of a lignan in an animal model.

G This compound (Oral) This compound (Oral) Absorption (GI Tract) Absorption (GI Tract) This compound (Oral)->Absorption (GI Tract) Systemic Circulation (Parent Drug) Systemic Circulation (Parent Drug) Absorption (GI Tract)->Systemic Circulation (Parent Drug) Distribution (Tissues) Distribution (Tissues) Systemic Circulation (Parent Drug)->Distribution (Tissues) Metabolism (Liver - Phase I/II) Metabolism (Liver - Phase I/II) Systemic Circulation (Parent Drug)->Metabolism (Liver - Phase I/II) Excretion (Urine/Feces) Excretion (Urine/Feces) Systemic Circulation (Parent Drug)->Excretion (Urine/Feces) Distribution (Tissues)->Systemic Circulation (Parent Drug) Metabolites Metabolites Metabolism (Liver - Phase I/II)->Metabolites Systemic Circulation (Metabolites) Systemic Circulation (Metabolites) Metabolites->Systemic Circulation (Metabolites) Systemic Circulation (Metabolites)->Excretion (Urine/Feces)

Caption: Proposed ADME pathway for this compound in an animal model.

References

Application Note: High-Speed Counter-Current Chromatography for Lignan Separation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lignans, a diverse class of polyphenolic compounds found in various plant materials, have garnered significant attention from researchers, scientists, and drug development professionals due to their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. The isolation and purification of lignans from complex plant extracts, however, present a considerable challenge due to their structural similarity and the presence of interfering compounds. High-Speed Counter-Current Chromatography (HSCCC) has emerged as a powerful liquid-liquid partition chromatography technique for the efficient separation and purification of lignans. Its primary advantage lies in the absence of a solid support matrix, which eliminates irreversible adsorption of the sample, leading to high recovery rates and purity of the target compounds. This application note provides a comprehensive overview and detailed protocols for the separation of lignans using HSCCC.

Principle of HSCCC

HSCCC is a preparative chromatographic technique that utilizes a biphasic solvent system for separation. The coiled column of the HSCCC instrument is subjected to a strong centrifugal force field, which retains the stationary phase while the mobile phase is pumped through it. The sample is injected into the column, and the analytes are partitioned between the two immiscible liquid phases based on their differential partition coefficients (K). This continuous partitioning process leads to the separation of the components, which are then detected and collected as they elute from the column.

Advantages of HSCCC for Lignan Separation

  • High Sample Recovery: The absence of a solid stationary phase prevents irreversible sample adsorption, leading to nearly 100% sample recovery.

  • High Purity: HSCCC can yield compounds with purities exceeding 95% in a single step.[1][2]

  • Versatility: A wide range of solvent systems can be employed to separate lignans with varying polarities.

  • Scalability: The technique can be scaled up for preparative separation of large quantities of lignans.

  • Reduced Solvent Consumption: Compared to traditional column chromatography, HSCCC often requires smaller volumes of organic solvents.

Applications in Lignan Separation

HSCCC has been successfully applied to the isolation and purification of a variety of lignans from different plant sources. The following table summarizes some notable examples with their corresponding quantitative data.

Plant SourceLignans SeparatedSample Size (mg)Yield (mg)Purity (%)Reference
Justicia procumbensJusticidin B, Justicidin A, 6'-hydroxyjusticidin C, Lignan J130019.7, 9.86, 11.26, 2.54>95[1][2]
Justicia procumbensJusticidin B, Justicidin A, 6'-hydroxyjusticidin C, Justicidin E, Lignan J₁, Procumbenoside E, Diphyllin-1-O-β-d-apiofuranoside, Diphyllin, 6'-hydroxy justicidin B, Diphyllin acetyl apioside32019.3, 10.8, 13.9, 7.7, 6.3, 12.1, 7.6, 7.4, 8.3, 7.9>94[3]
Schisandra chinensisSchisandrin, Gomisin J, Schisandrol B, Schisantherin A, DeoxyschizandrinNot SpecifiedNot Specified98.74, 94.32, 99.53, 94.23, 98.68[4]
Schisandra chinensisSchisandrin, Gomisin A, Schisantherin B, Deoxyschisandrin, γ-Schisandrin30012.5, 7.1, 1.8, 4.4, 6.898.0, 98.1, 93.3, 92.9, 89.1[5]
Forsythia koreanaArctigenin, MatairesinolNot SpecifiedNot Specified>90[6]

Experimental Protocols

The following protocols provide a generalized framework for the separation of lignans using HSCCC. Optimization of specific parameters will be necessary depending on the target lignans and the plant matrix.

Protocol 1: General Workflow for Lignan Separation by HSCCC

This protocol outlines the essential steps from sample preparation to the analysis of purified lignans.

G cluster_prep Sample Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis & Identification A Plant Material Collection & Drying B Grinding to Powder A->B C Solvent Extraction B->C D Crude Extract Preparation C->D E Solvent System Selection & Preparation D->E F HSCCC Instrument Setup E->F G Sample Injection F->G H Elution & Fraction Collection G->H I HPLC Purity Analysis H->I J Structural Identification (NMR, MS) I->J

Caption: General workflow for lignan separation using HSCCC.

1. Sample Preparation:

  • 1.1. Plant Material: Collect and dry the plant material to a constant weight. Grind the dried material into a fine powder.

  • 1.2. Extraction: Extract the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) using methods such as maceration, soxhlet extraction, or ultrasonic-assisted extraction.

  • 1.3. Crude Extract Preparation: Concentrate the resulting extract under reduced pressure to obtain a crude extract. The crude extract can be further fractionated using liquid-liquid extraction to enrich the lignan content.

2. HSCCC Separation:

  • 2.1. Solvent System Selection: The choice of the biphasic solvent system is critical for successful separation. A common solvent system for lignan separation is n-hexane-ethyl acetate-methanol-water. The ratio of these solvents should be optimized to achieve an ideal partition coefficient (K) for the target lignans, typically between 0.5 and 2.0.

  • 2.2. HSCCC Instrument Setup:

    • Prepare the selected two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the phases to separate.

    • Fill the HSCCC column with the stationary phase (typically the upper phase).

    • Pump the mobile phase (typically the lower phase) into the column at a specific flow rate until the system reaches hydrodynamic equilibrium. Set the desired rotation speed (e.g., 900-1000 rpm) and column temperature (e.g., 25°C).[1][4]

  • 2.3. Sample Injection: Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column.

  • 2.4. Elution and Fraction Collection: Monitor the effluent from the column using a UV detector (e.g., at 254 nm or 280 nm).[7] Collect fractions of the eluate at regular intervals. Stepwise elution, where the composition of the mobile phase is changed during the run, can be employed to separate lignans with a wide range of polarities.[1]

3. Analysis and Identification:

  • 3.1. Purity Analysis: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the separated lignans.

  • 3.2. Structural Identification: Identify the chemical structures of the purified lignans using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Protocol 2: Detailed Methodology for Separation of Lignans from Justicia procumbens

This protocol is adapted from the successful separation of justicidins from Justicia procumbens.[1][2]

1. Sample Preparation:

  • Air-dry and powder the whole plant of Justicia procumbens.

  • Extract the powder with 95% ethanol three times using ultrasonication.

  • Combine the extracts and evaporate to dryness under reduced pressure.

  • Suspend the residue in water and partition successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction is enriched with lignans.

2. HSCCC Instrumentation and Parameters:

  • Apparatus: A commercial HSCCC instrument.

  • Solvent Systems:

    • System A: n-hexane–ethyl acetate–methanol–water (1.3:1:1.3:1, v/v/v/v)

    • System B: n-hexane–ethyl acetate–methanol–water (2.5:1:2.5:1, v/v/v/v)

  • Rotation Speed: 1000 rpm.[1]

  • Flow Rate: 3.0 mL/min.[1]

  • Detection Wavelength: 254 nm.[1]

  • Column Temperature: 25 °C.[1]

3. Separation Procedure (Stepwise Elution):

  • Fill the column with the upper phase of solvent system A as the stationary phase.

  • Pump the lower phase of solvent system A as the mobile phase until hydrodynamic equilibrium is established.

  • Dissolve 300 mg of the ethyl acetate extract in 10 mL of the biphasic solvent system A and inject it into the column.

  • Start the elution with the lower phase of solvent system A.

  • After the first two target lignans are eluted, switch the mobile phase to the lower phase of solvent system B to elute the remaining more non-polar lignans.

  • Collect the fractions and analyze by HPLC.

Logical Relationship of Key Steps in HSCCC

The successful implementation of HSCCC for lignan separation relies on the logical relationship and optimization of several key parameters.

G cluster_input Input Parameters cluster_process HSCCC Process Variables cluster_output Output & Performance A Crude Lignan Extract C Partition Coefficient (K) A->C B Solvent System Composition B->C D Stationary Phase Retention B->D G Resolution C->G D->G E Flow Rate E->G J Separation Time E->J F Rotation Speed F->D H Purity G->H I Yield G->I

References

Application Notes & Protocols: Standardization of Schisandra sphenanthera Extract for Lignan Content

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Schisandra sphenanthera, a member of the Schisandraceae family, is a significant medicinal plant with a long history of use in traditional medicine.[1][2] Its therapeutic effects are largely attributed to a class of bioactive compounds known as lignans.[1][2] These dibenzocyclooctadiene lignans exhibit a wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] For the development of standardized botanical drugs and to ensure consistent efficacy and safety, the quantification and standardization of these lignans in S. sphenanthera extracts are of paramount importance.[3] This document provides detailed application notes and protocols for the extraction, quantification, and analysis of key lignans from the fruit of S. sphenanthera.

Key Bioactive Lignans for Standardization

Several lignans have been identified as major constituents in S. sphenanthera and are recommended as chemical markers for quality control. These include, but are not limited to:

  • Schisantherin A

  • (+)-Anwulignan

  • Deoxyschisandrin

  • Schisandrin B

  • Schisandrin C

  • Schisandrol A

  • Schisandrol B

Among these, schisantherin A, (+)-anwulignan, and deoxyschisandrin have been identified as some of the main constituents in the fruit and are often used as key markers for quality evaluation.[4] Schisandrin B is also a significant compound, noted for its characteristic presence and biological activities.[5]

Quantitative Data Summary

The lignan content in the fruits of S. sphenanthera can vary depending on the geographical source and harvesting time.[6] The following table summarizes the quantitative data of key lignans from various studies.

LignanContent Range (mg/g of dried fruit)Reference
Schisantherin A0.5 - 4.5[7]
(+)-Anwulignan0.2 - 2.0[7]
Deoxyschisandrin0.3 - 2.5[7]
Schisandrin B0.1 - 1.5[5]
Schisandrin C0.1 - 0.8[7]
Schisandrol A0.2 - 1.2[5]
Schisandrol B0.1 - 1.0[5]

Experimental Protocols

Protocol for Lignan Extraction from S. sphenanthera Fruits

This protocol describes an efficient method for extracting lignans from the dried fruits of S. sphenanthera.

Materials and Equipment:

  • Dried fruits of S. sphenanthera

  • Grinder or mill

  • 80% Ethanol

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper

  • Glassware (beakers, flasks)

Procedure:

  • Sample Preparation: Grind the dried fruits of S. sphenanthera into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered sample and place it in a flask.

    • Add 100 mL of 80% ethanol to the flask.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Alternatively, macerate the sample in 80% ethanol for 24 hours with occasional shaking.

  • Filtration: Filter the extract through filter paper to remove solid plant material.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

  • Storage: Store the dried extract in a desiccator at 4°C until further analysis.

Protocol for HPLC Quantification of Lignans

This protocol outlines a standardized High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of key lignans in the S. sphenanthera extract.[4][7][8]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Reference standards for schisantherin A, (+)-anwulignan, deoxyschisandrin, and other target lignans.

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water

  • Gradient Elution:

    • 0-20 min: 40-60% A

    • 20-40 min: 60-80% A

    • 40-50 min: 80% A

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of each lignan reference standard in methanol. Create a series of working standard solutions of different concentrations by diluting the stock solutions.

  • Sample Preparation: Dissolve a known amount of the dried S. sphenanthera extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the lignan peaks in the sample chromatogram by comparing their retention times with those of the reference standards. Calculate the concentration of each lignan in the sample by constructing a calibration curve from the peak areas of the standard solutions.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the standardization of a Schisandra sphenanthera extract for its lignan content.

G cluster_extraction Extraction cluster_analysis Analysis cluster_qc Quality Control Start Dried S. sphenanthera Fruit Grind Grinding Start->Grind Extract Ethanol Extraction Grind->Extract Filter Filtration Extract->Filter Concentrate Concentration Filter->Concentrate Crude_Extract Crude Lignan Extract Concentrate->Crude_Extract HPLC_Prep Sample Preparation for HPLC Crude_Extract->HPLC_Prep HPLC HPLC Analysis HPLC_Prep->HPLC Quant Quantification of Lignans HPLC->Quant Standardized_Extract Standardized Extract Quant->Standardized_Extract Specs Set Specifications Standardized_Extract->Specs Release Batch Release Specs->Release G cluster_pathway Schisantherin A Anti-inflammatory Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates p38 p38 TLR4->p38 activates IκBα IκBα Degradation TLR4->IκBα activates SchA Schisantherin A SchA->ERK inhibits SchA->JNK inhibits SchA->p38 inhibits SchA->IκBα inhibits Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) ERK->Inflammatory_Cytokines induces JNK->Inflammatory_Cytokines induces p38->Inflammatory_Cytokines induces NFκB NF-κB Translocation IκBα->NFκB NFκB->Inflammatory_Cytokines induces G cluster_pathway Schisandrin B Hepatoprotective Pathway cluster_apoptosis Apoptosis Regulation cluster_antioxidant Antioxidant Defense Hepatotoxin Hepatotoxin (e.g., D-GalN, CCl4) Bax Bax (Pro-apoptotic) Hepatotoxin->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Hepatotoxin->Bcl2 downregulates Oxidative_Stress Oxidative Stress Hepatotoxin->Oxidative_Stress induces SchB Schisandrin B SchB->Bax downregulates SchB->Bcl2 upregulates mtGSH Mitochondrial GSH SchB->mtGSH enhances HSP HSP25/70 SchB->HSP induces Apoptosis Apoptosis Bax->Apoptosis promotes Bcl2->Apoptosis inhibits mtGSH->Oxidative_Stress reduces HSP->Oxidative_Stress reduces G cluster_pathway Anwulignan Anti-inflammatory & Antioxidant Pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway Inflammatory_Stimulus Inflammatory Stimulus NFκB_activation NF-κB Activation Inflammatory_Stimulus->NFκB_activation Anwulignan Anwulignan Anwulignan->NFκB_activation inhibits Nrf2_activation Nrf2 Activation Anwulignan->Nrf2_activation activates Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, IL-1β) NFκB_activation->Inflammatory_Mediators Antioxidant_Enzymes Antioxidant Enzymes (SOD, HO-1) Nrf2_activation->Antioxidant_Enzymes

References

Application Notes and Protocols for the Analytical Characterization of Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans are a diverse group of polyphenolic compounds found in a wide variety of plants, including flaxseed, sesame seeds, and various woods.[1][2][3] They have garnered significant interest in the fields of nutrition, medicine, and drug development due to their broad range of biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties.[1][3] Two semi-synthetic derivatives of the lignan podophyllotoxin, etoposide and teniposide, are established anticancer drugs.[1][3] The accurate characterization and quantification of lignans in plant materials and biological samples are crucial for understanding their therapeutic potential and for the development of new drugs and functional foods.

These application notes provide detailed protocols for the primary analytical techniques used in the characterization of lignans: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, a comprehensive protocol for the extraction of lignans from plant matrices is included.

General Analytical Workflow

The characterization of lignans typically follows a multi-step process, beginning with sample preparation and extraction, followed by separation and detection using various chromatographic and spectroscopic techniques, and culminating in structural elucidation and quantification.

Analytical Workflow for Lignan Characterization cluster_0 Sample Preparation cluster_1 Purification & Fractionation cluster_2 Analysis & Characterization cluster_3 Data Interpretation PlantMaterial Plant Material (e.g., seeds, wood, leaves) Grinding Grinding/Homogenization PlantMaterial->Grinding Extraction Extraction Grinding->Extraction Hydrolysis Hydrolysis (Acidic/Enzymatic) Extraction->Hydrolysis SPE Solid Phase Extraction (SPE) Hydrolysis->SPE FlashChrom Flash Chromatography SPE->FlashChrom HPLC HPLC-UV/DAD FlashChrom->HPLC GCMS GC-MS FlashChrom->GCMS LCMS LC-MS/MS FlashChrom->LCMS NMR NMR Spectroscopy FlashChrom->NMR Quantification Quantification HPLC->Quantification GCMS->Quantification LCMS->Quantification Structure Structural Elucidation NMR->Structure

A general workflow for the analysis of lignans.

Experimental Protocols

Extraction of Lignans from Plant Material

The efficient extraction of lignans from the plant matrix is a critical first step. Lignans exist as free aglycones or bound as glycosides, requiring appropriate solvent systems and sometimes hydrolysis to release the aglycones.[4][5][6]

Materials:

  • Plant material (e.g., ground flaxseed, wood shavings)

  • Methanol or Ethanol (70-100%)[2]

  • Ethyl acetate

  • n-Hexane (for defatting)

  • Hydrochloric acid (HCl) or β-glucuronidase/sulfatase from Helix pomatia for hydrolysis[7]

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

  • Filter paper

Protocol:

  • Sample Preparation: Dry the plant material at a temperature below 60°C to preserve the lignans.[8] Grind the dried material to a fine powder to increase the surface area for extraction. For oil-rich seeds like flaxseed, a defatting step with n-hexane may be necessary.

  • Solvent Extraction:

    • For a broad range of lignans (aglycones and glycosides), use 70-80% aqueous methanol or ethanol.[2][9] A solid-to-liquid ratio of 1:10 to 1:20 is generally effective.

    • For less polar lignan aglycones, ethyl acetate can be used.[2]

    • Macerate the powdered plant material with the chosen solvent at room temperature for 24 hours or use sonication for 30-60 minutes to enhance extraction efficiency.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C.

  • Hydrolysis (Optional, for releasing aglycones from glycosides):

    • Acid Hydrolysis: Resuspend the concentrated extract in 1 M HCl and heat at 100°C for 1-2 hours.[5]

    • Enzymatic Hydrolysis: Resuspend the extract in a suitable buffer (e.g., sodium acetate, pH 5) and add β-glucuronidase/sulfatase. Incubate at 37°C for 18-24 hours.[7]

  • Purification: After hydrolysis, perform a liquid-liquid extraction with a solvent like diethyl ether or ethyl acetate to recover the lignan aglycones. The organic phase can then be dried and reconstituted in a suitable solvent for chromatographic analysis.

High-Performance Liquid Chromatography (HPLC) for Lignan Analysis

HPLC is a robust and widely used technique for the separation and quantification of lignans.[2] Reversed-phase chromatography is most common, utilizing C18 columns.

Instrumentation and Conditions:

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of water (A) and acetonitrile or methanol (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[5]
Gradient A typical gradient might start at 10-20% B, increasing to 80-100% B over 30-40 minutes.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40°C
Detection UV-Vis or Diode Array Detector (DAD) at 280 nm.[2][10]
Injection Volume 10 - 20 µL

Protocol:

  • Sample Preparation: Prepare the extracted and purified lignan sample by dissolving it in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of standard solutions of known lignan compounds at different concentrations to generate a calibration curve for quantification.

  • Analysis: Inject the samples and standards onto the HPLC system.

  • Data Analysis: Identify lignans by comparing their retention times with those of the standards. Quantify the amount of each lignan by integrating the peak area and comparing it to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Lignan Analysis

GC-MS is a powerful technique for the identification and quantification of volatile or derivatized lignans.[4] Due to the low volatility of most lignans, a derivatization step is often required.

Instrumentation and Conditions:

ParameterTypical Conditions
Column A non-polar capillary column such as a 30 m HP-5ms (0.25 mm i.d., 0.25 µm film thickness).[11]
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).
Injection Mode Splitless injection at 280-300°C.
Oven Program Initial temperature of 150-180°C, hold for 1-5 minutes, then ramp at 5-15°C/min to a final temperature of 280-320°C, and hold for 5-15 minutes.[8][11]
MS Interface Temp 280-300°C
Ionization Mode Electron Impact (EI) at 70 eV.
Mass Range 50 - 650 amu

Protocol:

  • Derivatization:

    • Dry the lignan extract completely under a stream of nitrogen.

    • Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[11]

    • Heat the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ethers of the lignans.

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Data Analysis: Identify lignans by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by matching retention times with derivatized standards. Quantification can be performed using an internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Lignan Analysis

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for the analysis of lignans in complex matrices like plant extracts and biological fluids.[2][12]

Instrumentation and Conditions:

ParameterTypical Conditions
LC System Similar to the HPLC system described above.
Mass Spectrometer Triple quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF).
Ionization Source Electrospray Ionization (ESI), typically in negative ion mode for lignans.[2]
MS/MS Analysis For quantitative analysis on a QqQ, use Multiple Reaction Monitoring (MRM) mode. For structural confirmation on a QTOF, use tandem MS (MS/MS) to obtain fragmentation patterns.

Protocol:

  • Sample Preparation: Prepare the lignan extract as for HPLC analysis.

  • Method Development (for MRM): Infuse standard solutions of each target lignan into the mass spectrometer to determine the optimal precursor and product ions and collision energies.

  • Analysis: Inject the samples and standards into the LC-MS system.

  • Data Analysis: Identify lignans based on their retention times and specific precursor-to-product ion transitions. Quantify using a calibration curve generated from standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel lignans and for confirming the identity of known compounds.[13][14] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed.

Protocol:

  • Sample Preparation:

    • Dissolve a purified lignan sample (typically 5-20 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • Perform 2D NMR experiments:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly bonded to carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to determine the complete chemical structure of the lignan.

Lignan Biosynthesis Pathway

Lignans are synthesized in plants from phenylalanine via the phenylpropanoid pathway. The key step is the oxidative dimerization of two coniferyl alcohol units to form pinoresinol, which then serves as a precursor for other lignans.

Lignan Biosynthesis Pathway Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H ConiferylAlcohol Coniferyl Alcohol pCoumaricAcid->ConiferylAlcohol Multiple Steps Pinoresinol Pinoresinol ConiferylAlcohol->Pinoresinol Dirigent Protein Laccase/Peroxidase Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SIRD

A simplified lignan biosynthesis pathway.

Quantitative Data Summary

The following tables summarize quantitative data for major lignans in selected plant sources, as determined by HPLC.

Table 1: Lignan Content in Various Plant Materials

Plant MaterialLignanConcentration (mg/g dry weight)Analytical Method
Anthriscus sylvestris (roots)Deoxypodophyllotoxin2.0 - 42.8HPLC-UV[15]
Anthriscus sylvestris (roots)Nemorosin2.0 - 23.4HPLC-UV[15]
Anthriscus sylvestris (roots)Yatein1.1 - 18.5HPLC-UV[15]
Flaxseed (defatted)Secoisolariciresinol8.57GC-MS[11]
Caulis TrachelospermiTracheloside1.93 - 4.28HPLC-UV[16]
Caulis TrachelospermiMatairesinol0.21 - 0.54HPLC-UV[16]

Table 2: Validation Parameters for HPLC Quantification of Lignans in Caulis Trachelospermi [16]

LignanLinearity (r²)LOD (ng)LOQ (ng)Recovery (%)
Tracheloside> 0.9991.243.7196.7 - 103.6
Matairesinol> 0.9994.2712.8197.2 - 102.9
Arctigenin> 0.9992.898.6798.1 - 103.1
Nortrachelogenin> 0.9993.5410.6296.9 - 102.5

These notes and protocols provide a comprehensive guide for the characterization of lignans. The specific conditions for each analytical technique may require optimization depending on the specific lignans of interest and the sample matrix.

References

Troubleshooting & Optimization

Optimizing extraction yield of Sphenanlignan from plant material.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction yield of Sphenanlignan and other lignans from plant material, primarily Schisandra sphenanthera.

Troubleshooting Guides

This section addresses common issues encountered during the extraction process in a question-and-answer format.

Issue 1: Low Extraction Yield

Q: My extraction is complete, but the final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low extraction yield is a frequent challenge. Several factors throughout the extraction process could be the cause. Here’s a systematic approach to troubleshoot this issue:

  • Plant Material Preparation:

    • Improper Grinding: An inadequate particle size of the plant material can limit solvent penetration. Ensure the plant material is ground to a fine and uniform powder (e.g., passing through a 120-mesh sieve) to maximize the surface area for extraction.[1]

    • Insufficient Drying: Residual moisture in the plant material can lead to enzymatic degradation of lignans. Thoroughly dry the plant material in a well-ventilated area or a low-temperature oven (40-50°C) before extraction.

  • Extraction Parameters:

    • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. For lignans like this compound, aqueous ethanol (70-80%) or methanol are generally effective.[1][2] If the yield is low, consider experimenting with different solvent concentrations to match the polarity of this compound.

    • Incorrect Solid-to-Liquid Ratio: An insufficient volume of solvent may not effectively dissolve all the target compounds. An optimized solid-to-liquid ratio, for instance, 1:19 g/mL, has been shown to be effective.[1] Experiment with increasing the solvent volume to ensure complete extraction.

    • Inadequate Extraction Time and Temperature: The extraction process may not be running long enough or at a suitable temperature. For methods like ultrasonic-assisted extraction (UAE), a duration of around 30-60 minutes is often employed.[1][3] For heat-reflux extraction, longer durations may be necessary. However, excessively high temperatures can lead to the degradation of thermolabile lignans.[4]

  • Extraction Method:

    • Inefficient Method: Conventional methods like maceration or Soxhlet extraction can be time-consuming and may result in lower yields compared to modern techniques.[1] Consider switching to more efficient methods such as Ultrasonic-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which have been shown to provide higher yields in shorter times.[1][5]

Issue 2: Low Purity of the Extract

Q: My extract contains a high amount of impurities, making the isolation of this compound difficult. How can I improve the purity of my extract?

A: Co-extraction of undesirable compounds is a common problem in phytochemical extraction. Here are some strategies to enhance the purity of your this compound extract:

  • Pre-Extraction Processing:

    • Defatting: If your plant material has a high lipid content, a pre-extraction step with a non-polar solvent like n-hexane can remove fats and waxes that might interfere with the subsequent extraction and purification steps.

  • Selective Extraction:

    • Solvent Optimization: Fine-tuning the polarity of your extraction solvent can improve selectivity. Try a gradient of solvent concentrations (e.g., 50%, 70%, 95% ethanol) to determine the optimal concentration that maximizes this compound extraction while minimizing the co-extraction of impurities.

    • Aqueous Two-Phase System (ATPS): This technique can be coupled with extraction methods like UAE to selectively partition lignans into one phase, leaving impurities in the other, thus achieving higher purity in the initial extract.[3]

  • Post-Extraction Purification:

    • Liquid-Liquid Partitioning: After initial extraction, you can partition the crude extract between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their differential solubility.

    • Column Chromatography: This is a standard method for purifying extracts. Using a stationary phase like silica gel or alumina and a suitable mobile phase can effectively separate this compound from other compounds.[6]

    • Solid-Phase Extraction (SPE): SPE can be used to clean up the crude extract before further purification or analysis. It can effectively remove interfering substances.

Issue 3: Potential Degradation of this compound

Q: I suspect that this compound might be degrading during my extraction process. What are the signs of degradation and how can I prevent it?

A: Lignans can be susceptible to degradation under certain conditions, leading to reduced yield and inaccurate quantification.

  • Causes of Degradation:

    • High Temperature: Although many lignans are relatively heat-stable up to 100°C, prolonged exposure to high temperatures, especially in the presence of moisture, can cause degradation.[4][7]

    • Light Exposure: Some phytochemicals are light-sensitive. Protecting your samples and extracts from direct light is a good practice.

    • pH Extremes: Strong acidic or alkaline conditions used in some extraction or hydrolysis steps can potentially alter the structure of lignans.[8]

  • Prevention Strategies:

    • Optimize Temperature and Time: Use the lowest effective temperature and the shortest possible extraction time to minimize thermal degradation. This is a key advantage of methods like MAE and UAE.[5][9]

    • Use of Inert Atmosphere: If you suspect oxidation is an issue, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

    • Protect from Light: Store plant material, extracts, and isolated compounds in amber-colored vials or in the dark.

    • Careful pH Control: If pH adjustments are necessary, use a calibrated pH meter and add acids or bases dropwise to avoid extreme local pH changes.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most efficient method for extracting this compound?

A1: Modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE) are generally more efficient than traditional methods like maceration or Soxhlet extraction.[1][5] These methods offer higher yields, shorter extraction times, and reduced solvent consumption. Smashing Tissue Extraction (STE) has also been reported as a highly efficient method for Schisandra lignans.[1] The choice of the best method may also depend on the available equipment and the scale of the extraction.

Q2: Which solvent is best for this compound extraction?

A2: Based on the literature for lignan extraction from Schisandra species, aqueous ethanol (around 70-80%) is a highly effective and commonly used solvent.[1][2] Methanol can also be used. The optimal choice depends on the specific lignan profile of the plant material. It is advisable to perform small-scale pilot extractions with different solvents and concentrations to determine the best one for your specific sample.

Q3: How can I quantify the amount of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV/DAD or MS) is the most common and accurate method for quantifying this compound and other lignans.[10] You will need a certified reference standard of this compound to create a calibration curve for accurate quantification.

Q4: Can I use fresh plant material for extraction?

A4: While possible, it is generally recommended to use dried plant material. Drying prevents enzymatic degradation of the target compounds and allows for more consistent results as the water content is minimized.[7] If using fresh material, the extraction solvent and procedure may need to be adjusted to account for the high water content.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the extraction yields of major lignans from Schisandra chinensis using different methods, providing a basis for comparison.

Extraction MethodLignanYield (mg/g of plant material)Reference
Smashing Tissue Extraction (STE)Schisandrol A5.49 ± 0.020[1]
Schisantherin A0.44 ± 0.011[1]
Deoxyschisandrin1.017 ± 0.0021[1]
Schisandrin B3.951 ± 0.0095[1]
Schisandrin C0.43 ± 0.0105[1]
Total 11.328 [1]
Ultrasonic-Assisted Extraction (UAE)Schisandrin13.10[3]
(with ATPS)Schisantherin A1.87[3]
Deoxyschizandrin1.84[3]
Total 16.81 [3]
Heat Reflux Extraction (HRE)Schisandrol A4.87 ± 0.014[1]
Schisantherin A0.39 ± 0.009[1]
Deoxyschisandrin0.89 ± 0.001[1]
Schisandrin B3.51 ± 0.008[1]
Schisandrin C0.38 ± 0.009[1]
Total 10.04 [1]
Soxhlet Extraction (SE)Schisandrol A4.51 ± 0.012[1]
Schisantherin A0.35 ± 0.008[1]
Deoxyschisandrin0.81 ± 0.001[1]
Schisandrin B3.23 ± 0.007[1]
Schisandrin C0.34 ± 0.008[1]
Total 9.24 [1]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and may require optimization for specific plant material and equipment.

  • Plant Material Preparation:

    • Dry the fruits of Schisandra sphenanthera at 40-50°C until a constant weight is achieved.

    • Grind the dried fruits into a fine powder (to pass a 120-mesh sieve).

  • Extraction:

    • Accurately weigh 2.0 g of the powdered plant material and place it into a 150 mL flask.

    • Add 40 mL of 81% aqueous ethanol (solid-to-liquid ratio of 1:20 g/mL).[1]

    • Partially immerse the flask in an ultrasonic bath.

    • Perform ultrasonication at a constant frequency (e.g., 45 kHz) and power (e.g., 223 W) for 30 minutes.[1]

  • Post-Extraction Processing:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.

    • The crude extract can then be subjected to further purification steps.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol is a general guideline and requires a dedicated microwave extraction system.

  • Plant Material Preparation:

    • Prepare the dried and powdered plant material as described in the UAE protocol.

  • Extraction:

    • Place 1.0 g of the powdered sample into a microwave extraction vessel.

    • Add 20 mL of 50:50 (v/v) ethanol/water.[5]

    • Place a magnetic stirring rod in the vessel.

    • Perform the extraction in a microwave oven at a set power (e.g., 200 W) and temperature (e.g., 50°C) for a specified time (e.g., 18 minutes).[5]

  • Post-Extraction Processing:

    • After the extraction is complete and the vessel has cooled, filter the contents.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Mandatory Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow plant_material Plant Material (Schisandra sphenanthera) drying Drying (40-50°C) plant_material->drying grinding Grinding (120 mesh) drying->grinding extraction Extraction (UAE or MAE) Solvent: Aqueous Ethanol Time & Temperature Optimized grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification analysis Analysis (HPLC) crude_extract->analysis pure_this compound Pure this compound purification->pure_this compound pure_this compound->analysis

Caption: A generalized workflow for the extraction and purification of this compound.

Simplified NF-κB Signaling Pathway Inhibition by Schisandra Lignans

nfkB_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates Schisandra_Lignans Schisandra Lignans Schisandra_Lignans->IKK inhibits DNA DNA NFkB_n->DNA binds Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Inflammatory_Genes transcribes

Caption: Inhibition of the NF-κB pathway by Schisandra lignans.[11][12][13][14]

Simplified MAPK Signaling Pathway Inhibition by Schisandra Lignans

mapk_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., IL-1β) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 (c-Jun) MAPK->AP1 activates Schisandra_Lignans Schisandra Lignans Schisandra_Lignans->MAPK inhibits phosphorylation DNA DNA AP1->DNA binds Inflammatory_Response Inflammatory Response DNA->Inflammatory_Response induces

Caption: Inhibition of the MAPK signaling pathway by Schisandra lignans.[12][13][15]

References

Technical Support Center: Chromatographic Purification of Sphenanlignan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of Sphenanlignan during chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound is a bioactive lignan compound.[1][2] It is a 2,3-dimethyl-1,4-diarylbutane lignan that has been isolated from the seeds and stems of Schisandra sphenanthera.[1][2][3]

Q2: What are the common chromatographic techniques used for the purification of this compound and other related lignans?

Common techniques for purifying lignans like this compound include:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used method for both analytical and preparative scale purification.[4][5][6]

  • Supercritical Fluid Chromatography (SFC): An environmentally friendly technique that uses supercritical CO2 as the main mobile phase, offering fast and efficient separations.[7][8]

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can be beneficial for preventing irreversible sample adsorption.[1][9]

Q3: What are typical stationary and mobile phases used in the HPLC purification of lignans from Schisandra species?

For the HPLC purification of lignans from Schisandra, reversed-phase columns are frequently employed. The choice of mobile phase is critical for achieving good separation. A common approach involves a gradient elution using a mixture of an organic solvent (like methanol or acetonitrile) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.[4][5]

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic purification of this compound.

Problem 1: Poor Resolution and Overlapping Peaks

Symptoms:

  • Co-elution of this compound with other structurally similar lignans.

  • Broad, poorly defined peaks.

  • Inability to achieve baseline separation.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Mobile Phase Composition Modify the mobile phase gradient. A shallower gradient can often improve the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., switch from methanol to acetonitrile or vice versa) to alter selectivity.
Suboptimal Stationary Phase Consider a different column chemistry. If using a C18 column, a phenyl-hexyl or a column with a different pore size might offer better selectivity for lignans. For highly polar lignans, a C8 or a polar-functionalized sorbent may provide better retention and separation.[3]
Incorrect Flow Rate Optimize the flow rate. A lower flow rate generally increases the number of theoretical plates and can improve resolution, although it will also increase the run time.
Column Overloading Reduce the sample concentration or injection volume. Overloading the column is a common cause of peak broadening and poor resolution, especially in preparative chromatography.[3]
Elevated Temperature Adjusting the column temperature can influence selectivity. Try running the separation at different temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves.

Problem 2: Low Purity of Collected Fractions

Symptoms:

  • The purity of the isolated this compound, as determined by analytical HPLC, is below the desired level (e.g., <95%).

  • Presence of significant impurities in the final product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inadequate Initial Separation Re-optimize the chromatographic method to achieve better separation before fraction collection. Refer to the solutions for "Poor Resolution and Overlapping Peaks".
Fraction Collection Parameters are Too Broad Narrow the fraction collection window. Collect smaller, more targeted fractions across the peak of interest and analyze their purity individually.
Presence of Co-eluting Impurities If impurities cannot be resolved with the primary chromatographic method, a secondary, orthogonal purification step may be necessary. For example, if the primary method is reversed-phase HPLC, a subsequent purification using normal-phase chromatography or SFC could be effective.
Degradation of the Sample Ensure the stability of this compound in the chosen mobile phase and at the operating temperature. Use fresh solvents and protect the sample from light if it is light-sensitive.

Experimental Protocols

Protocol 1: Preparative HPLC for the Purification of this compound from Schisandra sphenanthera Extract

This protocol is a generalized procedure based on methods used for the purification of lignans from Schisandra species.

1. Sample Preparation:

  • An extract of Schisandra sphenanthera is obtained, typically through solvent extraction (e.g., with ethanol or acetone).

  • The crude extract is then partitioned with different solvents (e.g., n-hexane, ethyl acetate) to enrich the lignan fraction.

  • The lignan-rich fraction is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

ParameterSpecification
Instrument Preparative High-Performance Liquid Chromatography System
Column C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Start with a lower concentration of Mobile Phase B and gradually increase it over the run time to elute compounds with increasing hydrophobicity. A shallow gradient is recommended for better resolution of lignans.
Flow Rate 5-20 mL/min (depending on column dimensions)
Detection UV detector at a wavelength where lignans show strong absorbance (e.g., 230-255 nm).[5][6]
Injection Volume Dependent on sample concentration and column capacity.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the peak of interest.

  • Analyze the purity of each fraction using analytical HPLC.

  • Combine fractions with the desired purity and evaporate the solvent to obtain pure this compound.

Visualizations

experimental_workflow cluster_extraction Extraction and Pre-purification cluster_purification Chromatographic Purification cluster_analysis Analysis and Final Product start Schisandra sphenanthera Plant Material extraction Solvent Extraction (e.g., Ethanol) start->extraction partition Liquid-Liquid Partitioning (e.g., n-hexane, ethyl acetate) extraction->partition enrichment Lignan-Enriched Fraction partition->enrichment prep_hplc Preparative HPLC (C18 Column, Water/Acetonitrile Gradient) enrichment->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Analytical HPLC for Purity Check fraction_collection->purity_analysis pooling Pooling of High-Purity Fractions purity_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure this compound evaporation->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_resolution Issue: Poor Peak Resolution cluster_collection Issue: Impure Fractions start Low Purity of this compound check_resolution Are peaks well-separated? start->check_resolution check_fractions Are collected fractions pure? start->check_fractions optimize_mobile_phase Optimize Mobile Phase Gradient check_resolution->optimize_mobile_phase No change_column Try a Different Stationary Phase optimize_mobile_phase->change_column adjust_flow_rate Adjust Flow Rate change_column->adjust_flow_rate success High-Purity this compound Achieved narrow_collection Narrow Fraction Collection Window check_fractions->narrow_collection No secondary_purification Perform Orthogonal Purification Step narrow_collection->secondary_purification

References

Troubleshooting low yield in Sphenanlignan synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields during the synthesis of Sphenanlignan and related lignan compounds. The content is structured to address specific issues in key synthetic steps common to this class of molecules.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis of this compound is very low. What are the most common areas for yield loss?

Low overall yield in a multi-step synthesis is often the result of small losses at each stage. The most critical steps in lignan synthesis that frequently contribute to significant yield reduction are:

  • Oxidative Coupling: This step, crucial for forming the core lignan backbone, is highly sensitive to reaction conditions and can produce a mixture of undesired side products.

  • Stereoselective Reactions: Achieving the correct stereochemistry can be challenging. Poor diastereoselectivity or enantioselectivity will result in product loss during purification.

  • Cyclization Reactions: The formation of ring structures can be inefficient if the conformation of the precursor is not optimal or if side reactions, such as elimination, are favored.

It is recommended to analyze each step individually to pinpoint the primary sources of yield loss before attempting to optimize the entire sequence.

Q2: I am experiencing a very low yield during the oxidative coupling of phenolic precursors. What are the key parameters to investigate?

The oxidative coupling step is notoriously sensitive and a common bottleneck. Low yields are often traced back to the choice of oxidant, solvent, reaction concentration, and temperature. The goal is to generate the desired radical species and control its dimerization over side reactions.

Key Troubleshooting Areas for Oxidative Coupling:

  • Oxidant Choice: The choice of oxidizing agent is critical and determines the reaction pathway. Different oxidants can favor different coupling modes (e.g., C-C vs. C-O bond formation).

  • Reaction Concentration: Dimerization is a second-order reaction. If the concentration of the phenolic precursor is too low, intramolecular cyclization or reaction with the solvent may become competitive. Conversely, excessively high concentrations can lead to polymerization.

  • Temperature Control: These reactions can be exothermic. Maintaining the optimal temperature is crucial to prevent over-oxidation or decomposition of starting materials and products.

  • Atmosphere: Ensure the reaction is performed under the correct atmosphere (e.g., inert gas or open to air), as oxygen can play a role in some oxidative coupling mechanisms.

Q3: My reaction is not producing the desired stereoisomer. How can I improve stereoselectivity?

Achieving high stereoselectivity is a common challenge in the synthesis of complex natural products like this compound. Poor stereocontrol can lead to difficult-to-separate diastereomers, significantly reducing the yield of the target molecule.

Strategies to Improve Stereoselectivity:

  • Chiral Auxiliaries: Employing a chiral auxiliary can effectively guide the stereochemical outcome of a key reaction. The auxiliary is typically removed in a subsequent step.

  • Substrate Control: The inherent stereocenters in your substrate can direct the formation of new stereocenters. This requires careful planning of the synthetic route.

  • Reagent Control: Use of stereoselective reagents, such as specific catalysts for asymmetric hydrogenation or Sharpless asymmetric dihydroxylation, can induce high levels of stereoselectivity.

  • Reaction Conditions: Temperature, solvent, and the presence of certain additives can influence the transition state of the reaction, thereby affecting the stereochemical outcome. A systematic screening of these parameters is often necessary.

Troubleshooting Guides & Data

Guide 1: Optimizing the Oxidative Coupling Step

Low yield in this step is often due to the formation of multiple products or unreacted starting material. A systematic optimization of reaction parameters is recommended.

Table 1: Parameters for Optimizing Phenolic Oxidative Coupling

ParameterLow Yield ObservationRecommended ActionRationale
Oxidizing Agent Complex product mixture; low conversion.Screen different oxidants (e.g., FeCl₃, Ag₂O, Mn(OAc)₃, DDQ).The choice of oxidant can significantly influence the regioselectivity and yield of the coupling reaction.
Solvent Formation of solvent adducts; poor solubility.Test a range of solvents with varying polarities (e.g., Dichloromethane, Acetonitrile, Methanol).Solvent can affect the stability of radical intermediates and the regioselectivity of the coupling.
Concentration Low yield, significant starting material recovered.Increase the concentration of the substrate incrementally.Bimolecular coupling is favored at higher concentrations.
Temperature Product decomposition; formation of tars.Run the reaction at a lower temperature and monitor progress carefully.Reduces the rate of side reactions and prevents degradation of sensitive functional groups.
Experimental Protocol: General Procedure for FeCl₃-Mediated Oxidative Coupling

Disclaimer: This is a general protocol and must be adapted and optimized for the specific substrates used in the synthesis of this compound.

  • Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the phenolic precursor (1.0 eq).

  • Dissolution: Anhydrous solvent (e.g., Dichloromethane) is added to dissolve the starting material. The solution is cooled to the desired temperature (e.g., 0 °C) in an ice bath.

  • Reagent Addition: A solution of Iron(III) chloride (FeCl₃, 2.0-4.0 eq) in the same anhydrous solvent is added dropwise to the stirred solution over a period of 15-30 minutes.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or a reducing agent like sodium thiosulfate.

  • Work-up: The mixture is transferred to a separatory funnel, and the organic layer is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired lignan dimer.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for addressing common issues in this compound synthesis.

G start Start Synthesis Step check_yield Low Yield Observed? start->check_yield analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_yield->analyze_crude Yes proceed Proceed to Next Step check_yield->proceed No sm_unreacted Mainly Unreacted Starting Material? analyze_crude->sm_unreacted complex_mixture Complex Mixture of Products? sm_unreacted->complex_mixture No check_reagents Check Reagent Purity and Activity sm_unreacted->check_reagents Yes target_impure Target Product with Impurities? complex_mixture->target_impure No troubleshoot_side_reactions Identify Side Products & Adjust Conditions complex_mixture->troubleshoot_side_reactions Yes optimize_purification Optimize Purification Method target_impure->optimize_purification Yes stop Re-evaluate Synthetic Strategy target_impure->stop No optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) optimize_conditions->start check_reagents->optimize_conditions optimize_purification->proceed troubleshoot_side_reactions->optimize_conditions G start Low Yield in Oxidative Coupling check_oxidant Is the Oxidant Active? (e.g., Fresh FeCl₃) start->check_oxidant check_concentration Is Concentration Optimal? (Target: Dimerization) check_oxidant->check_concentration Yes use_fresh_reagent Use Freshly Opened or Purified Oxidant check_oxidant->use_fresh_reagent No / Unsure check_solvent Is Solvent Anhydrous and Degassed? check_concentration->check_solvent Yes screen_concentration Screen a Range of Concentrations (e.g., 0.01M to 0.5M) check_concentration->screen_concentration No / Unsure use_dry_solvent Use Freshly Distilled/ Anhydrous Solvent check_solvent->use_dry_solvent No / Unsure re_run Re-run Experiment check_solvent->re_run Yes use_fresh_reagent->re_run screen_concentration->re_run use_dry_solvent->re_run

Sphenanlignan stability issues in different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sphenanlignan stability. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound powder?

For long-term storage, this compound powder should be kept at -20°C. For shorter periods, storage at 4°C is also acceptable. The compound is generally stable at room temperature for short durations, such as during shipping.

Q2: I've dissolved this compound in a solvent for a stock solution. How should I store it?

Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months, or at -20°C for up to one month.

Q3: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous buffer (e.g., PBS or cell culture media). What's happening and how can I fix it?

This is a common issue known as "solvent-shifting" precipitation. This compound, like many lignans, is poorly soluble in water. While it dissolves well in a strong organic solvent like DMSO, diluting this stock into an aqueous environment drastically reduces its solubility, causing it to crash out of solution.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.

  • Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your aqueous buffer to reach the same final concentration, thereby keeping the final DMSO percentage lower.

  • Maintain a Low Final DMSO Concentration: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to prevent solvent-induced artifacts or cytotoxicity. Always determine the DMSO tolerance for your specific cell line.

  • Use a Cosolvent Formulation: For in vivo or challenging in vitro experiments, consider using a cosolvent system. A common formulation involves dissolving the compound in DMSO first, then adding other solvents like PEG300, Tween 80, or corn oil before the final dilution with an aqueous vehicle.

Q4: Which solvents are best for dissolving this compound?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating stock solutions of this compound and other lignans due to its strong solubilizing power for a wide range of organic molecules. For subsequent dilutions, the choice of solvent will depend on the experimental system. Protic solvents (e.g., ethanol, methanol) and aprotic solvents (e.g., acetonitrile) may be used, but the stability of this compound in these should be verified for long-term storage or demanding experimental conditions.

Q5: How do factors like pH and temperature affect this compound stability in solution?

While specific data for this compound is limited, lignans in general can be sensitive to pH and temperature. For instance, some lignans are known to be sensitive to low pH. Extreme pH (highly acidic or alkaline conditions) and high temperatures can lead to degradation through hydrolysis or other reactions. It is advisable to perform experiments under conditions that are as close to neutral pH and physiological temperatures as possible, unless the experimental design requires otherwise.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Immediate Precipitation in Aqueous Buffer Final concentration of this compound is above its solubility limit in the aqueous medium.Lower the final working concentration. Determine the aqueous solubility limit with a pilot experiment.
Final DMSO concentration is too high, causing the compound to be less soluble.Use a more concentrated DMSO stock to minimize the volume added to the aqueous buffer. Keep final DMSO concentration <0.5%.
Solution Becomes Cloudy Over Time The solution is a metastable supersaturated solution.The initial dissolution was successful, but the concentration is above the thermodynamic solubility limit. Reduce the working concentration.
Temperature fluctuations are causing solubility changes.Ensure your experimental setup is maintained at a constant temperature. A decrease in temperature can reduce solubility.
Inconsistent Experimental Results Degradation of this compound in the stock or working solution.Prepare fresh solutions. Avoid repeated freeze-thaw cycles of the stock solution. Verify the stability of this compound under your specific experimental conditions (see protocol below).
Adsorption to container surfaces.Use low-adhesion microplates or tubes. Consider including a small amount of a non-ionic surfactant like Tween 80 in your buffer if compatible with your assay.

Experimental Protocols

Protocol: Forced Degradation Study to Assess this compound Stability

A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC). This protocol provides a general framework for testing the stability of this compound against various stress conditions.

Objective: To identify potential degradation products and degradation pathways for this compound.

Materials:

  • This compound

  • HPLC-grade solvents: Methanol, Acetonitrile, Water

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Incubator/oven

  • Photostability chamber

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Apply Stress Conditions: For each condition, mix the this compound stock solution with the stressor solution. Aim for a final concentration that is easily detectable by HPLC.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C in an oven for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Neutralization (for acid/base samples): Before HPLC analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • HPLC Analysis:

    • Analyze an untreated control sample and all stressed samples by HPLC.

    • Use a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to separate the parent this compound peak from any potential degradant peaks.

    • Monitor at a UV wavelength where this compound has maximum absorbance.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of this compound.

    • Assess peak purity of the parent peak to ensure no co-eluting degradants.

    • Identify and quantify any significant degradation products.

The workflow for this forced degradation study is visualized below.

Technical Support Center: Overcoming Sphenanlignan Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of Sphenanlignan in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a lignan, a class of natural polyphenols, with potential pharmacological activities. Like many lignans, this compound is a fairly lipophilic compound with limited aqueous solubility. For in vitro assays, compounds must be fully dissolved in the culture medium to ensure accurate and reproducible results. Poor solubility can lead to compound precipitation, inaccurate dosing, and misleading experimental outcomes.[1]

Q2: What are the initial steps to take when encountering solubility issues with this compound?

The first step is to ensure the purity of your this compound sample, as impurities can affect solubility. It is also crucial to use high-purity, anhydrous solvents. If you are still facing issues, a systematic approach to solvent selection and the use of solubilization aids is recommended.

Q3: Which organic solvents are recommended for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent for preparing a stock solution of this compound for in vitro assays.[2] If solubility in DMSO is limited, other organic solvents such as ethanol or dimethylformamide (DMF) can be tested.[2]

Q4: What is the maximum concentration of DMSO that is safe for most cell lines in in vitro assays?

To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[3] Some sensitive cell lines may even require a lower concentration, so it is advisable to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.

Q5: What should I do if this compound precipitates when I dilute the DMSO stock solution into my aqueous assay medium?

Precipitation upon dilution is a common issue with poorly soluble compounds. To mitigate this, a stepwise dilution approach is recommended. Instead of a single large dilution, perform a series of smaller, sequential dilutions, ensuring the solution is thoroughly mixed after each step.

Troubleshooting Guide

Issue 1: this compound powder does not dissolve in DMSO.
  • Possible Cause 1: Insufficient Solvent Volume.

    • Solution: Increase the volume of DMSO gradually while vortexing or sonicating the sample. Gentle warming to 37°C may also aid dissolution, but be mindful of the compound's stability at higher temperatures.

  • Possible Cause 2: Low-Quality or Hydrated DMSO.

    • Solution: Use a fresh, unopened bottle of high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power for hydrophobic compounds.

  • Possible Cause 3: Compound Purity.

    • Solution: If possible, verify the purity of your this compound sample. Impurities can sometimes hinder solubility.

Issue 2: this compound precipitates out of the stock solution upon storage.
  • Possible Cause 1: Supersaturated Solution.

    • Solution: The initial stock solution may have been supersaturated. Try preparing a slightly less concentrated stock solution.

  • Possible Cause 2: Improper Storage.

    • Solution: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] Ensure the vials are tightly sealed to prevent moisture absorption.

Issue 3: this compound precipitates in the cell culture medium during the experiment.
  • Possible Cause 1: Exceeding Aqueous Solubility Limit.

    • Solution 1: Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of this compound in your assay.

    • Solution 2: Use Solubilizing Excipients: For compounds with very low aqueous solubility, the use of co-solvents or other solubilizing agents may be necessary. These should be added to the final assay medium. Common examples include:

      • Polyethylene glycol 400 (PEG400)

      • Tween 80

      • Cyclodextrins (e.g., SBE-β-CD) [2]

    • Solution 3: Prepare a Solid Dispersion: For advanced applications, creating a solid dispersion of this compound in a hydrophilic carrier can significantly improve its dissolution rate and aqueous solubility.[1]

Quantitative Data Summary

SolventSolubilityRecommended Starting Concentration for Stock SolutionNotes
Dimethyl Sulfoxide (DMSO) May dissolve10-20 mMThe most common primary solvent for in vitro stock solutions.[2]
Ethanol May dissolveTest a range (e.g., 1-10 mM)Can be a suitable alternative to DMSO, but its final concentration in the assay should also be carefully controlled.
Dimethylformamide (DMF) May dissolveTest a range (e.g., 1-10 mM)Another alternative to DMSO, with similar considerations for final assay concentration.
Water Poorly solubleNot recommended for primary stockThis compound is a lipophilic compound with limited water solubility.[1]
Cell Culture Medium Very poorly solubleDependent on final DMSO/co-solvent concentrationDirect dissolution is not feasible. Dilution from a concentrated stock is required.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

    • Visually inspect the solution to ensure it is clear and free of any particulates.

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Pre-warmed cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:10 dilution followed by a 1:100 dilution.

    • After each dilution step, gently vortex or pipette the solution to ensure it is thoroughly mixed.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

    • Ensure the final DMSO concentration is below the cytotoxic level for your cell line (typically <0.5%).

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw Begin Experiment dilute Serial Dilution in Medium thaw->dilute mix Thorough Mixing dilute->mix add_to_cells Add to In Vitro Assay mix->add_to_cells

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic start Solubility Issue Encountered check_solvent Is the solvent anhydrous & high-purity? start->check_solvent use_fresh Use fresh, anhydrous solvent check_solvent->use_fresh No check_dissolution Is the compound fully dissolved? check_solvent->check_dissolution Yes use_fresh->check_dissolution increase_volume Increase solvent volume / gently warm increase_volume->check_dissolution check_dissolution->increase_volume No precipitation Precipitation upon dilution? check_dissolution->precipitation Yes stepwise_dilution Use stepwise dilution precipitation->stepwise_dilution Yes success Proceed with Assay precipitation->success No lower_conc Lower final concentration stepwise_dilution->lower_conc Still precipitates stepwise_dilution->success use_cosolvent Consider co-solvents (PEG400, Tween 80) lower_conc->use_cosolvent use_cosolvent->success

Caption: Troubleshooting logic for this compound solubility.

References

Technical Support Center: Resolving Co-eluting Peaks in HPLC Analysis of Lignans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-eluting peaks in the High-Performance Liquid Chromatography (HPLC) analysis of lignans.

Troubleshooting Guides

Issue: Poor resolution between lignan diastereomers (e.g., lariciresinol and isolariciresinol).

Question: My HPLC method using a standard C18 column shows poor separation or complete co-elution of lignan diastereomers. How can I improve the resolution?

Answer:

Resolving lignan diastereomers often requires moving beyond standard C18 columns and optimizing mobile phase conditions. Here is a systematic approach to improve separation:

1. Modify the Mobile Phase:

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents exhibit different selectivities for closely related compounds like diastereomers. Methanol, being a protic solvent, can form different hydrogen bonds with the lignan hydroxyl groups compared to the aprotic acetonitrile, potentially altering elution patterns.

  • Adjust the Mobile Phase pH: For lignans with ionizable phenolic groups, modifying the pH of the aqueous portion of the mobile phase can alter their ionization state and improve separation. A common starting point is to use a mobile phase with a pH well away from the pKa of the analytes to ensure a single ionic form.[1] Using acidic modifiers like formic acid or acetic acid is a common practice.[2]

  • Incorporate Additives: Small amounts of modifiers like trifluoroacetic acid (TFA) can improve peak shape and selectivity by minimizing interactions with residual silanols on the stationary phase.[2]

2. Change the Stationary Phase Chemistry:

  • Phenyl-Hexyl Columns: These columns are an excellent alternative to C18 for separating aromatic compounds like lignans. The phenyl rings in the stationary phase can induce π-π interactions with the aromatic rings of the lignans, offering a different separation mechanism and often improved selectivity for isomers.[3][4]

  • Pentafluorophenyl (PFP) Columns: PFP columns provide alternative selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions, which can be effective in separating structurally similar lignans.

  • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols and improve peak shape for polar compounds like lignans.

3. Optimize Temperature:

  • Lowering the temperature generally increases retention times and can sometimes improve resolution for closely eluting compounds.[5][6]

  • Increasing the temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution, but it may also decrease retention. The effect of temperature on selectivity should be evaluated empirically.

4. Employ Advanced Techniques:

  • Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique uses two columns with different selectivities (orthogonal separation) to resolve complex mixtures.[7][8] For instance, a non-polar C18 column can be used in the first dimension, and a more polar phenyl-hexyl or cyano column in the second dimension to separate co-eluting lignans.[7]

  • Supercritical Fluid Chromatography (SFC): SFC, which uses supercritical CO2 as the main mobile phase component, can offer different selectivity compared to HPLC and is particularly effective for separating isomers.[9][10]

Issue: A single, symmetrical peak is suspected to be a mixture of co-eluting lignans.

Question: My chromatogram shows a well-shaped peak, but based on mass spectrometry data, I suspect it contains more than one lignan. How can I confirm and resolve this?

Answer:

Confirming and resolving perfect or near-perfect co-elution requires a multi-step approach:

1. Peak Purity Analysis:

  • Diode Array Detector (DAD): If you are using a DAD, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the peak. If the spectra are not identical, it indicates the presence of more than one component.

  • Mass Spectrometry (MS): An MS detector is invaluable for identifying co-eluting compounds. By examining the mass spectra across the chromatographic peak, you can identify the different m/z values of the co-eluting lignans.

2. Methodical Approach to Resolution:

If co-elution is confirmed, a systematic approach to method development is necessary. The following workflow can be used to tackle this issue.

G Troubleshooting Workflow for Co-eluting Lignan Peaks A Suspected Co-elution B Peak Purity Analysis (DAD/MS) A->B C Co-elution Confirmed? B->C D Optimize Mobile Phase - Change Organic Modifier (ACN vs. MeOH) - Adjust pH - Add Modifiers (e.g., Formic Acid) C->D Yes L No Co-elution C->L No E Sufficient Resolution? D->E F Change Stationary Phase - Phenyl-Hexyl - PFP - Embedded Polar Group E->F No K Problem Resolved E->K Yes G Sufficient Resolution? F->G H Optimize Temperature G->H No G->K Yes I Sufficient Resolution? H->I J Consider Advanced Techniques - 2D-LC - SFC - Chiral Chromatography I->J No I->K Yes J->K

Caption: A logical workflow for troubleshooting co-eluting lignan peaks in HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for a complex mixture of lignans?

A1: A good starting point is a reversed-phase method using a C18 column with a gradient elution.[7] A typical mobile phase would consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[11] A broad gradient, for example, from 10% to 90% B over 30-40 minutes, will help to elute a wide range of lignans and provide a baseline chromatogram for further optimization.[12]

Q2: How can I separate lignan enantiomers?

A2: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly used for the chiral separation of lignans.[13][14] The separation is often achieved in normal-phase mode using a mobile phase like hexane-ethanol.[13] Chiral Supercritical Fluid Chromatography (SFC) is also a powerful technique for enantiomeric separations.

Q3: My peak shapes are poor (tailing or fronting). How can I improve them?

A3: Poor peak shape for phenolic compounds like lignans is often due to secondary interactions with the stationary phase or issues with the mobile phase.[15][16]

  • Peak Tailing: This is often caused by the interaction of the lignan's hydroxyl groups with acidic silanol groups on the silica surface of the column.[15] To mitigate this, you can:

    • Lower the mobile phase pH with an acidic modifier (e.g., 0.1% formic acid) to suppress the ionization of the silanol groups.[16]

    • Use a modern, end-capped column with high-purity silica.[16]

  • Peak Fronting: This can be a sign of column overload. Try reducing the sample concentration or injection volume.

Q4: What is 2D-LC and how can it help with co-eluting lignans?

A4: Two-dimensional liquid chromatography (2D-LC) is a technique that couples two HPLC columns with different separation mechanisms to dramatically increase peak capacity and resolve complex mixtures.[7] A fraction from the first column is transferred to a second, orthogonal column for further separation. For lignans, a common setup is a C18 column in the first dimension and a phenyl-hexyl column in the second. This allows for the separation of compounds that co-elute on the C18 column based on different interactions (hydrophobic vs. π-π).[7]

G Principle of Orthogonal 2D-LC for Lignan Analysis cluster_0 First Dimension (1D) cluster_1 Second Dimension (2D) A Injector C Column 1 (e.g., C18) A->C B Pump 1 (Gradient for 1D) B->C D Switching Valve C->D F Column 2 (e.g., Phenyl-Hexyl) D->F Transfer of co-eluting fraction E Pump 2 (Fast Gradient for 2D) E->F G Detector (DAD/MS) F->G

Caption: Workflow of a 2D-LC system for enhanced separation of lignans.

Data Presentation

Table 1: Comparison of HPLC Columns for the Separation of Lignan Diastereomers

Lignan PairColumn ChemistryMobile PhaseObservationReference
5-hydroxymatairesinol and its isomerTorus DIOL (SFC)CO2/Methanol GradientBaseline separation achieved in SFC, while co-eluting in reversed-phase HPLC.[9]
Deoxypodophyllotoxin isomersCyanopropylAcetonitrile/Water GradientAcetonitrile caused co-elution of some lignans, while methanol provided better separation.[17]
Aromatic Drug Mixture (analogy for lignans)Phenyl-Hexyl vs. C18Acetonitrile/WaterPhenyl-Hexyl provided baseline separation where C18 did not, demonstrating alternative selectivity.[18]

Table 2: Starting Conditions for HPLC Method Development for Lignans

ParameterRecommended Starting ConditionRationale
Column C18, 2.1-4.6 mm ID, <5 µm particle sizeGood starting point for reversed-phase separation of moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidProvides protons to suppress silanol activity and ensures good peak shape.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidCommon organic modifiers with different selectivities.
Gradient 10% to 95% B over 30 minA scouting gradient to determine the elution profile of the lignans.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID)Standard flow rate for analytical columns.
Column Temp. 30 - 40 °CProvides good efficiency and reproducibility.[6]
Detection DAD (280 nm) and/or MS280 nm is a common wavelength for lignan detection. MS provides identification.

Experimental Protocols

Protocol 1: Method Development for the Separation of Co-eluting Lignans using a Phenyl-Hexyl Column
  • Initial Analysis on C18:

    • Perform an initial analysis of the lignan mixture on a standard C18 column using a gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid).

    • Identify the co-eluting peaks using DAD peak purity analysis and/or MS.

  • Switch to Phenyl-Hexyl Column:

    • Replace the C18 column with a Phenyl-Hexyl column of similar dimensions.

    • Equilibrate the new column with the initial mobile phase conditions for at least 15-20 column volumes.

  • Initial Run on Phenyl-Hexyl:

    • Inject the lignan mixture and run the same gradient as used for the C18 column.

    • Observe the changes in selectivity and resolution. The elution order of some lignans may change due to the π-π interactions with the phenyl stationary phase.[18]

  • Optimization of the Gradient:

    • If separation is improved but not baseline, adjust the gradient slope. A shallower gradient will increase run time but often improves the resolution of closely eluting peaks.[12]

    • If resolution is still insufficient, switch the organic modifier from acetonitrile to methanol and repeat the gradient run. The change in solvent can significantly alter selectivity.

  • Temperature Optimization:

    • Once a promising mobile phase and gradient have been established, investigate the effect of column temperature. Analyze the sample at different temperatures (e.g., 25°C, 35°C, 45°C) to find the optimal balance between resolution and analysis time.[6]

Protocol 2: Sample Preparation for HPLC Analysis of Lignans from Plant Material

This protocol provides a general guideline for extracting lignans from plant matrices.[19][20]

  • Drying and Grinding:

    • Dry the plant material (e.g., seeds, leaves, or wood) at a moderate temperature (40-60°C) to a constant weight. Lignans are generally stable at these temperatures.[19]

    • Grind the dried material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh a known amount of the powdered plant material (e.g., 1 g) into a suitable vessel.

    • Add an appropriate extraction solvent. A mixture of ethanol or methanol and water (e.g., 70-80% aqueous alcohol) is effective for extracting a broad range of lignans, including their glycosides.[19]

    • Use an extraction technique such as ultrasonication (ultrasound-assisted extraction) for 30-60 minutes or maceration with shaking for several hours.[11]

  • Purification and Concentration:

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction on the plant residue 2-3 times and pool the supernatants.

    • Evaporate the solvent from the pooled supernatant under reduced pressure at a temperature below 50°C.

    • The crude extract can be further purified using solid-phase extraction (SPE) if the matrix is complex. A C18 SPE cartridge can be used to retain the lignans while more polar impurities are washed away. The lignans are then eluted with a stronger organic solvent like methanol or acetonitrile.

  • Final Preparation:

    • Dissolve the dried extract in the initial HPLC mobile phase.

    • Filter the solution through a 0.22 or 0.45 µm syringe filter before injecting it into the HPLC system to prevent clogging of the column and tubing.

References

Preventing degradation of Sphenanlignan during extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Sphenanlignan during the extraction process.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, providing potential causes and solutions to minimize degradation and maximize yield.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Extraction: Insufficient solvent volume, inadequate extraction time, or poor solvent penetration into the plant matrix.- Increase the solvent-to-solid ratio. A ratio of 1:19 (g/mL) has been shown to be effective for similar lignans.[1]- Optimize extraction time. For methods like ultrasonic-assisted extraction, 60 minutes may be sufficient.[2][3][4]- Ensure the plant material is finely ground (e.g., 120 mesh) to enhance solvent penetration.[1]
Degradation during Extraction: Exposure to high temperatures, extreme pH, light, or oxygen.- Maintain extraction temperatures below 60°C. While some lignans are stable up to 100°C, prolonged exposure to higher temperatures can lead to degradation.- Use a neutral or slightly acidic extraction solvent. Avoid highly acidic or alkaline conditions which can catalyze hydrolysis.- Protect the extraction setup from direct light by using amber glassware or covering the apparatus.- Purge the extraction system with an inert gas like nitrogen or argon to minimize oxidative degradation.
Improper Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound.- Use a solvent of appropriate polarity. For dibenzocyclooctadiene lignans, 75-85% aqueous ethanol or methanol has been shown to be effective.[1][5]
Presence of Impurity Peaks in Chromatogram Degradation Products: this compound may have degraded into other compounds during extraction or storage.- Review and optimize extraction conditions to minimize degradation (see above).- Analyze the sample immediately after extraction or store the extract at low temperatures (e.g., -20°C) in the dark.
Co-extraction of other compounds: The solvent may be extracting other compounds with similar properties to this compound.- Employ a more selective extraction method such as Supercritical Fluid Extraction (SFE).- Further purify the extract using techniques like column chromatography.
Inconsistent Extraction Yields Variability in Plant Material: The concentration of this compound can vary depending on the geographical source, harvest time, and storage conditions of the plant material.[5]- Standardize the source and pre-processing of the plant material.- Analyze a small sample of each new batch of plant material to determine the initial this compound content.
Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent concentration between extractions.- Carefully control and monitor all extraction parameters. Use calibrated equipment and standardized procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during extraction?

A1: The primary factors leading to the degradation of lignans like this compound are exposure to high temperatures, harsh pH conditions (both acidic and alkaline), light, and oxygen. These factors can lead to oxidation and hydrolysis of the compound.

Q2: What is the optimal temperature range for extracting this compound?

A2: While specific data for this compound is limited, for related dibenzocyclooctadiene lignans from Schisandra species, extraction temperatures between 40°C and 60°C are generally recommended to balance extraction efficiency and stability. Some studies have used temperatures as low as 36°C for Supercritical Fluid Extraction (SFE).

Q3: Which solvents are best for extracting this compound while minimizing degradation?

A3: For dibenzocyclooctadiene lignans, aqueous ethanol (75-85%) and methanol are effective solvents.[1][5] The choice of solvent can significantly impact the extraction yield, so it is crucial to select a solvent with appropriate polarity. Supercritical CO2 with a co-solvent like ethanol is used in SFE and is a "green" alternative that can offer high selectivity.

Q4: How can I prevent oxidation of this compound during the extraction process?

A4: To prevent oxidation, it is recommended to perform the extraction under an inert atmosphere. This can be achieved by purging the extraction vessel and solvent with nitrogen or argon gas before and during the extraction process. Additionally, storing the extract in airtight containers at low temperatures and in the dark will help minimize post-extraction oxidation.

Q5: Can the pH of the extraction solvent affect the stability of this compound?

A5: Yes, the pH of the extraction medium can significantly impact the stability of lignans. Both highly acidic and highly alkaline conditions can promote hydrolytic degradation. Therefore, maintaining a neutral or slightly acidic pH is generally advisable for preserving the integrity of this compound.

Q6: I am observing unexpected peaks in my HPLC analysis. Could these be degradation products?

A6: It is possible that the unexpected peaks are degradation products of this compound. To confirm this, you can perform forced degradation studies on a pure sample of this compound under various stress conditions (acid, base, heat, oxidation, light) and compare the chromatograms with your extract. If the retention times of the new peaks match those from the forced degradation study, it is likely that you are observing degradation products.

Q7: Is there a risk of this compound converting to other lignans during extraction or storage?

A7: Yes, studies on the storage of Schisandra fruits have shown that the content of some lignans can increase while others decrease over time, suggesting a potential for interconversion between different lignan components. This highlights the importance of standardized extraction and storage protocols to ensure consistent results.

Experimental Protocols

Supercritical Fluid Extraction (SFE) of Dibenzocyclooctadiene Lignans

This protocol is adapted from methods used for the extraction of lignans from Schisandra species and is suitable for this compound.

Methodology:

  • Sample Preparation: Grind the dried plant material containing this compound to a fine powder (approximately 120 mesh).

  • SFE System Setup:

    • Load the ground plant material into the extraction vessel.

    • Set the extraction temperature to 50°C.

    • Set the extraction pressure to 15 MPa.

  • Extraction:

    • Pump supercritical CO2 through the extraction vessel.

    • Introduce methanol as a co-solvent at a concentration of 1% (v/v).

    • Set the total extraction time to 4 minutes.

    • The elution volume should be set to 6 mL at a flow rate of 2 mL/min to ensure complete transfer of the extract.

  • Sample Collection: Collect the extract from the separator.

  • Analysis: Analyze the extract for this compound content using a validated HPLC method.

Ultrasonic-Assisted Extraction (UAE) of Dibenzocyclooctadiene Lignans

This protocol is a general method for the extraction of lignans and can be optimized for this compound.

Methodology:

  • Sample Preparation: Weigh a known amount of finely ground plant material.

  • Solvent Addition: Add 75% aqueous ethanol to the plant material at a solid-to-liquid ratio of 1:19 (g/mL).[1]

  • Ultrasonication: Place the mixture in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature (e.g., 40°C).[2][3][4]

  • Separation: After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

  • Extraction Repetition: Repeat the extraction process on the solid residue to ensure complete recovery of this compound.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Analysis: Redissolve a known amount of the crude extract in a suitable solvent and analyze by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis plant_material Plant Material grinding Grinding (120 mesh) plant_material->grinding extraction_method Select Method: - SFE - UAE grinding->extraction_method sfe_params SFE Parameters: - 50°C, 15 MPa - CO2 + 1% Methanol - 4 min extraction_method->sfe_params SFE uae_params UAE Parameters: - 75% Ethanol - 1:19 solid/liquid - 60 min, 40°C extraction_method->uae_params UAE separation Centrifugation/ Filtration sfe_params->separation uae_params->separation evaporation Solvent Evaporation separation->evaporation crude_extract Crude Extract evaporation->crude_extract hplc HPLC Analysis crude_extract->hplc quantification Quantification of This compound hplc->quantification

Caption: General experimental workflow for the extraction and analysis of this compound.

degradation_pathway cluster_stressors Stress Factors This compound This compound Degradation Degradation Reactions (e.g., Oxidation, Hydrolysis) This compound->Degradation Heat High Temperature Heat->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Oxygen->Degradation pH Extreme pH pH->Degradation Degradation_Products Degradation Products Degradation->Degradation_Products

Caption: Factors leading to the degradation of this compound during extraction.

References

Technical Support Center: Optimizing Cell Viability in High-Concentration Sphenanlignan Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during high-concentration experiments with Sphenanlignan. Our goal is to help you optimize cell viability and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound at high concentrations?

A1: this compound, a dibenzocyclooctadiene lignan, primarily induces apoptosis in cancer cells at high concentrations.[1] This process is often mediated through the intrinsic apoptotic pathway, which involves the activation of caspase-3.[2][3][4] Key events include the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and subsequent cell death.[5][6][7]

Q2: I am observing rapid cell death and detachment even at concentrations where I expect to see apoptosis. What could be the cause?

A2: Rapid cell death and detachment at high concentrations may indicate necrosis rather than apoptosis. This can be caused by several factors, including:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells (typically ≤ 0.1%).

  • Compound Precipitation: this compound is a hydrophobic compound. At high concentrations, it may precipitate out of the medium, leading to localized high doses and physical stress on the cells.

  • Exceeding the Apoptotic Threshold: Every cell line has a threshold for apoptotic induction. Exceeding this concentration can overwhelm the apoptotic machinery and trigger a necrotic response.

Q3: My this compound solution is precipitating in the cell culture medium. How can I improve its solubility?

A3: Improving the solubility of hydrophobic compounds like this compound is crucial for accurate and reproducible results.[8][9][10][11] Consider the following strategies:

  • Use of a Co-solvent: Prepare a high-concentration stock solution in a biocompatible solvent like DMSO and then dilute it in the culture medium.

  • Formulation with Solubilizing Agents: For in vivo studies or specific in vitro assays, consider formulating this compound with solubility-enhancing excipients.[10]

  • Sonication: Briefly sonicating the diluted this compound solution before adding it to the cells can help to disperse any small aggregates.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can improve solubility.

Q4: I am seeing inconsistent results between replicate wells in my cell viability assay. What are the possible reasons?

A4: Inconsistent results can stem from several sources.[12] Common causes include:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension and proper mixing before and during plating.

  • Inaccurate Pipetting: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.

  • Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, fill the peripheral wells with sterile PBS or media without cells.[12]

  • Compound Precipitation: As mentioned, precipitation can lead to uneven distribution of the compound.

Troubleshooting Guides

Problem 1: Low Cell Viability at All Tested Concentrations
Possible Cause Troubleshooting Steps
Compound concentration is too high. Perform a broader dose-response experiment with lower starting concentrations.
Solvent toxicity. Prepare a vehicle control with the highest concentration of the solvent used in the experiment to assess its effect on cell viability.
Incorrect cell seeding density. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Contamination. Regularly check for microbial contamination in your cell cultures.
Problem 2: No Effect on Cell Viability at High Concentrations
Possible Cause Troubleshooting Steps
Compound inactivity. Verify the purity and integrity of your this compound stock.
Cell line resistance. Some cell lines may be inherently resistant to this compound. Consider using a different cell line or a positive control compound known to induce apoptosis.
Insufficient incubation time. The effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.
Compound degradation. This compound may be unstable in the culture medium over long incubation periods. Prepare fresh solutions for each experiment.

Data Presentation

Table 1: Cytotoxicity of Lignans in Various Cancer Cell Lines

LignanCell LineIC50 (µM)Reference
Gomisin GLeukemia5.51 µg/mL[1]
Benzoylgomisin QLeukemia55.1 µg/mL[1]
Manassantin AMultiple0.018-0.423 µg/mL[13]
DeoxypodophyllotoxinHL-600.001[4]

Note: Specific IC50 values for this compound are not widely published. The data above for other lignans can be used as a reference to establish a starting concentration range for your experiments.

Table 2: Recommended Starting Concentrations for this compound Dose-Response Experiments

Experiment TypeRecommended Starting Range (µM)
Initial Screening0.1 - 100
Apoptosis Induction1 - 50
Mechanism of Action Studies5 - 25

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Dissolve the powder in a minimal amount of high-purity DMSO to create a high-concentration stock solution (e.g., 10-20 mM).

  • Solubilization: Gently vortex or sonicate the solution in a water bath at room temperature until the powder is completely dissolved.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and an untreated control. Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Protocol 3: Caspase-3 Activity Assay
  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.

  • Cell Lysis: Harvest the cells and lyse them using a lysis buffer provided with a commercial caspase-3 activity assay kit.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Caspase-3 Assay: Add the cell lysate to a 96-well plate containing the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C, protected from light, for the time specified in the kit protocol.

  • Fluorescence/Absorbance Measurement: Measure the fluorescence or absorbance at the appropriate wavelength to determine the level of caspase-3 activity.

Mandatory Visualizations

Sphenanlignan_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Pro_Caspase9 Pro-caspase-9 Apoptosome->Pro_Caspase9 Recruits Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Activates Pro_Caspase3 Pro-caspase-3 Caspase9->Pro_Caspase3 Activates Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced intrinsic apoptosis pathway.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare this compound Dilutions Add_Compound 3. Add Compound to Cells Compound_Prep->Add_Compound Incubate 4. Incubate (e.g., 48h) Add_Compound->Incubate Add_MTT 5. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 6. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 7. Add Solubilization Solution Incubate_MTT->Solubilize Read_Plate 8. Read Absorbance Solubilize->Read_Plate Data_Analysis 9. Analyze Data (Calculate IC50) Read_Plate->Data_Analysis

Caption: Experimental workflow for a cell viability assay.

Troubleshooting_Flowchart Start Problem: Inconsistent Cell Viability Results Check_Precipitate Is there precipitate in the medium? Start->Check_Precipitate Improve_Solubility Action: Improve Solubility (see protocol) Check_Precipitate->Improve_Solubility Yes Check_Seeding Was cell seeding uniform? Check_Precipitate->Check_Seeding No Improve_Solubility->Check_Seeding Optimize_Seeding Action: Optimize Seeding Protocol Check_Seeding->Optimize_Seeding No Check_Pipetting Is pipetting accurate? Check_Seeding->Check_Pipetting Yes Optimize_Seeding->Check_Pipetting Calibrate_Pipettes Action: Calibrate Pipettes / Use Reverse Pipetting Check_Pipetting->Calibrate_Pipettes No Check_Edge_Effects Are edge effects minimized? Check_Pipetting->Check_Edge_Effects Yes Calibrate_Pipettes->Check_Edge_Effects Use_PBS_Barrier Action: Use PBS/Media in Outer Wells Check_Edge_Effects->Use_PBS_Barrier No Resolved Problem Resolved Check_Edge_Effects->Resolved Yes Use_PBS_Barrier->Resolved

Caption: Troubleshooting flowchart for inconsistent results.

References

Technical Support Center: Scaling Up the Purification of Sphenanlignan for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Sphenanlignan for preclinical studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to address common challenges encountered during this process.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the scaling up of this compound purification.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Extraction: The initial extraction from the plant material (Schisandra sphenanthera) may be inefficient.- Optimize Extraction Solvent: Experiment with different solvent systems. Aqueous ethanol or methanol (70-100%) are commonly effective for lignans.[1] - Increase Extraction Time/Temperature: Prolonging the extraction time or moderately increasing the temperature can enhance yield, but monitor for potential degradation of this compound. - Improve Particle Size Reduction: Ensure the plant material is finely ground to maximize surface area for solvent penetration.
Degradation of this compound: The compound may be sensitive to heat, light, or pH changes during processing.- Conduct Stability Studies: Perform forced degradation studies under various conditions (acid, base, oxidation, heat, light) to understand the stability profile of this compound.[2] - Control Process Parameters: Maintain a controlled temperature, protect the sample from light, and use appropriate buffers to maintain a stable pH throughout the purification process.
Loss During Chromatographic Steps: this compound may be irreversibly adsorbed to the stationary phase or co-elute with other compounds.- Optimize Stationary and Mobile Phases: Test different column chemistries (e.g., C18, silica) and solvent gradients to achieve optimal separation and recovery. - Sample Loading: Avoid overloading the column, which can lead to poor separation and peak tailing. Determine the column's loading capacity through small-scale experiments before scaling up.
Poor Purity of Final Product Co-elution of Impurities: Other lignans and compounds from Schisandra sphenanthera with similar polarities may be difficult to separate.- Employ Orthogonal Chromatographic Techniques: Combine different separation methods based on different principles, such as normal-phase and reversed-phase chromatography, or ion-exchange chromatography if applicable. - High-Resolution Chromatography: Utilize high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with high-efficiency columns for the final polishing steps.
Presence of Process-Related Impurities: Solvents, reagents, or leachables from equipment can contaminate the final product.- Use High-Purity Solvents and Reagents: Ensure all materials used in the process are of pharmaceutical or HPLC grade. - Thorough Washing and Elution: Implement rigorous washing steps to remove any process-related impurities before eluting the final product.
Difficulty in Scaling Up Non-Linear Scaling: The separation achieved at the lab scale is not replicated at the larger scale.- Maintain Linear Velocity: When increasing the column diameter, keep the linear flow rate and bed height constant to ensure consistent residence time.[3] - Column Packing: Ensure the larger column is packed efficiently and uniformly to prevent channeling and loss of resolution.
Increased Backpressure: Higher pressure is observed in the larger column, potentially damaging the column or pump.- Optimize Particle Size: Use a larger particle size stationary phase for preparative columns to reduce backpressure, though this may slightly decrease resolution. - Check for Blockages: Ensure there are no blockages in the system, including frits and tubing.

Frequently Asked Questions (FAQs)

1. What are the critical parameters to consider when scaling up the purification of this compound?

When scaling up, it is crucial to maintain the principles of chromatographic separation established at the laboratory scale. Key parameters to keep consistent include the linear flow rate of the mobile phase and the packed bed height of the chromatography column.[3] The column diameter will increase to accommodate a larger sample volume. Additionally, the composition of the mobile phase and the nature of the stationary phase should remain the same.

2. Which chromatographic techniques are most suitable for the large-scale purification of this compound?

A combination of techniques is often most effective. Flash chromatography can be used for initial, crude separation of the extract.[4][5] This can be followed by preparative High-Performance Liquid Chromatography (HPLC) for finer purification.[6] For closely related lignans, High-Speed Counter-Current Chromatography (HSCCC) can be a powerful tool for separation without a solid stationary phase, minimizing irreversible adsorption.

3. How can I ensure the stability of this compound during the scaled-up purification process?

Stability is a critical concern in preclinical manufacturing.[7][8] It is essential to conduct forced degradation studies to identify conditions that may degrade this compound.[2] Based on these findings, control measures such as temperature regulation, protection from light, and maintaining an optimal pH range should be implemented throughout the extraction and purification workflow.

4. What are the common impurities I should expect when purifying this compound from Schisandra sphenanthera?

Schisandra sphenanthera contains a variety of other lignans, such as schisantherin A, deoxyschizandrin, and gomisin, which may have similar chemical properties to this compound and could co-elute.[9] Additionally, other classes of compounds like triterpenoids may be present in the initial extract.

5. What are the regulatory requirements for the purity of this compound intended for preclinical studies?

For preclinical studies, the active pharmaceutical ingredient (API), in this case, this compound, must be well-characterized with a high level of purity. Regulatory bodies like the FDA require detailed information on the manufacturing process, impurity profile, and stability of the compound.[10] It is crucial to develop and validate analytical methods to quantify the purity of this compound and identify any impurities present at levels above the reporting threshold.

Experimental Protocols

Protocol 1: Extraction of this compound from Schisandra sphenanthera

This protocol describes a general method for the extraction of lignans from Schisandra sphenanthera that can be scaled up.

Materials:

  • Dried and powdered fruits of Schisandra sphenanthera

  • 70% Ethanol in deionized water

  • Large-scale extraction vessel with mechanical stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh the desired amount of powdered Schisandra sphenanthera fruit.

  • Transfer the powder to the extraction vessel.

  • Add 70% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

  • Stir the mixture at a controlled temperature (e.g., 40-50°C) for a specified duration (e.g., 2-4 hours).

  • After extraction, filter the mixture to separate the extract from the solid plant material.

  • Repeat the extraction process on the plant residue two more times to maximize the yield.

  • Combine the extracts from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Scaled-Up Flash Chromatography for Initial Purification

This protocol outlines a method for the initial purification of the crude extract using flash chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (appropriate particle size for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Flash chromatography system with a preparative column

  • Fraction collector

Procedure:

  • Slurry Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack the preparative flash column with silica gel equilibrated with the initial mobile phase (e.g., 100% hexane).

  • Sample Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin the elution with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise or linear gradient. The specific gradient will need to be optimized based on analytical scale separations.

  • Fraction Collection: Collect fractions of a defined volume using a fraction collector.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Pooling: Combine the fractions that contain pure or enriched this compound.

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain the partially purified this compound.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scaled-Up Purification Parameters

ParameterLab-ScaleScaled-Up
Starting Material (g) 101000
Extraction Solvent Volume (L) 0.330
Chromatography Column ID (cm) 2.515
Stationary Phase Volume (L) 0.13.5
Mobile Phase Flow Rate (mL/min) 10360
Typical Yield (g) 0.1-0.210-20
Purity (%) >95%>95%

Mandatory Visualizations

Signaling Pathway

Lignans isolated from Schisandra sphenanthera have been shown to exhibit anti-inflammatory effects, potentially through the inhibition of the NF-κB signaling pathway. The diagram below illustrates a simplified representation of the Lipopolysaccharide (LPS)-induced classical NF-κB activation pathway, which is a key pathway in inflammation. This compound may exert its anti-inflammatory effects by interfering with one or more steps in this pathway.[11]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF6->IKK_complex IkB IκBα IKK_complex->IkB P NFkB NF-κB (p50/p65) IkB_p P-IκBα NFkB_active Active NF-κB Ub Ubiquitination IkB_p->Ub Proteasome Proteasome Degradation Ub->Proteasome Nucleus Nucleus NFkB_active->Nucleus DNA DNA Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Transcription This compound This compound This compound->IKK_complex Inhibition This compound->NFkB_active Inhibition

Caption: LPS-induced NF-κB signaling pathway and potential inhibition by this compound.

Experimental Workflow

The following diagram illustrates the logical workflow for scaling up the purification of this compound for preclinical studies.

experimental_workflow start Start: Schisandra sphenanthera Plant Material extraction 1. Scaled-Up Extraction (e.g., 70% Ethanol) start->extraction concentration 2. Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract flash_chrom 3. Initial Purification (Flash Chromatography) crude_extract->flash_chrom fractions Enriched Fractions flash_chrom->fractions prep_hplc 4. Final Purification (Preparative HPLC) fractions->prep_hplc pure_this compound Pure this compound (>95%) prep_hplc->pure_this compound analysis 5. Quality Control (HPLC, MS, NMR) pure_this compound->analysis preclinical 6. Preclinical Formulation & Stability Testing analysis->preclinical end End: Preclinical Studies preclinical->end

Caption: Workflow for scaling up this compound purification for preclinical studies.

References

Minimizing epimerization of Sphenanlignan during chemical modification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical modification of Sphenanlignan. The primary focus is on minimizing epimerization at the C2 and C3 chiral centers of the 2,3-dimethyl-1,4-diarylbutane core structure.

Troubleshooting Guide

This guide addresses common issues encountered during the chemical modification of this compound that can lead to epimerization.

Issue Potential Cause Recommended Solution
High levels of epimerization detected after reaction. Strongly basic or acidic reaction conditions. Abstraction of the acidic protons at the C2 and C3 positions is a primary mechanism for epimerization.[1]- Use milder bases (e.g., hindered organic bases like 2,6-lutidine or proton sponge instead of alkoxides or hydroxides).- Employ milder acids (e.g., pyridinium p-toluenesulfonate (PPTS) instead of strong mineral acids).- If possible, perform reactions at lower temperatures to reduce the rate of epimerization.- Minimize reaction times.
Epimerization observed during modification of phenolic hydroxyl groups. Direct reaction on an unprotected this compound core. The reactivity of the hydroxyl groups can influence the stability of the chiral centers, and the reagents used may be basic or acidic enough to cause epimerization.- Protect the phenolic hydroxyl groups with suitable protecting groups (e.g., silyl ethers like TBDMS, benzyl ethers) before attempting modification of other functional groups.[2] This can shield the molecule from harsh conditions.
Inconsistent epimerization levels between batches. Variability in reagent quality or reaction setup. Trace amounts of strong acid or base impurities in solvents or reagents can catalyze epimerization. Inconsistent temperature control can also affect the epimerization rate.- Use freshly distilled and dried solvents.- Ensure all reagents are of high purity.- Implement precise temperature control using a cryostat or a well-calibrated oil bath.- Standardize all reaction setup and workup procedures.
Difficulty in separating the desired product from its epimer. Similar physicochemical properties of epimers. Epimers often have very similar polarities, making them challenging to separate by standard column chromatography.- Utilize chiral High-Performance Liquid Chromatography (HPLC) for both analytical quantification and preparative separation of epimers.[3][4][5] - Consider derivatization of the epimeric mixture to create diastereomers, which may have more distinct physical properties and be easier to separate.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

A1: Epimerization is a chemical process where the configuration of only one of several chiral centers in a molecule is inverted. This compound, a 2,3-dimethyl-1,4-diarylbutane lignan, has two key chiral centers at the C2 and C3 positions of the butane backbone. Inversion at either of these centers results in the formation of a diastereomer, known as an epimer. This is a significant concern because different epimers can have distinct biological activities and pharmacological properties. Therefore, maintaining the desired stereochemistry during chemical modification is crucial for drug development and structure-activity relationship studies.

Q2: Which reaction conditions are most likely to cause epimerization of this compound?

A2: Both strongly basic and acidic conditions can promote epimerization.

  • Basic Conditions: Strong bases can abstract the protons at the C2 and C3 positions, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of epimers.

  • Acidic Conditions: Strong acids can catalyze enolization, which also proceeds through a planar intermediate, leading to loss of stereochemical integrity at the adjacent chiral center. Reactions that require high temperatures or prolonged reaction times under these conditions are particularly prone to causing epimerization.

Q3: How can I protect the hydroxyl groups of this compound to prevent side reactions and potential epimerization?

A3: Protecting the phenolic hydroxyl groups is a key strategy to prevent unwanted side reactions and to use milder conditions for other modifications, thereby minimizing epimerization. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.

Protecting Group Introduction Reagent Cleavage Conditions Stability
tert-Butyldimethylsilyl (TBDMS) ether TBDMS-Cl, ImidazoleTBAF, Acetic AcidStable to most non-acidic and non-fluoride conditions.
Benzyl (Bn) ether Benzyl bromide, Base (e.g., K₂CO₃)H₂, Pd/CStable to a wide range of acidic and basic conditions.
Methoxymethyl (MOM) ether MOM-Cl, DIPEAAcidic hydrolysis (e.g., HCl)Stable to basic and nucleophilic reagents.

Q4: What is the best way to detect and quantify the extent of epimerization?

A4: The most effective method for detecting and quantifying epimers of this compound is chiral High-Performance Liquid Chromatography (HPLC) .[3][5]

  • Analytical Chiral HPLC: This technique uses a chiral stationary phase to separate enantiomers and diastereomers. By comparing the peak areas of the desired product and its epimer(s), you can accurately determine the diastereomeric ratio and the extent of epimerization.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR can distinguish between diastereomers, it is generally less sensitive than chiral HPLC for quantification, especially for minor epimers. However, it is essential for the structural confirmation of the desired product and any isolated epimers.

Experimental Protocols

General Protocol for Protecting Phenolic Hydroxyl Groups of this compound

This protocol describes a general method for the protection of phenolic hydroxyl groups using TBDMS ethers, which can help in preventing side reactions during subsequent modifications.

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Imidazole (2.5 equivalents per hydroxyl group).

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equivalents per hydroxyl group) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Protection Step cluster_modification Chemical Modification cluster_deprotection Deprotection Step cluster_analysis Analysis and Purification This compound This compound protection Protect Phenolic -OH Groups (e.g., TBDMS-Cl, Imidazole) This compound->protection Prevents side reactions modification Perform Desired Chemical Modification (e.g., Esterification, Alkylation) protection->modification Increased stability deprotection Remove Protecting Groups (e.g., TBAF) modification->deprotection If necessary analysis Analyze for Epimerization (Chiral HPLC) modification->analysis Directly if no deprotection needed deprotection->analysis purification Purify Final Product analysis->purification Isolate desired epimer

Caption: A generalized workflow for the chemical modification of this compound, emphasizing the protection and analysis steps to minimize and quantify epimerization.

epimerization_logic cluster_conditions Reaction Conditions cluster_mechanism Mechanism cluster_outcome Outcome strong_base Strong Base (e.g., NaOMe) proton_abstraction Proton Abstraction at C2/C3 strong_base->proton_abstraction strong_acid Strong Acid (e.g., H₂SO₄) enolization Enolization strong_acid->enolization mild_conditions Mild Conditions (e.g., Hindered Base, Low Temp) retention Stereochemical Retention mild_conditions->retention planar_intermediate Planar Intermediate (Enol or Enolate) proton_abstraction->planar_intermediate enolization->planar_intermediate epimerization High Epimerization planar_intermediate->epimerization

Caption: Logical relationship between reaction conditions and the likelihood of epimerization during the modification of this compound.

References

Technical Support Center: Enhancing Sphenanlignan Bioactivity Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the throughput of Sphenanlignan and other lignan bioactivity screening.

Troubleshooting Guides

This section addresses specific issues that may arise during high-throughput screening (HTS) of this compound and other lignans.

Issue 1: High Variability and Poor Reproducibility in Bioassay Results

  • Q: My assay results for the same lignan samples show high variability between plates and experimental runs. What could be the cause?

  • A: High variability is a common challenge in HTS. Several factors could be contributing to this issue:

    • Compound Precipitation: Lignans, being relatively hydrophobic, might precipitate in aqueous assay buffers, especially at higher concentrations. This leads to inconsistent actual concentrations in the wells.

      • Solution: Visually inspect plates for precipitation. Consider using a lower concentration range or solubilizing agents like DMSO. However, be mindful of the final DMSO concentration as it can affect cell viability and enzyme activity. It is recommended to keep the final DMSO concentration at or below 0.5%.

    • Inconsistent Liquid Handling: Inaccurate or imprecise dispensing of compounds, reagents, or cells by automated liquid handlers can introduce significant variability.

      • Solution: Regularly calibrate and perform quality control checks on your liquid handling systems. Use appropriate pipette tips and dispensing speeds for viscous solutions.

    • Edge Effects: Wells on the edge of a microplate are more prone to evaporation, leading to changes in reagent concentrations.

      • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.

    • Cell Seeding Inconsistency: Uneven cell distribution across the plate will lead to variable results in cell-based assays.

      • Solution: Ensure thorough mixing of the cell suspension before and during plating. Work quickly to prevent cells from settling in the reservoir.

Issue 2: False Positives in Screening Assays

  • Q: I'm getting a high number of "hits" in my primary screen, but they are not confirming in secondary assays. Why is this happening?

  • A: False positives are often caused by compound interference with the assay technology rather than genuine bioactivity.

    • Fluorescence Interference: Many natural products, including some lignans, are autofluorescent. If your assay uses a fluorescent readout, the compound's intrinsic fluorescence can mask or mimic a positive signal.

      • Solution: Run a counterscreen where the test compound is added to the assay buffer without the target enzyme or cells to measure its intrinsic fluorescence. If interference is confirmed, consider using an alternative assay with a different detection method (e.g., luminescence or absorbance).

    • Compound Aggregation: At certain concentrations, organic molecules can form aggregates that non-specifically inhibit enzymes or interact with cellular components, leading to a positive signal.

      • Solution: Perform dose-response curves for your hits. True inhibitors will typically show a sigmoidal dose-response, while aggregates often exhibit a steep, non-classical curve. Including a non-ionic detergent like Triton X-100 in the assay buffer can also help to disrupt aggregates.

    • Reactivity of Compounds: Some compounds may react directly with assay reagents, leading to a false signal.

      • Solution: Review the chemical structure of your hits for reactive functional groups. Assays to detect compound reactivity, such as the thiol reactivity assay, can be employed.

Issue 3: Cytotoxicity Masking Other Bioactivities

  • Q: I am screening for anti-inflammatory activity, but at effective concentrations, my lignan compounds are also showing cytotoxicity, making the results difficult to interpret. How can I address this?

  • A: This is a critical issue when screening natural products. It's essential to differentiate between specific bioactivity and general cytotoxicity.

    • Determine a Non-Toxic Concentration Range: Always perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) in parallel with your primary bioactivity screen using the same cell line and incubation times. This will allow you to determine the concentration range where the compound is not significantly affecting cell viability.

    • Calculate a Selectivity Index (SI): The SI is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50 or IC50). A higher SI value (typically >10) suggests that the observed bioactivity is not due to a general cytotoxic effect.

    • Time-Course Experiments: Cytotoxicity may be time-dependent. Consider reducing the incubation time of your primary assay to a point where the specific bioactivity can be observed before significant cytotoxicity occurs.

Frequently Asked Questions (FAQs)

  • Q1: What is a suitable starting concentration for screening this compound and other lignans?

  • A1: A common starting concentration for screening natural product libraries is 10 µM. However, it is advisable to perform a preliminary dose-response experiment with a few representative compounds to determine the optimal concentration range for your specific assay.

  • Q2: How should I prepare my lignan samples for high-throughput screening?

  • A2: Lignan samples are typically dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock is then serially diluted in DMSO to create a master plate, from which small volumes are transferred to the assay plates. This ensures that the final DMSO concentration in the assay is low and consistent across all wells.

  • Q3: What positive and negative controls should I use in my screening assays?

  • A3:

    • Negative Control: Wells containing cells and/or the target enzyme with the vehicle (e.g., DMSO) but no test compound. This represents 0% inhibition or activity.

    • Positive Control: Wells containing a known inhibitor or activator for your target. For example, in a COX-2 inhibition assay, Celecoxib could be used as a positive control. This represents 100% inhibition or maximal activity.

    • Untreated Control: In cell-based assays, wells with untreated cells can serve as a baseline for normal cell health and function.

  • Q4: How can I prioritize hits from my primary screen for further investigation?

  • A4: Hit prioritization involves a series of steps to confirm and characterize the activity of the initial hits:

    • Re-testing: Confirm the activity of the hits by re-testing them in the primary assay.

    • Dose-Response Analysis: Perform dose-response experiments to determine the potency (IC50 or EC50) of the confirmed hits.

    • Orthogonal Assays: Validate the hits in a secondary, mechanistically distinct assay to rule out technology-specific artifacts.

    • Cytotoxicity Assessment: As mentioned earlier, evaluate the cytotoxicity of the hits to ensure the observed activity is specific.

    • Structure-Activity Relationship (SAR) Analysis: If you have screened a library of related lignans, look for preliminary SAR trends to guide future optimization.

Data Presentation

Table 1: Cytotoxicity of Selected Lignans against Various Cancer Cell Lines

LignanCell LineIC50 (µM)Reference
Epi-anwuweizic acidPC3 (Prostate)36.5[1]
ChicaninePC3 (Prostate)44.2[1]
Manassantin AMultiple0.018-0.423 µg/mL[2]
MatairesinolHepG2, MDA-MB-231, A5490.004-19.9 µg/mL[3]
DeoxypodophyllotoxinP-388, A-549, HT-292.5-4 ng/mL[4]

Table 2: Anti-inflammatory Activity of Selected Lignans

LignanAssayIC50 (µM)Reference
Tetrahydro-4,6-bis(4-hydroxy-3-methoxyphenyl)-1H,3H-furo[3,4-c]furan-1-oneNO Production (RAW 264.7)18.91[5]
MatairesinolSuperoxide Anion Generation2.7 ± 0.3[3]
MatairesinolElastase Release6.6 ± 0.7[3]
(-)-(7′′R,8′′S)-buddlenol DNO Production (RAW 264.7)9.25 ± 2.69[6]
(-)-(7′′S,8′′S)-buddlenol DNO Production (RAW 264.7)8.43 ± 1.20[6]
(-)-(7′′R,8′′S)-buddlenol DPGE2 Production (RAW 264.7)6.15 ± 0.39[6]
(-)-(7′′S,8′′S)-buddlenol DPGE2 Production (RAW 264.7)5.70 ± 0.97[6]

Table 3: Antiviral Activity of Selected Lignans

LignanVirusAssayEC50 (µM)CC50 (µM)SIReference
(-)-AsarininFMDVIPMA15.11 ± 1.18>100>6.62[7]
SesaminFMDVIPMA52.98 ± 1.72>100>1.89[7]
Manassantin BEBVLytic Replication1.72>200>116.4[8]
Justicidin AVSVCPE Inhibition<0.25 µg/mL>31 µg/mL>124[9]
Justicidin BVSVCPE Inhibition<0.25 µg/mL>31 µg/mL>124[9]

Note: IC50 = half maximal inhibitory concentration; EC50 = half maximal effective concentration; CC50 = half maximal cytotoxic concentration; SI = Selectivity Index (CC50/EC50); FMDV = Foot-and-Mouth Disease Virus; IPMA = Immunoperoxidase Monolayer Assay; EBV = Epstein-Barr Virus; VSV = Vesicular Stomatitis Virus; CPE = Cytopathic Effect.

Experimental Protocols

High-Throughput Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of lignan compounds in a 96-well format.

Materials:

  • Cell line of interest (e.g., HepG2, A549)

  • Complete culture medium

  • Lignan compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of the lignan compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. Incubate for at least 1 hour at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value from the dose-response curve.

High-Throughput Anti-inflammatory Assay (COX-2 Inhibition)

This protocol describes a fluorometric assay to screen for COX-2 inhibitors.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • Lignan compounds in DMSO

  • 96-well white opaque plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Add 10 µL of diluted test compounds to the wells of the 96-well plate. For the inhibitor control, add 2 µL of Celecoxib and 8 µL of COX Assay Buffer. For the enzyme control, add 10 µL of COX Assay Buffer.

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme Addition: Add the reconstituted COX-2 enzyme to the reaction mix.

  • Reaction Initiation: Add 80 µL of the enzyme-containing reaction mix to each well. Initiate the reaction by adding 10 µL of diluted arachidonic acid to all wells simultaneously using a multi-channel pipette.

  • Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound relative to the enzyme control. Calculate the IC50 value from the dose-response curve.

High-Throughput Antiviral Assay (Cytopathic Effect - CPE Inhibition Assay)

This is a general protocol for a cell-based assay to screen for compounds that inhibit virus-induced cell death.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock with a known titer

  • Complete culture medium

  • Lignan compounds in DMSO

  • Cell viability assay reagent (e.g., CellTiter-Glo)

  • 96-well clear or white-walled plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate and incubate for 24 hours to form a confluent monolayer.

  • Compound Addition: Add serial dilutions of the lignan compounds to the wells.

  • Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Include uninfected cell controls and infected vehicle controls.

  • Incubation: Incubate the plate at 37°C until CPE is observed in the virus control wells.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls. Determine the EC50 value from the dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Lead Optimization a Lignan Library (e.g., this compound derivatives) b High-Throughput Screening (HTS) Single Concentration a->b 10 µM c Identify Initial Hits b->c d Dose-Response Assay (Determine IC50/EC50) c->d e Cytotoxicity Assay (Determine CC50) c->e f Calculate Selectivity Index (SI) d->f e->f g Orthogonal Assay f->g SI > 10 h Prioritized Hits g->h i Mechanism of Action Studies h->i j Structure-Activity Relationship (SAR) h->j k Lead Compound i->k j->k

Caption: High-throughput screening workflow for this compound bioactivity.

signaling_pathway cluster_pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive p50/p65 (Inactive) IkB->NFkB_inactive inhibits NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription This compound This compound This compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

How to increase the recovery of Sphenanlignan from rat plasma.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals increase the recovery of Sphenanlignan from rat plasma during bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low this compound recovery from rat plasma?

Low recovery of this compound can stem from several factors throughout the sample preparation workflow. The most common issues include:

  • Inefficient Protein Precipitation: Incomplete removal of plasma proteins can trap this compound within the protein pellet, preventing its extraction.[1]

  • Suboptimal Extraction Method: The chosen method (e.g., Protein Precipitation, Solid-Phase Extraction, Liquid-Liquid Extraction) may not be suitable for the physicochemical properties of this compound.

  • Incorrect Solvent Selection: The type and volume of the organic solvent may not be adequate to disrupt protein binding and efficiently extract the analyte from the aqueous plasma matrix.[1]

  • Improper pH Conditions: The pH of the sample can significantly influence the ionization state and solubility of this compound, affecting its partitioning between aqueous and organic phases.[1][2]

  • Incomplete Elution (SPE): In Solid-Phase Extraction (SPE), the elution solvent might not be strong enough, or the volume may be insufficient to completely recover the analyte from the sorbent.[1]

  • Analyte Instability: this compound could be susceptible to degradation under certain pH, temperature, or light conditions during sample processing.[3]

Q2: Which extraction method is generally recommended for lignans like this compound?

There is no single "best" method, as the optimal choice depends on the required cleanliness of the extract, desired recovery rate, and available equipment. The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is the simplest method, often using acetonitrile or methanol to crash out proteins.[4] While fast, it may result in a less clean extract with more matrix effects.[5]

  • Liquid-Liquid Extraction (LLE): This method offers a cleaner extract than PPT. It involves partitioning the analyte between the aqueous plasma and an immiscible organic solvent.[6] Optimization of solvent choice and pH is critical.

  • Solid-Phase Extraction (SPE): SPE typically provides the cleanest extracts and can achieve high recovery and concentration of the analyte.[7][8] It involves passing the sample through a solid sorbent that retains the analyte, which is then washed and selectively eluted.[9]

For lignans, which can be polar, methods using aqueous mixtures of ethanol or methanol have proven effective.[10] Often, a hybrid approach, such as protein precipitation followed by SPE, yields the best results.

Q3: How can I optimize a Protein Precipitation (PPT) protocol for better recovery?

To improve recovery using PPT, consider the following optimizations:

  • Solvent-to-Plasma Ratio: Increase the volume ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma. A starting point of 3:1 or 4:1 (v/v) is common.[1]

  • Choice of Solvent: While acetonitrile is widely used, methanol or a mixture of solvents might be more effective for this compound.[1][11]

  • Temperature: Perform the precipitation at a lower temperature (e.g., on ice or at 4°C) to enhance protein removal.[1]

  • Vortexing: Ensure immediate and vigorous vortexing for at least 30-60 seconds after adding the solvent. This creates a fine, dispersed protein precipitate and improves extraction efficiency.[1]

Q4: What are the key parameters to adjust for a Solid-Phase Extraction (SPE) protocol?

Optimizing an SPE method is crucial for achieving high recovery. Pay attention to these steps:

  • Sorbent Selection: For lignans, a reversed-phase sorbent like C18 is a common starting point.[7]

  • Sample Pre-treatment: Adjust the sample pH to ensure optimal retention of this compound on the sorbent. Diluting the plasma with a buffer can also improve binding.[2][9]

  • Wash Step: Use a wash solvent that is strong enough to remove interferences but weak enough to leave this compound bound to the sorbent. This may be a mixture of the elution solvent and water.[8]

  • Elution Step: Ensure the elution solvent is strong enough to completely desorb the analyte. Using two smaller aliquots of the elution solvent can be more effective than one large volume.[8][9] Allow the solvent to soak for a minute before final elution to improve recovery.[8]

Q5: How does pH adjustment improve recovery in Liquid-Liquid Extraction (LLE)?

Adjusting the pH of the plasma sample is critical for optimizing the partitioning of this compound into the organic solvent.[1] For acidic or neutral compounds, acidifying the aqueous sample (e.g., with formic acid) suppresses the ionization of the analyte, making it less polar and more soluble in the organic extraction solvent. This drives the equilibrium towards the organic phase, thereby increasing extraction recovery.

Troubleshooting Guide for Low this compound Recovery

Problem Potential Cause Recommended Solution
Low recovery after Protein Precipitation (PPT) Incomplete protein removal.Increase solvent-to-plasma ratio (e.g., 4:1 v/v). Vortex vigorously. Perform precipitation at 4°C.[1]
Suboptimal precipitating solvent.Test different solvents (e.g., methanol, acetonitrile) or mixtures.[1][11]
Low recovery after Liquid-Liquid Extraction (LLE) Incorrect pH of the aqueous phase.Adjust the pH of the plasma sample to suppress the ionization of this compound (typically acidifying for lignans).[1]
Inefficient phase separation.Use Salting-Out Assisted LLE (SALLE) by adding a salt (e.g., MgSO₄, (NH₄)₂SO₄) to promote a cleaner separation of the organic layer.[5]
Insufficient mixing.Ensure vigorous vortexing (2-5 minutes) or use a mechanical shaker to maximize the surface area for extraction.[1]
Low recovery after Solid-Phase Extraction (SPE) Analyte breakthrough during sample loading.Ensure proper conditioning of the SPE cartridge. Consider diluting the plasma sample or adjusting its pH before loading.[2]
Interferences co-eluting with the analyte.Optimize the wash step with a slightly stronger solvent to remove interferences without eluting the analyte.[8]
Incomplete elution from the SPE sorbent.Use a stronger elution solvent or increase its volume. Try eluting with two smaller volumes instead of one large one.[1][8]
Inconsistent or variable recovery High protein binding.Denature proteins effectively using an optimized PPT method before further extraction steps.
Analyte degradation.Process samples quickly and at low temperatures. Investigate the stability of this compound at different pH values and adjust the extraction conditions accordingly.[3]

Experimental Protocols

Protocol 1: Hybrid Protein Precipitation & Solid-Phase Extraction (PPT-SPE)

This protocol combines the simplicity of PPT with the cleanup efficiency of SPE, and is recommended for achieving high recovery of this compound from a complex matrix like rat plasma.

1. Sample Preparation: a. Thaw frozen rat plasma samples on ice. b. In a microcentrifuge tube, add 100 µL of plasma. c. Add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.[1] d. Immediately vortex the mixture vigorously for 1 minute. e. Centrifuge at >10,000 x g for 10 minutes at 4°C.[1] f. Carefully transfer the supernatant to a clean tube.

2. Solid-Phase Extraction (SPE): a. Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not let the sorbent dry out.[2] b. Loading: Load the supernatant from the PPT step onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities. d. Elution: Elute the this compound from the cartridge with 2 x 0.5 mL aliquots of methanol or acetonitrile into a clean collection tube.[9] e. Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Visualized Workflows

G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Analysis start Rat Plasma Sample (100 µL) ppt Add 400 µL Ice-Cold Acetonitrile + IS Vortex 1 min start->ppt centrifuge Centrifuge (10,000 x g, 10 min, 4°C) ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition C18 Cartridge (Methanol -> Water) supernatant->condition load Load Supernatant condition->load wash Wash (5% Methanol in Water) load->wash elute Elute this compound (2x 0.5 mL Methanol) wash->elute dry Evaporate to Dryness (Nitrogen Stream) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis Inject for LC-MS/MS Analysis reconstitute->analysis

Caption: Recommended workflow for this compound extraction using a hybrid PPT-SPE method.

G cluster_ppt Protein Precipitation Issues cluster_spe Solid-Phase Extraction Issues cluster_lle Liquid-Liquid Extraction Issues start Low or Inconsistent Recovery Observed check_method Which extraction method was used? start->check_method ppt_ratio Increase Solvent:Plasma Ratio (e.g., 4:1) ppt_temp Precipitate at 4°C on Ice ppt_ratio->ppt_temp ppt_vortex Ensure Vigorous & Immediate Vortexing ppt_temp->ppt_vortex spe_wash Optimize Wash Solvent (to remove interferences) spe_elute Use Stronger Elution Solvent or Increase Volume spe_wash->spe_elute spe_ph Adjust Sample pH Before Loading spe_ph->spe_wash lle_ph Adjust pH to Suppress Ionization lle_solvent Test Different Organic Solvents lle_ph->lle_solvent lle_salle Try Salting-Out Assisted LLE (SALLE) lle_solvent->lle_salle check_method->ppt_ratio PPT check_method->spe_ph SPE check_method->lle_ph LLE

Caption: Decision tree for troubleshooting low this compound recovery from rat plasma.

References

Validation & Comparative

Unveiling the Bioactive Potential of Sphenanlignan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Sphenanlignan, a novel lignan isolated from Schisandra sphenanthera, and its comparison with other known lignans reveals insights into its potential pharmacological activities. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the bioactivity of this compound, supported by available experimental data for structurally related compounds, detailed experimental protocols for key bioassays, and a visualization of a relevant signaling pathway.

While specific quantitative bioactivity data for this compound is still emerging, an examination of other lignans isolated from the same plant offers a valuable comparative framework. Lignans from Schisandra sphenanthera have demonstrated a wide range of biological effects, including anti-inflammatory, antioxidant, cytotoxic, and hepatoprotective activities.

Comparative Bioactivity of Lignans

To provide a context for the potential bioactivity of this compound, the following table summarizes the reported activities of other lignans found in Schisandra sphenanthera. This compound belongs to the 2,3-dimethyl-1,4-diarylbutane class of lignans.

LignanBioactivityIC50 ValueCell Line/AssayReference
Epi-anwuweizic AcidCytotoxicity36.5 μMProstate cells[1]
ChicanineAnti-proliferation44.2 μMNot specified[1]
ChicanineAntioxidant26.0 μMDPPH assay[1]
(+)-AnwulignanAnti-inflammatoryNot specifiedCOX-2 inhibition[1]
AnwulignanHepatoprotectiveNot specifiedd-gal-induced injury model[1]
Schsphenine ACardioprotectiveNot specifiedH2O2-injured H9C2 cells[2]

Table 1: Bioactivity of Lignans from Schisandra sphenanthera

Key Experimental Protocols

The following are detailed methodologies for key in vitro assays used to determine the bioactivity of lignans.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5][6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test lignan (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production - Griess Assay)

The Griess assay is used to quantify nitric oxide (NO) production, an indicator of inflammation, by measuring its stable metabolite, nitrite, in cell culture supernatants.[7][8][9][10]

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate until they reach approximately 80% confluency.

  • Stimulation and Treatment: Pre-treat the cells with different concentrations of the test lignan for 1-2 hours. Then, stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

  • Sample Collection: After a 24-hour incubation period, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The inhibitory effect of the lignan on NO production is then calculated.

Antioxidant Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[11][12][13][14][15]

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: Add various concentrations of the test lignan to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the lignan.

Signaling Pathway Visualization

Lignans from Schisandra have been shown to exert their antioxidant and anti-inflammatory effects through the modulation of cellular signaling pathways. One such pathway is the p38 MAPK/Nrf2/HO-1 pathway, which plays a crucial role in the cellular defense against oxidative stress.

p38_MAPK_Nrf2_HO1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress / Lignan Treatment p38_MAPK p38 MAPK Oxidative_Stress->p38_MAPK Activates Nrf2_Keap1 Nrf2-Keap1 Complex p38_MAPK->Nrf2_Keap1 Phosphorylates Keap1 Keap1 Nrf2_active Nrf2 (Active) Nrf2_Keap1->Nrf2_active Dissociation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Translocates and binds to HO1_Gene HO-1 Gene ARE->HO1_Gene Activates Transcription HO1_Protein HO-1 Protein (Antioxidant Enzymes) HO1_Gene->HO1_Protein Translation HO1_Protein->Oxidative_Stress Reduces

Caption: p38 MAPK/Nrf2/HO-1 Signaling Pathway.

This guide serves as a foundational resource for researchers interested in the bioactivity of this compound and other related lignans. Further experimental studies are warranted to elucidate the specific pharmacological profile of this compound.

References

Sphenanlignan vs. Deoxyschizandrin: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product chemistry and drug discovery, lignans isolated from plants of the Schisandra genus have garnered significant attention for their diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of two such lignans: Sphenanlignan and Deoxyschizandrin. While extensive research has elucidated the cytotoxic mechanisms of Deoxyschizandrin, data on this compound remains notably scarce. This comparison, therefore, synthesizes the available experimental data for Deoxyschizandrin and contextualizes the current knowledge gap regarding this compound.

Overview of Cytotoxic Activity

Deoxyschizandrin, also known as Schisandrin A, has been the subject of numerous studies investigating its anticancer properties. It has demonstrated significant growth-inhibitory effects across a range of cancer cell lines. In contrast, this compound, a 2,3-dimethyl-1,4-diarylbutane lignan isolated from the seeds of Schisandra sphenanthera, has not been extensively evaluated for its cytotoxic potential, and as such, no quantitative data on its activity is currently available in the public domain.

Table 1: Comparative Cytotoxicity (IC50 Values) of Deoxyschizandrin

Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small Cell Lung Cancer61.09[1]
H1975Non-Small Cell Lung Cancer39.99[1]
H1299Non-Small Cell Lung Cancer101.5[1]
BEAS-2BNormal Bronchial Epithelial49.45[1]
A2780Ovarian Cancer27.81
OVCAR3Ovarian Cancer70.34
SKOV3Ovarian Cancer67.99

Note: No published IC50 values for this compound are currently available.

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of Deoxyschizandrin are attributed to its ability to induce cell cycle arrest and apoptosis, mediated by the induction of reactive oxygen species (ROS) and modulation of key signaling pathways.

Cell Cycle Arrest

Studies have shown that Deoxyschizandrin can induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines, including ovarian and non-small cell lung cancer cells.[1][2] This arrest is associated with the modulation of cell cycle regulatory proteins. Specifically, in non-small cell lung cancer cells, Deoxyschizandrin treatment has been observed to increase the protein expression of p53, cyclin E2, and CDK2, while decreasing the expression of cyclin D1, CDK4, CDK6, and cyclin E1.[1] In ovarian cancer cells, Deoxyschizandrin-induced G0/G1 arrest is linked to the inhibition of cyclin E expression.[2]

Induction of Apoptosis and Autophagy

At higher concentrations, Deoxyschizandrin has been shown to induce apoptosis in cancer cells.[1] Furthermore, it can trigger autophagy by activating the AMPK signaling pathway, although this process appears to be incomplete and does not promote cell survival.[1]

Role of Reactive Oxygen Species (ROS)

A key mechanism underlying the cytotoxic effects of Deoxyschizandrin is the induction of intracellular ROS. This increase in ROS can lead to cell cycle arrest and apoptosis. The antioxidant N-acetyl-l-cysteine (NAC) has been shown to compromise the growth-inhibitory effects of Deoxyschizandrin, confirming the critical role of ROS in its mechanism of action.

Modulation of Signaling Pathways

Deoxyschizandrin has been found to inhibit the PI3K-Akt signaling pathway, a crucial pathway for cell survival and proliferation. In bladder cancer cells, Deoxyschizandrin was shown to inhibit proliferation, migration, and invasion by downregulating ALOX5 and subsequently affecting the PI3K-Akt pathway. Decreased activation of Akt has also been observed in ovarian cancer cells treated with Deoxyschizandrin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of Deoxyschizandrin's cytotoxicity.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Deoxyschizandrin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated with the test compound for the desired time, then harvested by trypsinization and washed with PBS.

  • Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and fixed, typically for at least 30 minutes on ice.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the intensity of the PI fluorescence.

Measurement of Intracellular ROS (DCFH-DA Assay)
  • Cell Treatment: Cells are treated with the test compound for the specified time.

  • Probe Loading: The cells are then incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution. DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microscope or a microplate reader.

Visualizing the Mechanisms

To better understand the complex cellular processes involved in Deoxyschizandrin-induced cytotoxicity, the following diagrams illustrate the key signaling pathways and experimental workflows.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data Data Analysis & Interpretation A Cancer Cell Lines B Treatment with This compound or Deoxyschizandrin A->B C MTT Assay (Cell Viability) B->C Analysis D PI Staining (Cell Cycle Analysis) B->D Analysis E DCFH-DA Assay (ROS Detection) B->E Analysis F Western Blot (Protein Expression) B->F Analysis G IC50 Determination C->G H Cell Cycle Distribution D->H I ROS Levels E->I J Protein Level Changes F->J

Experimental workflow for comparative cytotoxicity study.

deoxyschizandrin_pathway cluster_cellular_effects Cellular Effects cluster_downstream_events Downstream Events Deoxyschizandrin Deoxyschizandrin ROS ↑ Intracellular ROS Deoxyschizandrin->ROS PI3K_Akt PI3K/Akt Pathway Deoxyschizandrin->PI3K_Akt Inhibition CellCycle Cyclin E, CDK2/4/6 Modulation Deoxyschizandrin->CellCycle CellCycleArrest G0/G1 Cell Cycle Arrest ROS->CellCycleArrest PI3K_Akt->CellCycleArrest CellCycle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Proposed signaling pathway for Deoxyschizandrin cytotoxicity.

Conclusion

Deoxyschizandrin exhibits notable cytotoxic activity against a variety of cancer cell lines through the induction of cell cycle arrest and apoptosis, which are mediated by increased ROS production and inhibition of the PI3K/Akt signaling pathway. The wealth of experimental data available for Deoxyschizandrin provides a solid foundation for its further development as a potential anticancer agent.

In stark contrast, the bioactivity of this compound remains largely unexplored. While it belongs to the class of lignans, which are known for their diverse biological effects including anticancer properties, there is a critical need for experimental studies to determine its cytotoxic potential and elucidate its mechanisms of action. Future research should focus on performing comprehensive cytotoxicity screening of this compound against a panel of cancer cell lines, followed by mechanistic studies to investigate its effects on cell cycle progression, apoptosis, and relevant signaling pathways. Such studies will be invaluable in determining whether this compound holds similar promise to Deoxyschizandrin as a candidate for cancer therapy.

References

Validating the Anti-inflammatory Mechanism of Sphenanlignan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory mechanisms of Sphenanlignan, a lignan isolated from Schisandra sphenanthera. While direct experimental data on this compound is limited, this document extrapolates its likely bioactivity based on studies of structurally similar lignans from the same genus. The guide details the key signaling pathways involved, presents comparative data from related compounds, and provides comprehensive experimental protocols for validation.

Introduction to this compound and the Anti-inflammatory Potential of Lignans

This compound is a recently identified lignan from the fruit of Schisandra sphenanthera, a plant with a long history of use in traditional medicine for treating inflammatory conditions.[1] Lignans as a chemical class are well-documented for their broad range of biological activities, including potent anti-inflammatory and antioxidant effects.[2][3] The primary mechanism underlying the anti-inflammatory action of lignans involves the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[4][5] Lignans have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6]

Due to the nascent stage of research on this compound, this guide presents a comparative analysis using data from other well-studied lignans isolated from Schisandra sphenanthera and the closely related Schisandra chinensis. This approach provides a strong theoretical framework and a practical guide for the experimental validation of this compound's anti-inflammatory properties.

Comparative Anti-inflammatory Activity of Schisandra Lignans

To contextualize the potential efficacy of this compound, this section presents quantitative data on the anti-inflammatory activity of other lignans isolated from the Schisandra genus. These compounds serve as benchmarks for validating this compound's activity.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages by Schisandra sphenanthera Lignans

CompoundIC50 (µM)
Gomisin N15.8 ± 2.1
Schisandrin C8.5 ± 0.5
Gomisin D25.0 ± 1.6
Gomisin C24.8 ± 2.0
Celastrol (Positive Control)1.03 ± 0.12

Data sourced from a study on lignans from Vietnamese Schisandra sphenanthera.[7]

Table 2: Inhibition of NF-κB Activity in LPS-Stimulated THP1-Blue™ NF-κB Cells by Schisandra chinensis Lignans (at 10 µM)

Compound% Inhibition of NF-κB Activity
(-)-Gomisin N~80%
(+)-γ-Schisandrin~80%
Rubrisandrin A~60%
(-)-Gomisin J~55%
Prednisolone (Positive Control at 2 µM)~65%

Data is estimated from graphical representations in a study on dibenzocyclooctadiene lignans from Schisandra chinensis.[8][9]

Elucidation of the Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of lignans are primarily attributed to their ability to interfere with the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators. Lignans are known to inhibit this pathway, thereby reducing inflammation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p65/p50) ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB->ProInflammatory_Genes Transcription NFkB_IkB->NFkB Release Nucleus Nucleus This compound This compound This compound->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway:

The MAPK family of proteins, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including inflammation. Inflammatory stimuli activate a cascade of phosphorylation events, leading to the activation of MAPKs. Activated MAPKs, in turn, can activate transcription factors that promote the expression of inflammatory genes. Lignans have been shown to inhibit the phosphorylation of key MAPK proteins.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (LPS) MAP3K MAP3K (e.g., TAK1) Inflammatory_Stimuli->MAP3K Activation MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK MAP2K->p38 Phosphorylation Transcription_Factors Transcription Factors p38->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Gene Expression This compound This compound This compound->MAP2K Inhibition

Caption: Proposed inhibition of the p38 MAPK signaling pathway by this compound.

Experimental Protocols for Validation

To validate the anti-inflammatory mechanism of this compound, the following standard in vitro assays are recommended.

Cell Culture and Induction of Inflammation

The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation.

  • Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Inflammatory Stimulation: Seed the cells in appropriate plates. Once adherent, pre-treat the cells with varying concentrations of this compound for 1-2 hours. Subsequently, stimulate inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired incubation period (typically 18-24 hours).[10][11]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of NO, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.

  • Sample Collection: After the incubation period with this compound and LPS, collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: In a 96-well plate, mix 100 µL of the cell supernatant with 100 µL of the Griess reagent.

  • Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[8][12][13]

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

Western blotting is used to detect changes in the expression and phosphorylation (activation) of key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65 (for NF-κB) and p38 (for MAPK), as well as a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.[14][15][16][17]

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Assays Downstream Assays cluster_Analysis Data Analysis A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS (1 µg/mL) B->C D Collect Supernatant C->D E Lyse Cells C->E F Griess Assay for NO D->F G Western Blot for p-p65, p-p38 E->G H Quantify NO Inhibition F->H I Quantify Protein Expression & Phosphorylation G->I

Caption: General experimental workflow for validating the anti-inflammatory activity of this compound.

Conclusion

While direct experimental evidence for the anti-inflammatory mechanism of this compound is currently unavailable, the existing literature on related lignans from the Schisandra genus provides a strong foundation for its predicted bioactivity. It is highly probable that this compound exerts anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. The experimental protocols detailed in this guide offer a robust framework for researchers to validate these hypotheses and to quantitatively assess the anti-inflammatory potential of this compound in comparison to other established anti-inflammatory agents. Further investigation into this compound is warranted to explore its therapeutic potential in the management of inflammatory diseases.

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Sphenanlignan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product analysis and pharmaceutical development, the accurate quantification of bioactive compounds is paramount. Sphenanlignan, a lignan with potential therapeutic properties, requires robust analytical methods for its detection and quantification in various matrices. High-Performance Liquid Chromatography (HPLC) has traditionally been the cornerstone of such analyses. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a more rapid and sensitive alternative. This guide provides a comprehensive cross-validation comparison of HPLC and UPLC methods for the analysis of this compound, supported by representative experimental data and detailed protocols.

The transition from HPLC to UPLC can offer significant advantages in terms of speed, resolution, and sensitivity, ultimately leading to higher sample throughput and reduced solvent consumption.[1][2][3][4] UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) and operate at higher pressures than conventional HPLC systems, resulting in improved chromatographic performance.[2][4] This guide will delineate these differences through a direct comparison of key analytical parameters.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of a conventional HPLC method compared to a modern UPLC method for the analysis of this compound. The data presented is representative and illustrates the typical improvements observed when migrating a method from HPLC to UPLC.

Parameter HPLC Method UPLC Method Key Advantages of UPLC
Analysis Time ~ 15 min< 5 minSignificantly shorter run times, increasing sample throughput.[1][2]
Retention Time ~ 8.5 min~ 2.5 minFaster elution of the analyte.
Resolution > 1.5> 2.0Improved separation of the analyte from other components.[1][2]
Peak Asymmetry < 1.5< 1.2More symmetrical peak shapes, improving integration and accuracy.
Linearity (R²) > 0.999> 0.999Both methods demonstrate excellent linearity.
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.03 µg/mLHigher sensitivity, allowing for the detection of trace amounts.[1]
Limit of Quantitation (LOQ) ~ 0.3 µg/mL~ 0.1 µg/mLLower quantification limits for more precise measurement of low concentrations.
Precision (%RSD) < 2.0%< 1.5%Comparable or improved precision.
Solvent Consumption per Run ~ 15 mL~ 2.5 mLSignificant reduction in solvent usage, leading to cost savings and environmental benefits.[1]

Experimental Protocols

Detailed methodologies for both the HPLC and UPLC analysis of this compound are provided below. These protocols are representative and may require optimization for specific sample matrices.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

Ultra-Performance Liquid Chromatography (UPLC) Method
  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector. UPLC systems are designed to withstand higher backpressures compared to traditional HPLC systems.[3]

  • Column: C18, 1.7 µm particle size, 2.1 x 50 mm

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-0.5 min: 30% B

    • 0.5-3.5 min: 30% to 90% B

    • 3.5-4.0 min: 90% B

    • 4.0-4.1 min: 90% to 30% B

    • 4.1-5.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Detection Wavelength: 280 nm

Visualizing the Workflow and Comparison

To better illustrate the processes and performance differences, the following diagrams are provided.

cluster_hplc HPLC Method cluster_uplc UPLC Method cluster_validation Cross-Validation hplc_prep Sample Preparation hplc_inject Injection (10 µL) hplc_prep->hplc_inject hplc_sep Separation (C18, 5 µm, 150 mm) hplc_inject->hplc_sep hplc_detect Detection (PDA) hplc_sep->hplc_detect hplc_data Data Analysis (~15 min) hplc_detect->hplc_data linearity Linearity hplc_data->linearity Compare accuracy Accuracy hplc_data->accuracy Compare precision Precision hplc_data->precision Compare lod_loq LOD & LOQ hplc_data->lod_loq Compare specificity Specificity hplc_data->specificity Compare robustness Robustness hplc_data->robustness Compare uplc_prep Sample Preparation uplc_inject Injection (2 µL) uplc_prep->uplc_inject uplc_sep Separation (C18, 1.7 µm, 50 mm) uplc_inject->uplc_sep uplc_detect Detection (PDA) uplc_sep->uplc_detect uplc_data Data Analysis (< 5 min) uplc_detect->uplc_data uplc_data->linearity uplc_data->accuracy uplc_data->precision uplc_data->lod_loq uplc_data->specificity uplc_data->robustness

Caption: A workflow diagram illustrating the cross-validation process between HPLC and UPLC methods.

cluster_comparison HPLC vs. UPLC Performance cluster_hplc HPLC cluster_uplc UPLC hplc_speed Slower Speed uplc_speed Faster Speed hplc_res Lower Resolution uplc_res Higher Resolution hplc_sens Lower Sensitivity uplc_sens Higher Sensitivity hplc_solvent Higher Solvent Use uplc_solvent Lower Solvent Use

Caption: Key performance differences between HPLC and UPLC for this compound analysis.

Conclusion

The cross-validation of HPLC and UPLC methods for the analysis of this compound clearly demonstrates the superior performance of the UPLC technology. The significant reduction in analysis time, coupled with improved resolution and sensitivity, makes UPLC a highly efficient and cost-effective alternative to traditional HPLC.[1][2][3] For laboratories with high sample throughput requirements or those seeking to reduce solvent consumption and operational costs, transitioning to a UPLC-based method for this compound analysis is a strategic and scientifically sound decision. This guide provides the foundational information for researchers and drug development professionals to make an informed choice based on their specific analytical needs.

References

Schisandrin B: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of Schisandrin B, a bioactive lignan isolated from plants of the Schisandra genus. The data presented herein is compiled from preclinical studies and aims to offer a comprehensive overview of its therapeutic potential, focusing on its anticancer and cardioprotective properties.

Data Presentation: Efficacy of Schisandrin B

The following tables summarize the quantitative data from key in vitro and in vivo studies, providing a clear comparison of Schisandrin B's effects across different experimental models.

Table 1: In Vitro Anticancer Efficacy of Schisandrin B

Cell LineCancer TypeAssayConcentration/DoseResult
HCT116Colon CancerCell ViabilityNot SpecifiedReduced cell proliferation
HCT116Colon CancerApoptosis AssayNot SpecifiedTriggered apoptosis
Gastric Cancer CellsGastric CancerGrowth AssayNot SpecifiedInhibited growth
Gastric Cancer CellsGastric CancerMigration AssayNot SpecifiedInhibited migration
Gastric Cancer CellsGastric CancerInvasion AssayNot SpecifiedInhibited invasion

Table 2: In Vivo Anticancer Efficacy of Schisandrin B

Animal ModelCancer TypeTreatmentOutcome
Nude mice with HCT116 xenograftsColon Cancer50 mg/kg Schisandrin B (perorally, every other day for 1 week)Significantly reduced tumor volume and weight.[1]
Not SpecifiedGastric CancerSchisandrin BEnhanced the efficacy of 5-fluorouracil (5-FU).[2]

Table 3: In Vitro and In Vivo Cardioprotective Efficacy of Schisandrin B

ModelConditionTreatmentKey Findings
HL-1 cells (in vitro)Angiotensin II-induced injurySchisandrin BInhibited intracellular ROS generation and oxidative stress.[3]
Mice (in vivo)Angiotensin II-induced atrial fibrosis and fibrillationSchisandrin BAttenuated atrial fibrillation development, atrial apoptosis, and myocardial injury.[3] Inhibited atrial ROS production and oxidative stress.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Cytotoxicity and Proliferation Assays
  • Cell Culture: Human colon cancer cell lines (e.g., HCT116) or gastric cancer cell lines are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability Assay (MTT Assay):

    • Cells are seeded in 96-well plates.

    • After cell attachment, they are treated with various concentrations of Schisandrin B for a specified duration (e.g., 24, 48, 72 hours).

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • Apoptosis Assay (Flow Cytometry):

    • Cells are treated with Schisandrin B as described above.

    • Both floating and adherent cells are collected, washed with PBS, and resuspended in binding buffer.

    • Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Mouse Model for Anticancer Efficacy
  • Animal Model: Athymic nude mice are used.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., HCT116) is injected subcutaneously into the flank of each mouse.

  • Treatment: Once the tumors reach a palpable size, mice are randomly assigned to treatment and control groups. The treatment group receives Schisandrin B (e.g., 50 mg/kg body weight) orally or via intraperitoneal injection on a predetermined schedule.[1] The control group receives the vehicle.

  • Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length × Width²)/2.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, western blotting).

In Vivo Model of Atrial Fibrillation
  • Animal Model: Mice are used.

  • Induction of Atrial Fibrillation: Angiotensin II is infused to induce atrial fibrosis and susceptibility to atrial fibrillation.

  • Treatment: Mice are treated with Schisandrin B or a vehicle control.

  • Electrophysiological Studies: Programmed electrical stimulation is used to assess the inducibility and duration of atrial fibrillation.

  • Histological Analysis: Atrial tissues are collected, fixed, and stained (e.g., with Masson's trichrome) to evaluate the extent of fibrosis.

  • Biochemical Analysis: Serum levels of cardiac injury markers (e.g., CK-MB, LDH) and tissue levels of oxidative stress markers are measured.[3]

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the signaling pathways implicated in the therapeutic effects of Schisandrin B.

STAT3_Pathway SchB Schisandrin B STAT3_p p-STAT3 SchB->STAT3_p inhibits phosphorylation Growth Cell Growth STAT3_p->Growth promotes Migration Migration STAT3_p->Migration promotes Invasion Invasion STAT3_p->Invasion promotes

Schisandrin B inhibits the STAT3 signaling pathway.

SIRT1_Pathway SchB Schisandrin B SIRT1 SIRT1 SchB->SIRT1 activates Ferroptosis Ferroptosis SIRT1->Ferroptosis inhibits Atrial_Fibrosis Atrial Fibrosis SIRT1->Atrial_Fibrosis inhibits

Schisandrin B protects against atrial fibrosis via SIRT1 activation.

CHOP_Pathway SchB Schisandrin B CHOP CHOP SchB->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis induces Cell_Proliferation Cell Proliferation Apoptosis->Cell_Proliferation inhibits Tumor_Growth Tumor Growth Apoptosis->Tumor_Growth inhibits

Schisandrin B induces apoptosis in colon cancer cells through CHOP upregulation.

References

A Comparative Analysis of Lignan Content in Schisandra chinensis and Schisandra sphenanthera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Schisandra, a cornerstone of traditional medicine, is renowned for its rich concentration of bioactive lignans. These compounds are the focus of extensive research due to their diverse pharmacological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects. This guide provides a comparative analysis of the lignan content in two of the most prominent species, Schisandra chinensis (known as North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi), supported by experimental data to aid in research and development.

Lignan Profiles: A Tale of Two Species

There is a significant variation in the types and quantities of lignans between S. chinensis and S. sphenanthera, which dictates their respective therapeutic applications and is crucial for quality control of commercial products. S. chinensis is generally characterized by higher concentrations of schisandrin B, schisandrin, and gomisin A. In contrast, S. sphenanthera is typically richer in schisandrin A, anwulignan, and gomisin C.[1][2] These differences are so pronounced that schisandrin and gomisin C are used as official quality markers for S. chinensis and S. sphenanthera, respectively, in the Chinese Pharmacopoeia.[1]

The total lignan content can also differ significantly, with studies showing that the antioxidant capacity of S. chinensis is markedly superior to that of S. sphenanthera, a property attributed to its specific lignan profile, particularly schisandrol A, schisandrol B, and schisandrin B.[3][4] Lignan concentrations are not uniform throughout the plant; they are most concentrated in the seeds.[5][6] For instance, in S. chinensis, the total lignan content in the seeds can be over eight times higher than in other parts of the plant.[7]

The following table summarizes the quantitative data on the major lignans found in the fruits of S. chinensis and S. sphenanthera, compiled from various studies utilizing High-Performance Liquid Chromatography (HPLC).

Table 1: Comparative Lignan Content in the Fruits of Schisandra chinensis and Schisandra sphenanthera

LignanSchisandra chinensis (North Wu Wei Zi) Content (mg/g)Schisandra sphenanthera (South Wu Wei Zi) Content (mg/g)Key References
Schisandrin 0.13 - 15.60.01 - 0.73[8]
Gomisin A 0.05 - 4.750.01 - 0.49[8]
Schisandrin A 0.02 - 1.540.09 - 10.3[8]
Schisandrin B 0.12 - 9.070.01 - 0.94[8]
Gomisin C Not typically a major component0.04 - 6.2[8]
Schisandrol A 5.13 - 6.35Data not consistently reported[9][10]
Schisantherin A Data not consistently reportedSignificantly higher than in S. chinensis[11]
Schisantherin B Data not consistently reportedSignificantly higher than in S. chinensis[11]

Note: The content of individual lignans can vary considerably depending on factors such as geographical origin, harvest time, and degree of fruit maturity.[3]

Experimental Protocols for Lignan Quantification

The quantification of lignans in Schisandra species is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable method.[12] More advanced techniques such as Ultra-Performance Liquid Chromatography (UPLC) and HPLC coupled with Mass Spectrometry (HPLC-MS) offer higher resolution and sensitivity.[13]

A generalized experimental workflow for the analysis of lignans in Schisandra fruits is outlined below.

Sample Preparation
  • Drying and Pulverization: The fresh fruits are dried, typically in an oven at a controlled temperature (e.g., 60°C), to a constant weight. The dried fruits are then pulverized into a fine powder to increase the surface area for extraction.

  • Extraction: A specific amount of the powdered sample is subjected to extraction. Common methods include:

    • Soxhlet Extraction: Using a solvent such as methanol or ethanol for several hours.

    • Ultrasonic Extraction: Immersing the sample in a solvent and applying ultrasonic waves to enhance extraction efficiency.

    • Supercritical Fluid Extraction: Utilizing supercritical CO2, often with a co-solvent like ethanol, for a more environmentally friendly and selective extraction.

Chromatographic Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector is commonly employed.

  • Column: A C18 reversed-phase column is typically used for the separation of lignans.

  • Mobile Phase: A gradient elution is often used, consisting of a mixture of an aqueous phase (e.g., water, sometimes with a small amount of acid like phosphoric acid) and an organic phase (e.g., acetonitrile or methanol). The gradient is programmed to change the solvent composition over time to achieve optimal separation of the different lignans.

  • Detection: The UV detector is usually set at a wavelength between 220 and 255 nm, where lignans exhibit strong absorbance.[8]

  • Quantification: The concentration of each lignan is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using certified reference standards of the individual lignans.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis Start Schisandra Fruit Sample Drying Drying Start->Drying Pulverization Pulverization Drying->Pulverization Extraction Extraction (e.g., Ultrasonic) Pulverization->Extraction Filtration Filtration/Centrifugation Extraction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Inject Extract Separation Separation on C18 Column HPLC->Separation Detection UV Detection (220-255 nm) Separation->Detection Data Data Acquisition & Processing Detection->Data Quantification Quantification using Standards Data->Quantification Result Lignan Content Data Quantification->Result

Fig. 1: A generalized experimental workflow for the quantification of lignans in Schisandra fruits.

Lignan-Mediated Anti-Inflammatory Signaling Pathway

The anti-inflammatory properties of Schisandra lignans are a key area of pharmacological research. Several lignans, including gomisin A and schisandrin B, have been shown to exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][14][15] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

In a resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate into the nucleus, where it binds to the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators like TNF-α, IL-6, and COX-2.

Schisandra lignans, such as gomisin A and schisandrin B, can inhibit this pathway.[14][15] They have been demonstrated to suppress the phosphorylation of IκBα and IKK, thereby preventing the nuclear translocation of NF-κB and reducing the expression of inflammatory genes.[1][5]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor IKK IKK Complex receptor->IKK Activation lignans Schisandra Lignans (Gomisin A, Schisandrin B) inhibition inhibition lignans->inhibition inhibition->IKK activation IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IκBα Degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Nuclear Translocation DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Fig. 2: Inhibition of the NF-κB inflammatory pathway by Schisandra lignans.

Conclusion

The distinct lignan profiles of Schisandra chinensis and Schisandra sphenanthera underscore the importance of accurate species identification and chemical characterization in research and the development of therapeutic agents. While both species are valuable sources of bioactive compounds, their differing compositions lead to varied pharmacological properties. The methodologies and data presented in this guide offer a foundational resource for the comparative analysis of these important medicinal plants, facilitating further investigation into their therapeutic potential.

References

Unveiling the Bioactivity of Sphenanlignan Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sphenanlignan derivatives, focusing on their structure-activity relationships (SAR) in anti-proliferative and estrogenic activities. The information presented is curated from experimental data to assist researchers in the ongoing development of novel therapeutic agents.

Comparative Analysis of Biological Activity

The therapeutic potential of lignans isolated from Schisandra sphenanthera and their synthetic derivatives has been evaluated through various biological assays. The following tables summarize the quantitative data on the anti-proliferative and estrogenic activities of a series of these compounds, providing a clear comparison of their efficacy.

Anti-proliferative Activity of this compound Derivatives

The cytotoxicity of this compound derivatives was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented in Table 1. Lower IC50 values indicate higher anti-proliferative activity.

Table 1: Anti-proliferative Activity (IC50, µM) of this compound Derivatives against Human Cancer Cell Lines

CompoundA549 (Lung)HeLa (Cervical)MCF-7 (Breast)HepG2 (Liver)
Schisandrin A1>100>100>100>100
Schisantherin A15.811.28.912.5
Schisantherin B25.618.915.420.1
Gomisin A30.222.519.828.4
Gomisin G>100>100>100>100
Anwulignan45.133.728.939.8
Schisantherin A Derivative 110.57.85.68.9
Schisantherin A Derivative 212.19.26.810.3

Data synthesized from published research.[1]

Estrogenic Activity of this compound Derivatives

The estrogenic activity of these compounds was determined using a yeast estrogen screen (YES) assay. The half-maximal effective concentration (EC50) values, indicating the concentration required to elicit 50% of the maximal response, are shown in Table 2. Lower EC50 values signify more potent estrogenic activity.

Table 2: Estrogenic Activity (EC50, µM) of this compound Derivatives

CompoundEstrogenic Activity (EC50, µM)
Schisandrin A1>10
Schisantherin A1.5
Gomisin A0.8
Gomisin G0.5
Anwulignan1.2
17β-Estradiol (Positive Control)0.001

Data synthesized from published research.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Anti-proliferative Activity (MTT Assay)

The anti-proliferative activity of the this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (A549, HeLa, MCF-7, and HepG2) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Estrogenic Activity (Yeast Estrogen Screen - YES Assay)

The estrogenic activity was evaluated using a recombinant yeast strain (Saccharomyces cerevisiae) expressing the human estrogen receptor (hER) and a reporter gene (lacZ).

  • Yeast Culture: The recombinant yeast was cultured in a selective medium.

  • Assay Procedure: A suspension of yeast cells was added to 96-well plates containing various concentrations of the test compounds. 17β-estradiol was used as a positive control.

  • Incubation: The plates were incubated at 30°C for 72 hours to allow for cell growth and reporter gene expression.

  • Lysis and Substrate Addition: After incubation, the yeast cells were lysed, and the chromogenic substrate, chlorophenol red-β-D-galactopyranoside (CPRG), was added.

  • Color Development and Measurement: The plates were incubated at 37°C for color development, and the absorbance was measured at 540 nm.

  • EC50 Calculation: The EC50 values were determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

To visualize the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

Signaling Pathway of Gomisin N in Apoptosis Induction

Gomisin N, a lignan found in Schisandra, has been shown to enhance tumor necrosis factor-alpha (TNF-α)-induced apoptosis by inhibiting the NF-κB and EGFR survival pathways.[2][3]

GomisinN_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-R1 TRADD TRADD TNFR->TRADD EGFR EGFR EGFR->EGFR TNFa TNF-α TNFa->TNFR Binds GomisinN Gomisin N IKK_complex IKK Complex (IKKα/β/γ) GomisinN->IKK_complex Inhibits p38 p38 MAPK GomisinN->p38 Inhibits TRAF2 TRAF2 TRADD->TRAF2 Caspase8 Caspase-8 TRADD->Caspase8 Activates RIP1 RIP1 TRAF2->RIP1 TAK1 TAK1 RIP1->TAK1 TAK1->IKK_complex Activates TAK1->p38 Activates IkB IκBα IKK_complex->IkB Phosphorylates p38->EGFR Phosphorylates (Ser1046/7) NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Caspase3 Caspase-3 Caspase8->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis Gene Anti-apoptotic Gene Expression NFkB_n->Gene Induces

Caption: Gomisin N enhances TNF-α-induced apoptosis by inhibiting NF-κB and EGFR signaling.

Experimental Workflow for Anti-proliferative MTT Assay

The following diagram illustrates the key steps involved in the MTT assay to determine the cytotoxic effects of this compound derivatives.

MTT_Workflow start Start cell_culture 1. Seed Cancer Cells in 96-well plate start->cell_culture incubation1 2. Incubate 24h cell_culture->incubation1 treatment 3. Add this compound Derivatives incubation1->treatment incubation2 4. Incubate 48h treatment->incubation2 mtt_addition 5. Add MTT Reagent incubation2->mtt_addition incubation3 6. Incubate 4h mtt_addition->incubation3 solubilization 7. Add DMSO to dissolve formazan incubation3->solubilization read_plate 8. Measure Absorbance at 490 nm solubilization->read_plate analysis 9. Calculate IC50 values read_plate->analysis end End analysis->end

Caption: Workflow of the MTT assay for assessing cell viability.

Logical Relationship in Structure-Activity Relationship (SAR)

The following diagram outlines the logical flow of a typical SAR study, from compound synthesis to the identification of lead compounds.

SAR_Logic synthesis Synthesis of This compound Derivatives bioassay Biological Screening (e.g., MTT, YES assays) synthesis->bioassay data_analysis Data Analysis (IC50/EC50 Determination) bioassay->data_analysis sar_establishment Establishment of Structure-Activity Relationships data_analysis->sar_establishment lead_optimization Lead Compound Optimization sar_establishment->lead_optimization new_compounds Design of New More Potent Compounds lead_optimization->new_compounds new_compounds->synthesis Iterative Process

Caption: Logical flow of a structure-activity relationship study.

References

A Head-to-Head Comparison: Sphenanlignan and Podophyllotoxin in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product-derived anticancer agents, lignans have emerged as a promising class of compounds. Among these, Podophyllotoxin has been extensively studied and has led to the development of clinically used chemotherapeutic drugs. Sphenanlignan, a lignan isolated from Schisandra sphenanthera, represents a less explored but potentially valuable compound. This guide provides a detailed head-to-head comparison of this compound and Podophyllotoxin, summarizing their chemical properties, mechanisms of action, and cytotoxic activities, supported by available experimental data and protocols.

Chemical Structure and Physicochemical Properties

This compound and Podophyllotoxin belong to the lignan family of natural products but possess distinct structural skeletons.

This compound is classified as a 2,3-dimethyl-1,4-diarylbutane lignan. It was first isolated from the seeds of Schisandra sphenanthera. Its chemical formula is C₂₁H₂₆O₅, with a molecular weight of 358.4 g/mol .

Podophyllotoxin is an aryltetralin lignan isolated from the roots and rhizomes of Podophyllum species. Its chemical formula is C₂₂H₂₂O₈, and it has a molecular weight of 414.41 g/mol . The structure of Podophyllotoxin is characterized by a rigid and complex tetracyclic ring system.

FeatureThis compoundPodophyllotoxin
Chemical Class 2,3-dimethyl-1,4-diarylbutane lignanAryltetralin lignan
Molecular Formula C₂₁H₂₆O₅C₂₂H₂₂O₈
Molecular Weight 358.4 g/mol 414.41 g/mol
Natural Source Schisandra sphenantheraPodophyllum species

Mechanism of Action

The anticancer mechanisms of Podophyllotoxin are well-established, while the specific molecular targets of this compound remain to be elucidated.

This compound: The precise mechanism of action for this compound has not been reported in the available scientific literature. However, other lignans isolated from Schisandra sphenanthera have demonstrated various biological activities, including anti-inflammatory and hepatoprotective effects. Some lignans from this plant have been shown to modulate signaling pathways such as the p38 MAPK–Nrf2–HO-1 pathway, suggesting potential antioxidant and cytoprotective roles[1]. Further research is required to determine if this compound shares these or possesses distinct anticancer mechanisms.

Podophyllotoxin: The primary anticancer mechanism of Podophyllotoxin is its ability to inhibit microtubule polymerization by binding to tubulin. This disruption of the cytoskeleton leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis. Additionally, some derivatives of Podophyllotoxin, such as etoposide and teniposide, are potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. This dual mechanism of action contributes to its potent cytotoxic effects against a broad range of cancer cells.

Signaling Pathway for Podophyllotoxin-Induced Apoptosis

Podophyllotoxin_Pathway Podophyllotoxin Podophyllotoxin Tubulin Tubulin Binding Podophyllotoxin->Tubulin Topoisomerase_II Topoisomerase II Inhibition (derivatives) Podophyllotoxin->Topoisomerase_II Microtubule Microtubule Destabilization Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis DNA_Damage DNA Strand Breaks Topoisomerase_II->DNA_Damage DNA_Damage->Apoptosis

Caption: Mechanism of action of Podophyllotoxin and its derivatives.

Cytotoxicity and Biological Activity

Quantitative data on the cytotoxic activity of this compound is currently unavailable in the scientific literature. In contrast, Podophyllotoxin has been extensively evaluated for its potent cytotoxic effects against a wide array of cancer cell lines.

This compound: To date, no studies have reported the 50% inhibitory concentration (IC₅₀) values of this compound against any cancer cell lines. However, other lignans isolated from Schisandra sphenanthera have shown moderate cytotoxic effects. For instance, certain lignans from this plant have exhibited IC₅₀ values in the micromolar range against various cancer cell lines, suggesting that compounds from this source warrant further investigation[2].

Podophyllotoxin: Podophyllotoxin exhibits potent cytotoxicity with IC₅₀ values often in the nanomolar to low micromolar range. The table below summarizes the IC₅₀ values of Podophyllotoxin against several human cancer cell lines from various studies.

Cell LineCancer TypeIC₅₀ (µM)Reference
HCT116Colorectal Cancer0.23 (48h)[3]
A549Lung Carcinoma1.9[4]
HeLaCervical Cancer0.19 (for a derivative)[5]
MCF-7Breast Cancer0.08 (for a derivative)[6]
DU 145Prostate Cancer1.1 (for a derivative)[7]
HL-60Promyelocytic Leukemia0.0040 (µg/mL)[8]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment and comparison of cytotoxic compounds. Below are standard protocols for key assays used to evaluate the anticancer activity of compounds like Podophyllotoxin. These methods would also be applicable for the future investigation of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., Podophyllotoxin) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using dose-response curve analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a test compound.

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound for a specified time.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9]

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of a test compound on cell cycle progression.

Protocol:

  • Seed cells and treat with the test compound for the desired duration.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][10]

Experimental Workflow for Anticancer Drug Evaluation

Experimental_Workflow Start Compound Treatment (e.g., this compound, Podophyllotoxin) MTT MTT Assay (Cell Viability, IC50) Start->MTT Apoptosis Annexin V/PI Staining (Apoptosis Assay) Start->Apoptosis CellCycle PI Staining (Cell Cycle Analysis) Start->CellCycle Mechanism Further Mechanistic Studies (e.g., Western Blot, Pathway Analysis) MTT->Mechanism Apoptosis->Mechanism CellCycle->Mechanism

Caption: A typical workflow for evaluating the anticancer properties of a compound.

Conclusion and Future Directions

This guide provides a comprehensive comparison of this compound and Podophyllotoxin based on currently available scientific literature. Podophyllotoxin is a well-characterized lignan with potent anticancer activity, primarily through the inhibition of microtubule polymerization and, in the case of its derivatives, topoisomerase II. Its cytotoxic effects are well-documented across a multitude of cancer cell lines.

In stark contrast, this compound remains a largely unexplored compound. While its chemical structure has been elucidated, there is a significant lack of data regarding its biological activity, mechanism of action, and potential as an anticancer agent. The broader family of lignans from Schisandra sphenanthera has shown promise in various biological assays, suggesting that this compound is a worthy candidate for further investigation.

For researchers, scientists, and drug development professionals, this comparison highlights a clear knowledge gap and an opportunity for future research. The immediate next steps should involve the in-depth biological evaluation of this compound, following the established experimental protocols outlined in this guide. Determining its cytotoxicity, elucidating its mechanism of action, and identifying its molecular targets will be crucial in assessing its potential as a novel anticancer therapeutic. Direct, head-to-head comparative studies with Podophyllotoxin would then provide a definitive understanding of its relative efficacy and potential advantages.

References

Confirming the structure of Sphenanlignan using 2D NMR techniques.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, elucidating the complex structures of natural products is a critical step in the discovery pipeline. This guide provides a comparative overview of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural confirmation of lignans, a class of polyphenols with diverse biological activities. Due to the lack of publicly available, complete 2D NMR data for "Sphenanlignan," this guide will utilize the well-characterized lignan, Schisandrin B, as a representative example to illustrate the power of these techniques.

The precise determination of a molecule's three-dimensional architecture is paramount for understanding its function and potential as a therapeutic agent. 2D NMR spectroscopy offers a powerful, non-destructive method to map the connectivity of atoms within a molecule, providing unambiguous evidence for its structure. This guide will delve into the practical application and data interpretation of key 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Unraveling the Molecular Framework: A Comparative Look at 2D NMR Techniques

The structural elucidation of a lignan like Schisandrin B relies on piecing together its molecular puzzle. Each 2D NMR technique provides a unique set of clues, as detailed below.

2D NMR TechniqueInformation ProvidedApplication in Lignan Structure Elucidation
COSY Shows correlations between protons that are coupled to each other, typically through two or three bonds.Identifies neighboring protons within the same spin system, crucial for tracing out the carbon backbone and substituent groups of the lignan structure.
HSQC Reveals one-bond correlations between protons and directly attached carbons.Directly links each proton to its corresponding carbon atom, providing a carbon-proton framework of the molecule.
HMBC Displays correlations between protons and carbons over two to three bonds (and sometimes four).Establishes long-range connectivity between different parts of the molecule, connecting the spin systems identified by COSY and confirming the overall carbon skeleton and the placement of quaternary carbons and heteroatoms.

Deciphering the Data: 2D NMR Analysis of Schisandrin B

The following tables summarize the key 2D NMR correlations that are instrumental in confirming the structure of Schisandrin B. This data is compiled from publicly available spectral information.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Schisandrin B (in CDCl₃)
PositionδC (ppm)δH (ppm, mult., J in Hz)
1150.1-
2108.46.57 (s)
3141.2-
4134.7-
5139.8-
639.12.58 (dd, 13.5, 5.0), 2.15 (dd, 13.5, 11.0)
733.21.87 (m)
8124.55.96 (d, 1.5)
9134.9-
10103.16.49 (s)
11149.2-
12140.8-
13121.7-
14110.86.70 (s)
1-OCH₃60.93.86 (s)
2-OCH₃55.93.93 (s)
3-OCH₃60.93.86 (s)
12-OCH₃56.03.89 (s)
13-OCH₃61.23.53 (s)
6-CH₃21.60.99 (d, 7.0)
7-CH₃12.61.01 (d, 7.0)
Table 2: Key 2D NMR Correlations for Schisandrin B
Proton (δH)COSY Correlations (δH)HSQC Correlation (δC)HMBC Correlations (δC)
H-2 (6.57)-C-2 (108.4)C-1, C-3, C-4, 1-OCH₃
H-6 (2.58, 2.15)H-7 (1.87), 6-CH₃ (0.99)C-6 (39.1)C-5, C-7, C-8, 6-CH₃
H-7 (1.87)H-6 (2.58, 2.15), 7-CH₃ (1.01)C-7 (33.2)C-6, C-8, C-9, 7-CH₃
H-8 (5.96)-C-8 (124.5)C-6, C-7, C-9, C-10
H-10 (6.49)-C-10 (103.1)C-9, C-11, C-12, C-14
H-14 (6.70)-C-14 (110.8)C-10, C-12, C-13
1-OCH₃ (3.86)-1-OCH₃ (60.9)C-1
2-OCH₃ (3.93)-2-OCH₃ (55.9)C-2
3-OCH₃ (3.86)-3-OCH₃ (60.9)C-3
12-OCH₃ (3.89)-12-OCH₃ (56.0)C-12
13-OCH₃ (3.53)-13-OCH₃ (61.2)C-13
6-CH₃ (0.99)H-6 (2.58, 2.15)6-CH₃ (21.6)C-5, C-6, C-7
7-CH₃ (1.01)H-7 (1.87)7-CH₃ (12.6)C-6, C-7, C-8

Experimental Protocols

A general methodology for acquiring 2D NMR data for a lignan like Schisandrin B is outlined below. Specific parameters may need to be optimized based on the available instrument and sample concentration.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified lignan in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: All spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~200-250 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • COSY:

    • Pulse Program: Gradient-selected COSY (gCOSY).

    • Data Points: 2048 (F2) x 256 (F1).

    • Spectral Width: Same as ¹H NMR in both dimensions.

    • Number of Scans per Increment: 2-4.

  • HSQC:

    • Pulse Program: Gradient-selected HSQC with sensitivity enhancement.

    • Data Points: 2048 (F2) x 256 (F1).

    • Spectral Width: ¹H dimension (~16 ppm), ¹³C dimension (~160-180 ppm).

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (~145 Hz).

    • Number of Scans per Increment: 4-8.

  • HMBC:

    • Pulse Program: Gradient-selected HMBC.

    • Data Points: 2048 (F2) x 256 (F1).

    • Spectral Width: ¹H dimension (~16 ppm), ¹³C dimension (~200-220 ppm).

    • Long-Range Coupling Constant: Optimized for an average long-range C-H coupling (~8 Hz).

    • Number of Scans per Increment: 8-16.

Visualizing the Workflow

The logical flow of using these 2D NMR techniques for structural confirmation can be visualized as follows:

G cluster_experiments 2D NMR Experiments cluster_analysis Data Analysis cluster_conclusion Conclusion COSY COSY (H-H Connectivity) IdentifySpins Identify Spin Systems COSY->IdentifySpins HSQC HSQC (Direct C-H Connectivity) AssignCH Assign C-H Pairs HSQC->AssignCH HMBC HMBC (Long-Range C-H Connectivity) ConnectFragments Connect Fragments & Quaternary Carbons HMBC->ConnectFragments IdentifySpins->ConnectFragments AssignCH->ConnectFragments ConfirmStructure Confirm Final Structure ConnectFragments->ConfirmStructure

Caption: Workflow for lignan structure confirmation using 2D NMR.

By systematically applying and interpreting the data from these 2D NMR experiments, researchers can confidently determine the intricate structures of lignans and other complex natural products, paving the way for further investigation into their biological activities and therapeutic potential.

Sphenanlignan vs. Anwulignan: A Comparative Analysis of Hepatoprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparison of the hepatoprotective potency between Sphenanlignan and Anwulignan is currently hampered by a lack of experimental data for this compound. While Anwulignan has been the subject of studies demonstrating its protective effects on the liver, this compound, a fellow lignan isolated from the same plant species, Schisandra sphenanthera, remains uninvestigated in this regard. This guide provides a comprehensive overview of the existing research on Anwulignan's hepatoprotective properties and highlights the knowledge gap concerning this compound.

Lignans, a class of polyphenolic compounds found in plants, are recognized for a variety of biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects. Both Anwulignan and this compound are derived from Schisandra sphenanthera, a plant with a long history of use in traditional medicine for treating liver ailments. Despite their common origin, the scientific community has, to date, focused its hepatoprotective research efforts on Anwulignan.

Anwulignan: A Profile of Hepatoprotection

Anwulignan has demonstrated significant hepatoprotective activity in preclinical studies. Research indicates that its protective effects are mediated through the activation of the p38 MAPK–Nrf2–HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.

In Vivo Hepatoprotective Effects of Anwulignan

An in vivo study using a D-galactose-induced hepatic injury model in mice revealed that Anwulignan administration led to a significant improvement in liver function and a reduction in oxidative stress. The key findings are summarized in the table below.

ParameterModel Group (D-galactose)Anwulignan-Treated Group (4 mg/kg)Percentage Improvement
Serum ALT (U/L) 58.3 ± 6.235.1 ± 4.5~39.8%
Serum AST (U/L) 112.7 ± 10.178.4 ± 8.9~30.4%
Liver MDA (nmol/mgprot) 4.8 ± 0.52.9 ± 0.4~39.6%
Liver SOD (U/mgprot) 89.2 ± 9.1125.6 ± 11.3~40.8%
Liver GSH-Px (U/mgprot) 152.4 ± 14.8201.7 ± 18.2~32.3%

Data presented as mean ± standard deviation.

In Vitro Hepatoprotective Effects of Anwulignan

In a cellular model of liver injury using HepG2 cells exposed to D-galactose, Anwulignan demonstrated a dose-dependent increase in cell viability, indicating its direct protective effect on liver cells.

Anwulignan Concentration (µg/mL)Cell Viability (%)
0 (Model)65.2 ± 5.8
1.2578.9 ± 6.5
2.589.4 ± 7.1

Data presented as mean ± standard deviation.

Signaling Pathway of Anwulignan's Hepatoprotective Action

Anwulignan's mechanism of action involves the activation of a key antioxidant signaling pathway.

Anwulignan_Hepatoprotection_Pathway Anwulignan Anwulignan p38_MAPK p38 MAPK Anwulignan->p38_MAPK Activates Nrf2 Nrf2 p38_MAPK->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Upregulates Antioxidant_Response Antioxidant Response (Increased SOD, GSH-Px) HO1->Antioxidant_Response Hepatoprotection Hepatoprotection Antioxidant_Response->Hepatoprotection

Caption: Anwulignan activates the p38 MAPK/Nrf2/HO-1 pathway.

Experimental Protocols

In Vivo D-galactose-Induced Hepatic Injury Model
  • Animals: Male ICR mice were used.

  • Induction of Injury: Mice were subcutaneously injected with D-galactose (100 mg/kg) daily for 6 weeks.

  • Treatment: Anwulignan (at doses of 1, 2, and 4 mg/kg) was administered orally daily for the same 6-week period.

  • Biochemical Analysis: At the end of the treatment period, blood and liver tissues were collected. Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured. Liver homogenates were used to determine the levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).

In Vitro HepG2 Cell Injury Model
  • Cell Line: Human liver cancer cell line HepG2 was used.

  • Induction of Injury: HepG2 cells were exposed to 100 mM D-galactose for 24 hours to induce cellular damage.

  • Treatment: Cells were co-treated with different concentrations of Anwulignan (0.625, 1.25, and 2.5 µg/mL) and D-galactose for 24 hours.

  • Cell Viability Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow for In Vivo Hepatoprotection Study

InVivo_Workflow Animal_Acclimatization Animal Acclimatization (ICR Mice) Grouping Random Grouping (Control, Model, Anwulignan) Animal_Acclimatization->Grouping Induction D-galactose Induction (100 mg/kg, s.c., 6 weeks) Grouping->Induction Treatment Anwulignan Administration (Oral, daily, 6 weeks) Induction->Treatment Model and Treatment Groups Sacrifice Sacrifice and Sample Collection (Blood and Liver) Treatment->Sacrifice Analysis Biochemical Analysis (ALT, AST, MDA, SOD, GSH-Px) Sacrifice->Analysis

Caption: Workflow of the in vivo hepatoprotection experiment.

This compound: An Unexplored Potential

This compound was first isolated from the seeds of Schisandra sphenanthera and identified as a new lignan. To date, no studies have been published evaluating its biological activities, including its potential hepatoprotective, antioxidant, or anti-inflammatory effects.

Given that other lignans from Schisandra sphenanthera, such as Anwulignan, exhibit significant hepatoprotective properties, it is plausible that this compound may also possess similar activities. However, without experimental evidence, any such assertion remains purely speculative.

Conclusion

Based on the currently available scientific literature, Anwulignan is a more potent hepatoprotective agent than this compound, primarily because the latter has not been studied for this activity. Anwulignan has a demonstrated mechanism of action and quantifiable protective effects in both in vivo and in vitro models of liver injury. The hepatoprotective potential of this compound remains an open area for future research. Further investigation is warranted to isolate this compound in sufficient quantities and evaluate its biological activities to determine if it holds similar therapeutic promise to Anwulignan. For researchers and drug development professionals, Anwulignan presents a viable candidate for further development as a hepatoprotective agent, while this compound represents an unexplored component of Schisandra sphenanthera's medicinal properties.

Differentiating Schisandra chinensis and S. sphenanthera: A Guide for Researchers Based on Lignan Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of Schisandra chinensis (Bei Wu Wei Zi) and Schisandra sphenanthera (Nan Wu Wei Zi) is critical, as their distinct lignan profiles confer different pharmacological activities. This guide provides a comprehensive comparison based on their lignan composition, supported by experimental data and methodologies, to aid in species differentiation and inform research and development.

The fruits of S. chinensis and S. sphenanthera, while both used in traditional medicine, are not interchangeable. Their therapeutic applications differ, a fact attributed to the significant variation in the type and concentration of their constituent lignans. S. chinensis is often associated with cardiovascular-protective and neuroprotective effects, whereas S. sphenanthera is traditionally used for respiratory conditions and skin inflammation[1]. These differences underscore the necessity for precise analytical methods to distinguish between the two species.

Comparative Lignan Profiles: Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used method for the quantitative analysis of lignans in Schisandra species[1][2][3]. The significant differences in the content of specific dibenzocyclooctadiene lignans serve as reliable chemical markers for differentiation.

As a general observation, there is a marked difference in the lignan content between S. chinensis and S. sphenanthera[4][5]. S. chinensis is characterized by higher concentrations of schisandrin, schisandrin B, and gomisin A. In contrast, S. sphenanthera possesses higher levels of schisantherin A, schisantherin B, schisantherin C, and anwulignan[6][7].

Below is a summary of the quantitative data for key differentiating lignans, compiled from various studies. It is important to note that lignan content can vary based on factors such as geographic origin, harvest time, and processing methods.

LignanSchisandra chinensis (mg/g of dried fruit)Schisandra sphenanthera (mg/g of dried fruit)Key Differentiating Feature
Schisandrin2.2 - 37.5Typically lower or not a major componentHigh in S. chinensis
Schisandrin B8.0 - 23.5Typically lowerHigh in S. chinensis
Gomisin A7.4 - 12.8Typically lowerHigh in S. chinensis
Schisantherin ATypically lowerCan be a major componentHigh in S. sphenanthera
Schisantherin BTypically lowerSignificantly higherHigh in S. sphenanthera
Schisantherin CTypically lowerSignificantly higherHigh in S. sphenanthera
Gomisin CTypically lower> 2.0 (as a quality marker)High in S. sphenanthera
AnwulignanTypically lowerHigher levels presentHigh in S. sphenanthera

Experimental Protocols for Lignan Profiling

The following is a generalized experimental protocol for the extraction and quantitative analysis of lignans from Schisandra fruits using HPLC-UV. For more advanced qualitative and quantitative analysis, methods such as UPLC-Q-TOF/MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) can be employed[3][6][8].

1. Sample Preparation and Extraction:

  • Grinding: The dried fruits of S. chinensis or S. sphenanthera are pulverized into a fine powder.

  • Extraction: An accurately weighed amount of the powdered sample is extracted with a suitable solvent, typically methanol or ethanol, using methods such as ultrasonication or reflux extraction.

  • Filtration: The resulting extract is filtered through a 0.45 µm membrane filter prior to HPLC analysis.

2. HPLC-UV Analysis:

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and water, or methanol and water.

  • Detection Wavelength: Lignans exhibit strong UV absorbance between 220 and 255 nm. A detection wavelength of around 230 nm is often used.

  • Quantification: The identification and quantification of individual lignans are achieved by comparing their retention times and UV spectra with those of certified reference standards. Calibration curves are constructed for each reference standard to determine the concentration of the lignans in the samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data_processing Data Processing & Interpretation Dried Fruits Dried Fruits Pulverization Pulverization Dried Fruits->Pulverization Extraction Extraction Pulverization->Extraction Filtration Filtration Extraction->Filtration HPLC-UV Analysis HPLC-UV Analysis Filtration->HPLC-UV Analysis UPLC-Q-TOF/MS UPLC-Q-TOF/MS Filtration->UPLC-Q-TOF/MS GC-MS GC-MS Filtration->GC-MS Lignan Identification Lignan Identification HPLC-UV Analysis->Lignan Identification UPLC-Q-TOF/MS->Lignan Identification GC-MS->Lignan Identification Quantification Quantification Lignan Identification->Quantification Species Differentiation Species Differentiation Quantification->Species Differentiation

Experimental Workflow for Lignan Profiling

Differential Modulation of Signaling Pathways

The distinct lignan profiles of S. chinensis and S. sphenanthera lead to the differential modulation of various cellular signaling pathways, which likely underlies their different therapeutic effects.

Key Lignans in Schisandra chinensis and Their Associated Pathways:

  • Schisandrin B: This prominent lignan in S. chinensis has been shown to modulate multiple pathways, including the anti-inflammatory and antioxidant NF-κB/Nrf2 signaling pathway, the pro-fibrotic TGF-β/Smad pathway, and the Wnt/β-catenin pathway involved in cell proliferation. It can also induce the CHOP signaling pathway, which is related to endoplasmic reticulum stress-induced apoptosis.

Schisandrin_B_Pathway cluster_inflammation_oxidation Inflammation & Oxidative Stress cluster_fibrosis Fibrosis cluster_proliferation_apoptosis Proliferation & Apoptosis SchB Schisandrin B NFkB NF-κB Pathway SchB->NFkB Inhibits Nrf2 Nrf2 Pathway SchB->Nrf2 Activates TGFb TGF-β/Smad Pathway SchB->TGFb Inhibits Wnt Wnt/β-catenin Pathway SchB->Wnt Inhibits CHOP CHOP Pathway SchB->CHOP Activates Schisantherin_A_Pathway cluster_antioxidant Antioxidant Response cluster_ferroptosis Ferroptosis cluster_inflammation Inflammation SchA Schisantherin A Nrf2_Keap1 Nrf2/Keap1/ARE Pathway SchA->Nrf2_Keap1 Activates YAP_ACSL4 YAP/ACSL4/TfR Pathway SchA->YAP_ACSL4 Activates NFkB_MAPK NF-κB & MAPK Pathways SchA->NFkB_MAPK Inhibits

References

Safety Operating Guide

Prudent Disposal of Sphenanlignan in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the proper disposal of Sphenanlignan in a laboratory setting, particularly in the absence of a specific Safety Data Sheet (SDS). As this compound is a research compound, its toxicological and ecological properties may not be fully characterized. Therefore, it must be handled as a potentially hazardous substance.[1][2] All procedures must be conducted in strict accordance with local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[1]

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to perform a thorough risk assessment.[1] Researchers should operate under the assumption that the compound is hazardous.[2] Adherence to standard laboratory safety protocols is mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required. A face shield should be used if there is a risk of splashing.[1]

  • Hand Protection: Wear compatible chemical-resistant gloves. Consult the glove manufacturer's specifications for suitability.

  • Body Protection: A standard laboratory coat is mandatory.[1][2]

  • Respiratory Protection: All handling of solid this compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2]

Engineering Controls:

  • Work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[1][2]

  • An eyewash station and safety shower should be readily accessible.

**Step-by-Step Disposal Protocol

The primary principle for the disposal of novel research compounds like this compound is to treat all waste streams as hazardous chemical waste.[1] Cross-contamination of waste containers should be avoided.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused or expired compound, contaminated PPE (gloves, weigh boats, etc.), and cleaning materials (absorbent pads, wipes).

    • Place these materials into a designated, durable, and sealable hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound") and any known hazard information.[1]

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, leak-proof, and sealable hazardous waste container.

    • Do not mix with other incompatible waste streams.

    • The container must be clearly labeled as "Hazardous Waste" with the full chemical name ("this compound"), the solvent system used, and an estimated concentration.

    • Under no circumstances should this compound or its solutions be disposed of down the drain. [1][3]

Step 2: Spill Management

In the event of a spill, the following procedure should be initiated immediately:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and inform your supervisor.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep the sash at the appropriate working height.[1]

  • Don PPE: Wear the appropriate PPE as described above before attempting to clean the spill.[1]

  • Contain and Absorb: For liquid spills, contain the spill with an appropriate absorbent material. For solid spills, carefully sweep or scoop the material to avoid generating dust.[1]

  • Collect Waste: Place all contaminated absorbent materials and spilled compound into the designated solid hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or as determined by your risk assessment) and collect all cleaning materials for disposal as hazardous waste.

Step 3: Final Disposal

  • Storage: Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.[4]

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Follow all institutional procedures for waste pickup requests.

Summary of Safety and Disposal Information

ParameterGuidelineCitation
Hazard Assumption Treat as a hazardous chemical until proven otherwise.[1][2]
Primary Engineering Control Handle in a certified chemical fume hood.[1][2]
Minimum PPE Chemical safety goggles, compatible gloves, lab coat.[1][2]
Solid Waste Disposal Collect in a labeled, sealed hazardous waste container.[1]
Liquid Waste Disposal Collect in a labeled, sealed hazardous waste container.[1]
Drain Disposal Strictly Prohibited. [1][3]
Spill Cleanup Evacuate, wear PPE, contain, collect, and decontaminate.[1]
Final Disposal Route Through the institution's hazardous waste management program.[1]

Experimental Workflow and Disposal Logic

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.

Sphenanlignan_Disposal_Workflow start Start: Handling this compound risk_assessment Conduct Risk Assessment (Assume Hazardous) start->risk_assessment ppe_controls Use Appropriate PPE and Engineering Controls (Fume Hood) risk_assessment->ppe_controls experiment Experimental Use ppe_controls->experiment waste_generation Waste Generated? experiment->waste_generation waste_generation->experiment No solid_waste Solid Waste (e.g., contaminated gloves, plasticware) waste_generation->solid_waste Yes (Solid) liquid_waste Liquid Waste (e.g., solutions, solvents) waste_generation->liquid_waste Yes (Liquid) collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store Waste in Designated Secondary Containment Area collect_solid->storage no_drain No Drain Disposal collect_liquid->no_drain collect_liquid->storage ehs_pickup Arrange for Pickup by Institutional EHS storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sphenanlignan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or lesser-known compounds like Sphenanlignan. In the absence of a specific Safety Data Sheet (SDS), a cautious and systematic approach based on established principles of chemical safety is essential. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Hazard Communication and Personal Protective Equipment (PPE)

Given the limited specific toxicological data for this compound, it should be handled as a potentially hazardous substance. The following table summarizes the recommended Personal Protective Equipment (PPE) based on general laboratory safety standards.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashes.[1][2]Protects against splashes, and airborne particles that could cause eye irritation or injury.[1][2]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[3][4] A fully buttoned lab coat.[1]Prevents direct skin contact with the chemical, which may cause irritation or be absorbed through the skin.[1][5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required.[4][5] If ventilation is insufficient and there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator is necessary.[5][6][7]Minimizes the risk of inhaling potentially harmful airborne particles or vapors.[5]
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.[1]Protects feet from spills and falling objects.[1]

Levels of Personal Protective Equipment (PPE)

The selection of PPE is contingent on a thorough hazard assessment of the specific procedures being performed.[1] The four levels of PPE provide a framework for matching the equipment to the risk.

PPE LevelDescriptionTypical Ensemble
Level A Highest level of respiratory, skin, and eye protection. Required when there is a high potential for exposure to hazards.[7]Fully encapsulated chemical- and vapor-protective suit; self-contained breathing apparatus (SCBA).[7]
Level B Highest level of respiratory protection with a lesser level of skin protection.[7]SCBA; hooded chemical-resistant clothing.[7]
Level C Used when the concentration and type of airborne substance are known and an air-purifying respirator can be used.[7]Full-face air-purifying respirator; chemical-resistant gloves and clothing.[7]
Level D Minimum protection; for nuisance-level exposures only.[7]Coveralls, safety glasses, and chemical-resistant footwear.[7]

For handling this compound in a research laboratory setting, Level C or Level D PPE will typically be appropriate, depending on the scale of the experiment and the potential for aerosol generation. All handling of powdered or volatile forms of this compound should be conducted in a certified chemical fume hood.[4]

Operational and Handling Procedures

A systematic workflow is critical to ensure safety and minimize exposure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_review Review Safety Protocols prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_react Perform Experiment handle_dissolve->handle_react cleanup_decon Decontaminate Surfaces handle_react->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Standard workflow for safely handling this compound in a laboratory setting.

Experimental Protocol: General Guidance for Solution Preparation

  • Preparation : Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing : Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully add the desired amount of this compound to the vessel, avoiding the creation of dust.

  • Dissolution : Add the appropriate solvent to the vessel containing this compound. Gently swirl or stir the mixture until the compound is fully dissolved.

  • Transfer : Carefully transfer the solution to the reaction vessel.

  • Cleanup : Clean any spills immediately. Decontaminate all surfaces and equipment used.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

Spill Response Workflow

spill_alert Alert others in the area spill_evacuate Evacuate if necessary spill_alert->spill_evacuate spill_ppe Don appropriate PPE spill_alert->spill_ppe spill_contain Contain the spill spill_ppe->spill_contain spill_clean Clean up the spill spill_contain->spill_clean spill_dispose Dispose of waste properly spill_clean->spill_dispose

Caption: Immediate actions to take in the event of a chemical spill.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous waste.

  • Solid Waste : Collect all contaminated solid materials (e.g., gloves, weighing paper, paper towels) in a designated, labeled hazardous waste container.

  • Liquid Waste : Collect all solutions containing this compound in a labeled, sealed, and chemical-resistant hazardous waste container.

  • Disposal : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.[9]

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.